5,6,7-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid
Description
Properties
IUPAC Name |
5,6,7-trimethoxy-1-methylindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-14-8(13(15)16)5-7-6-9(17-2)11(18-3)12(19-4)10(7)14/h5-6H,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCPLLGBXJTSSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=CC(=C(C(=C21)OC)OC)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5,6,7-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid synthesis pathway
An In-Depth Technical Guide to the Synthesis of 5,6,7-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid
Abstract
This technical guide provides a comprehensive and scientifically grounded pathway for the synthesis of this compound, a substituted indole derivative of significant interest as a structural motif in medicinal chemistry and drug development. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for methodological choices, ensuring that researchers can not only replicate the synthesis but also understand its mechanistic foundations. The guide details a robust three-stage process commencing with the construction of the core indole ring system via the Hemetsberger-Knittel methodology, followed by N-methylation, and culminating in the saponification of the ester intermediate to yield the target carboxylic acid. Each stage is presented with a detailed, self-validating experimental protocol, supported by authoritative citations and visual diagrams to ensure clarity and reproducibility.
Introduction and Strategic Overview
The indole nucleus is a privileged heterocyclic structure, forming the core of numerous natural products and pharmaceutical agents.[1] Specifically, multi-methoxylated indoles are key components in a variety of biologically active molecules, including analogs of potent antitubulin agents like Combretastatin A4 (CA4).[2][3] The target molecule of this guide, this compound, serves as a valuable and highly functionalized building block for the synthesis of such complex compounds.
The synthetic strategy outlined herein is designed for efficiency, scalability, and control. Our retrosynthetic analysis identifies a logical pathway that involves the sequential construction and functionalization of the indole scaffold:
-
Formation of the Indole Core: Synthesis of a 5,6,7-trimethoxy-1H-indole-2-carboxylate ester from a commercially available benzaldehyde precursor. The Hemetsberger-Knittel indole synthesis is selected for this key transformation due to its reliability in converting substituted benzaldehydes into the corresponding indole-2-carboxylates.[2]
-
N-Methylation: Introduction of the methyl group onto the indole nitrogen. This step is crucial for modulating the electronic properties and biological activity of downstream compounds. We will discuss both traditional and modern, environmentally benign methylating agents.[4][5]
-
Ester Hydrolysis: Conversion of the C2-ester functionality to the final carboxylic acid via saponification, a standard and high-yielding transformation.[2]
This structured approach allows for the isolation and characterization of key intermediates, providing clear checkpoints for reaction success and purity assessment.
Synthesis Pathway: A Visual Overview
The following diagram illustrates the complete synthetic sequence, highlighting the starting materials, key intermediates, and the final product.
Caption: Overall synthetic route for the target molecule.
Detailed Synthesis and Mechanistic Discussion
This section provides a step-by-step guide to the synthesis, complete with experimental protocols and explanations of the underlying chemical principles.
Stage 1: Construction of the Indole Core via Hemetsberger-Knittel Synthesis
The initial and most critical stage is the formation of the substituted indole ring. The Hemetsberger-Knittel synthesis provides an effective route from a benzaldehyde precursor. The reaction proceeds in two distinct steps: a base-catalyzed condensation followed by a thermally induced cyclization.
Step 1A: Condensation to form Vinyl Azide The process begins with a Knoevenagel-type condensation. A strong base, sodium methoxide, deprotonates the α-carbon of ethyl azidoacetate, generating a nucleophilic carbanion. This anion then attacks the electrophilic carbonyl carbon of 3,4,5-trimethoxybenzaldehyde. Subsequent elimination of water yields the vinyl azide intermediate.
Step 1B: Thermal Cyclization The vinyl azide is then heated in a high-boiling solvent such as xylenes. The thermal energy promotes the extrusion of dinitrogen gas (N₂) to form a highly reactive nitrene intermediate. This nitrene rapidly undergoes intramolecular C-H insertion into an ortho C-H bond of the benzene ring, followed by tautomerization to yield the aromatic indole ring system, specifically methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate.[2]
Experimental Protocol: Synthesis of Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate [2]
-
Preparation of Sodium Methoxide Solution: In a 250 mL two-neck round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 41.0 mL of dry methanol (MeOH). Cool the flask to -10 °C using a dry ice/acetone bath. Carefully add 1.83 g (0.0794 mol, 3.7 eq) of sodium metal (Na(s)) piecewise, ensuring each piece dissolves before adding the next.
-
Reactant Preparation: In a separate 100 mL flask, dissolve 4.19 g (0.0213 mol, 1 eq) of 3,4,5-trimethoxybenzaldehyde and 6.4 mL (0.0559 mol, 2.6 eq) of ethyl azidoacetate in 16.0 mL of dry MeOH.
-
Condensation Reaction: Slowly add the aldehyde/azidoacetate solution to the cold sodium methoxide solution via syringe over 30 minutes, maintaining the temperature at -10 °C. Stir the resulting mixture for an additional 2.5 hours at this temperature.
-
Workup and Intermediate Isolation: Quench the reaction by pouring the mixture into a beaker containing 100 mL of crushed ice and saturated ammonium chloride (NH₄Cl). Stir for approximately 1.5 hours until a precipitate forms. Collect the precipitate by vacuum filtration to yield the vinyl azide intermediate.
-
Cyclization: Place the dried vinyl azide intermediate into a 250 mL round-bottom flask and add 125 mL of xylenes. Heat the mixture to reflux (approx. 140 °C) for 3 hours.
-
Purification: Allow the reaction to cool to room temperature. The product, methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate, will often precipitate from the xylenes. If not, reduce the solvent volume under vacuum. Recrystallize the crude product from warm methanol to obtain a purified solid. A typical yield for the cyclization step is around 96%.[2]
Stage 2: N-Methylation of the Indole Ester
With the indole core established, the next step is the methylation of the nitrogen atom. The indole N-H proton is weakly acidic and can be removed by a suitable base, rendering the nitrogen nucleophilic. While traditional reagents like methyl iodide and dimethyl sulfate are effective, they are highly toxic.[4] A safer and more environmentally friendly alternative is dimethyl carbonate (DMC).[4][5] The reaction proceeds via an Sₙ2 mechanism where the deprotonated indole nitrogen attacks a methyl group of the DMC.
Experimental Protocol: Synthesis of Methyl 5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxylate
-
Reaction Setup: To a 100 mL round-bottom flask, add the methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate (1.0 eq) from the previous step, potassium carbonate (K₂CO₃, 2.0 eq), and dimethylformamide (DMF) as the solvent.
-
Addition of Methylating Agent: Add dimethyl carbonate (DMC, 3.0 eq) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux (or ~100-120 °C) and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into water. The product will often precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Stage 3: Saponification to Yield the Final Carboxylic Acid
The final step is the hydrolysis of the methyl ester to the target carboxylic acid. This is a classic saponification reaction where a hydroxide base attacks the ester carbonyl, leading to the formation of a carboxylate salt. Subsequent acidification protonates the salt to yield the final product.
Experimental Protocol: Synthesis of this compound [2]
-
Reaction Setup: Dissolve the methyl 5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., a 4:1 ratio).
-
Base Hydrolysis: Add an excess of sodium hydroxide (NaOH, ~3.0 eq) and heat the mixture to reflux for 2-3 hours until TLC analysis indicates the complete consumption of the starting ester.
-
Acidification and Precipitation: Cool the reaction mixture in an ice bath. Slowly add 1 M hydrochloric acid (HCl) dropwise while stirring. The target carboxylic acid is insoluble in the acidic aqueous medium and will precipitate out as a solid.[2]
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove any residual salts. Dry the product under vacuum to yield the final this compound. An expected yield for this step is around 85%.[2]
Data Summary
The following table summarizes the key physical properties and expected yields for the compounds in this synthetic pathway.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| 3,4,5-Trimethoxybenzaldehyde | Starting Material | C₁₀H₁₂O₄ | 196.20 | N/A |
| Methyl 5,6,7-Trimethoxy-1H-indole-2-carboxylate | Intermediate 1 | C₁₃H₁₅NO₅ | 265.26 | ~90-96%[2] |
| Methyl 5,6,7-Trimethoxy-1-methyl-1H-indole-2-carboxylate | Intermediate 2 | C₁₄H₁₇NO₅ | 279.29 | >90% |
| This compound | Final Product | C₁₃H₁₅NO₅ | 265.26 | ~85%[2] |
Conclusion
This guide has detailed a robust and reproducible three-stage synthesis for this compound. By employing the Hemetsberger-Knittel synthesis for the core construction, followed by a safe N-methylation and a high-yielding saponification, this pathway provides an efficient route to a valuable building block for drug discovery and development. The provided protocols are designed to be self-validating, and the mechanistic discussions offer the necessary scientific context for researchers to adapt and troubleshoot the synthesis as needed. The principles and techniques described are broadly applicable to the synthesis of other complex indole derivatives.
References
-
Reissert, A. (1897). Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren. Berichte der deutschen chemischen Gesellschaft, 30(1), 1030-1053. Available from: [Link]
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Shigeno, M., Tohara, I., Nozawa-Kumada, K., & Kondo, Y. (2020). Direct C-2 Carboxylation of 3-Substituted Indoles Using a Combined Brønsted Base Consisting of LiO-t-Bu/CsF/18-crown-6. European Journal of Organic Chemistry, 2020(12), 1987-1991. Available from: [Link]
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Bridges, M. (2015). Synthesis and Isolation of 5,6,7-Trimethoxy Indoles for Binding Diverse Functional Groups at the 3-Position of the Indole to. Honors Theses. 259. Available from: [Link]
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Shieh, W.-C., Dell, S., & Repič, O. (2001). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Letters, 3(26), 4279-4281. Available from: [Link]
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Augusti, R., Zheng, X., & Cooks, R. G. (2021). Unveiling the mechanism of N-methylation of indole with dimethylcarbonate using either DABCO or DBU as catalyst. Journal of Mass Spectrometry, 56(3), e4707. Available from: [Link]
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Feng, G., Shen, Y., Sun, X., Zhang, W., Sun, C., Ji, W., Huang, H., & Pang, S. (2023). Photocatalytic Decarboxylative Alkylation of the C2-Position of 3-Haloindoles with Aliphatic Carboxylic Acids. The Journal of Organic Chemistry, 88(22), 15701-15711. Available from: [Link]
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Maji, B., & Mayr, H. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7401-7406. Available from: [Link]
- Shieh, W.-C., Dell, S., & Repič, O. (2003). Methylation of indole compounds using dimethyl carbonate. Google Patents. EP1276721B1.
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Patil, S. A., & Patil, R. (2019). 3-Substituted indole: A review. International Journal of Chemical Studies, 7(2), 1229-1232. Available from: [Link]
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Benington, F., Morin, R. D., & Clark, L. C. (1959). Synthesis of 5,6,7-Trimethoxy-2,3-dihydroindole and 6,7-Dimethoxyindole. The Journal of Organic Chemistry, 24(7), 917-919. Available from: [Link]
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Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245. Available from: [Link]
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Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. Tetrahedron, 67(38), 7195-7210. Available from: [Link]
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Ganguly, T., & Deb, M. L. (2020). Recent Advances on the C2-Functionalization of Indole via Umpolung. SN Applied Sciences, 2(4), 629. Available from: [Link]
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Chen, C., et al. (2023). CuI-mediated synthesis of 1-aryl-5,6,7-trimethoxybenzimidazoles as potent antitubulin agents. RSC Medicinal Chemistry, 14(5), 948-955. Available from: [Link]
-
Gassman, P. G., et al. (1973). 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester. Organic Syntheses, 53, 70. Available from: [Link]
Sources
Spectroscopic Elucidation of 5,6,7-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid: A Technical Guide for Researchers
This technical guide provides an in-depth analysis of the expected spectroscopic data for the novel heterocyclic compound, 5,6,7-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid. Designed for researchers, chemists, and professionals in drug development, this document offers a predictive yet robust interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While direct experimental spectra for this specific molecule are not widely published, this guide leverages established spectroscopic principles and comparative data from structurally analogous compounds to provide a reliable analytical framework.
Introduction and Molecular Structure
This compound is a polysubstituted indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, and understanding the precise arrangement and electronic influence of its substituents is paramount for elucidating structure-activity relationships (SAR). Spectroscopic analysis provides the definitive confirmation of chemical identity and purity, which are foundational to any drug discovery and development program.
The molecular structure and a standardized atom numbering system for this compound are presented below. This numbering will be used consistently for the assignment of spectroscopic signals throughout this guide.
Caption: Molecular structure and atom numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all proton and carbon atoms in the molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information on the number of different types of protons, their electronic environment, and their spatial relationships through spin-spin coupling.
Experimental Protocol: A sample of 5-10 mg of the compound would be dissolved in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The spectrum would be recorded on a 400 MHz or higher field NMR spectrometer. Tetramethylsilane (TMS) would be used as an internal standard (δ = 0.00 ppm).
Predicted ¹H NMR Data (in CDCl₃):
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | ~ 7.10 | s | - | 1H |
| H-4 | ~ 6.60 | s | - | 1H |
| N-CH₃ | ~ 4.10 | s | - | 3H |
| 5-OCH₃ | ~ 3.95 | s | - | 3H |
| 6-OCH₃ | ~ 3.90 | s | - | 3H |
| 7-OCH₃ | ~ 4.05 | s | - | 3H |
| COOH | ~ 11-13 | br s | - | 1H |
Interpretation and Rationale:
-
Aromatic Protons (H-3, H-4): The indole H-3 proton is expected to appear as a singlet, as it has no adjacent protons. Its chemical shift is influenced by the electron-withdrawing carboxylic acid group at C-2. The H-4 proton is the only proton on the benzene ring and will also be a singlet. The three electron-donating methoxy groups at positions 5, 6, and 7 will significantly shield this proton, shifting it upfield to around 6.60 ppm.
-
N-Methyl Protons (N-CH₃): The N-methyl group will appear as a sharp singlet, with its chemical shift deshielded by the adjacent nitrogen atom.
-
Methoxy Protons (OCH₃): Three distinct singlets are predicted for the three methoxy groups due to their slightly different electronic environments. The 7-OCH₃ group may be slightly deshielded compared to the 5- and 6-OCH₃ groups due to its proximity to the indole nitrogen.
-
Carboxylic Acid Proton (COOH): The carboxylic acid proton is acidic and will appear as a broad singlet at a downfield chemical shift, typically between 11 and 13 ppm. Its exact position and broadness can be influenced by the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Experimental Protocol: A more concentrated sample (20-50 mg) in 0.5-0.7 mL of a deuterated solvent would be used. The spectrum would be acquired on a 100 MHz or higher spectrometer, with proton decoupling. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) would be conducted to differentiate between CH, CH₂, and CH₃ carbons from quaternary carbons.
Predicted ¹³C NMR Data (in CDCl₃):
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~ 165.0 |
| C-2 | ~ 138.0 |
| C-3 | ~ 102.0 |
| C-3a | ~ 125.0 |
| C-4 | ~ 95.0 |
| C-5 | ~ 150.0 |
| C-6 | ~ 140.0 |
| C-7 | ~ 148.0 |
| C-7a | ~ 130.0 |
| N-CH₃ | ~ 32.0 |
| 5-OCH₃ | ~ 56.0 |
| 6-OCH₃ | ~ 61.0 |
| 7-OCH₃ | ~ 60.0 |
Interpretation and Rationale:
-
Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is expected to be the most downfield signal, around 165.0 ppm.
-
Indole Ring Carbons: The chemical shifts of the indole carbons are influenced by the substituents. The carbons bearing the methoxy groups (C-5, C-7) will be significantly deshielded and appear downfield. C-6 will also be in a similar region. The C-4 carbon, being shielded by the adjacent methoxy groups, is predicted to be the most upfield of the aromatic carbons. C-2 is deshielded due to its attachment to the nitrogen and the carboxylic acid group. C-3 is typically more shielded in indole systems. The quaternary carbons (C-2, C-3a, C-5, C-6, C-7, C-7a) can be confirmed by their absence in DEPT-135 and DEPT-90 spectra.
-
Methyl and Methoxy Carbons: The N-methyl carbon will appear upfield around 32.0 ppm. The three methoxy carbons will have characteristic shifts in the 55-62 ppm region.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of the chemical bonds.
Experimental Protocol: The IR spectrum could be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be prepared as a potassium bromide (KBr) pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
Predicted Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic acid |
| ~ 1680 | C=O stretch | Carboxylic acid (conjugated) |
| ~ 1600, 1480 | C=C stretch | Aromatic ring |
| ~ 1250, 1050 | C-O stretch | Aryl-alkyl ether |
| ~ 2950, 2850 | C-H stretch | CH₃ groups |
Interpretation:
-
A very broad absorption band in the region of 3300-2500 cm⁻¹ is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.
-
A strong absorption band around 1680 cm⁻¹ is characteristic of the C=O stretching of a conjugated carboxylic acid.
-
The presence of the aromatic indole ring will be confirmed by C=C stretching vibrations in the 1600-1480 cm⁻¹ region.
-
Strong bands corresponding to the C-O stretching of the aryl-alkyl ether bonds of the methoxy groups are expected around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).
-
C-H stretching vibrations of the methyl groups will be observed in the 3000-2850 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can offer valuable structural information.
Experimental Protocol: An Electron Ionization (EI) mass spectrum would be obtained using a mass spectrometer. The sample would be introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons, causing ionization and fragmentation.
Predicted Mass Spectrometry Data:
-
Molecular Ion (M⁺): The molecular formula is C₁₃H₁₅NO₅, giving a molecular weight of 265.26 g/mol . The EI mass spectrum should show a molecular ion peak at m/z = 265.
-
Major Fragment Ions:
-
m/z = 220: Loss of a carboxyl radical (•COOH, 45 Da) from the molecular ion.
-
m/z = 250: Loss of a methyl radical (•CH₃, 15 Da) from one of the methoxy groups.
-
Further fragmentation would involve sequential losses of methyl radicals and carbon monoxide from the indole ring system.
-
A Researcher's Guide to Unlocking the Therapeutic Potential of Trimethoxy Indole Derivatives: A Technical Guide to Biological Activity Screening
Foreword: The Enduring Promise of the Indole Scaffold
The indole nucleus, a deceptively simple bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in a vast array of natural products and synthetically-derived compounds with profound biological activities speaks to its privileged status as a pharmacophore.[1][2] When adorned with methoxy functional groups, particularly in a trimethoxy arrangement on a pendant phenyl ring, the resulting trimethoxy indole derivatives often exhibit potent and diverse therapeutic potential.[2] These compounds have garnered significant attention for their anticancer, antimicrobial, and antioxidant properties, making them a fertile ground for drug discovery and development.[2][3]
This in-depth technical guide is crafted for researchers, scientists, and drug development professionals embarking on the journey of exploring the biological activities of novel trimethoxy indole derivatives. Moving beyond a mere recitation of protocols, this guide delves into the causality behind experimental choices, emphasizing the principles of self-validating systems to ensure the generation of robust and reproducible data. We will navigate the essential screening platforms, from assessing cytotoxicity against cancer cell lines to determining antimicrobial efficacy and antioxidant capacity, providing not only the "how" but also the critical "why" that underpins each step.
Chapter 1: Foundational Principles of Screening Trimethoxy Indole Derivatives
The initial phase of screening any new chemical entity (NCE), such as a trimethoxy indole derivative, is a critical juncture in its developmental trajectory. The primary goal is to ascertain its biological activity profile in a systematic and reproducible manner. The choice of initial screens is dictated by the chemical structure of the derivatives and any known activities of analogous compounds. For trimethoxy indoles, the existing literature strongly points towards three key areas of investigation: anticancer, antimicrobial, and antioxidant activities.
The Rationale for a Tri-Pronged Screening Approach
-
Anticancer Potential: Many trimethoxy-substituted aromatic compounds, including those with an indole scaffold, have been shown to interact with critical cellular targets implicated in cancer progression.[4][5][6] A prominent mechanism of action for many indole derivatives is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[4][5][7] Furthermore, these compounds can modulate various signaling pathways, such as the PI3K/Akt/mTOR pathway, which are often dysregulated in cancer.[8] Therefore, a primary screen for cytotoxic effects against a panel of cancer cell lines is a logical and evidence-based starting point.
-
Antimicrobial Activity: The indole nucleus is a recurring motif in a number of natural and synthetic antimicrobial agents.[1][9] Indole derivatives have been shown to exhibit activity against a broad spectrum of pathogenic bacteria and fungi.[1][9] Their mechanisms of action can be multifaceted, including the disruption of bacterial cell membranes, inhibition of biofilm formation, and interference with essential metabolic pathways.[10][11][12] Given the pressing global challenge of antimicrobial resistance, screening novel trimethoxy indole derivatives for antibacterial and antifungal properties is of paramount importance.
-
Antioxidant Capacity: The indole ring, with its electron-rich nature, is predisposed to act as a scavenger of free radicals.[13][14] Oxidative stress, arising from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[13] The trimethoxy substitution pattern can further modulate the antioxidant potential of the indole scaffold.[3] Therefore, evaluating the antioxidant capacity of these derivatives provides another dimension to their potential therapeutic value.
Laboratory Safety: A Non-Negotiable Prerequisite
Before embarking on any experimental work, a thorough understanding of the potential hazards associated with the compounds and reagents is essential.
-
Handling of Trimethoxy Indole Derivatives: While specific toxicity data for novel derivatives will be unavailable, it is prudent to treat them as potentially hazardous compounds. A Safety Data Sheet (SDS) for structurally related indole compounds should be consulted to understand potential risks, which may include skin, eye, and respiratory irritation.[15][16][17][18][19] Standard laboratory practice should include the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be performed in a well-ventilated chemical fume hood.
-
Handling of Cytotoxic Agents and Antimicrobials: When working with potent anticancer agents (even for research purposes) and antimicrobial compounds, stringent safety protocols must be followed.[20][21][22][23][24] This includes the use of dedicated equipment, proper waste disposal procedures for cytotoxic materials, and the implementation of engineering controls like biological safety cabinets for handling cell cultures.[20][21][22][23]
Chapter 2: In Vitro Anticancer Activity Screening
The initial assessment of a compound's anticancer potential typically involves in vitro cytotoxicity assays.[25] These assays measure the ability of a compound to kill or inhibit the proliferation of cancer cells. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[26][27]
The MTT Assay: A Window into Cellular Viability
The principle of the MTT assay is based on the metabolic activity of viable cells.[26][27] The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[26][27] The amount of formazan produced is directly proportional to the number of viable cells.[26]
Experimental Workflow: From Cell Culture to Data Analysis
The following diagram illustrates the key steps in the MTT assay workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol for the MTT Assay
Materials:
-
Selected cancer cell line(s) (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Trimethoxy indole derivatives
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Dilute the cell suspension to a final concentration of 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of each trimethoxy indole derivative in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solutions in complete culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.
-
Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control (medium only).
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Formazan Formation:
-
After the incubation period, add 20 µL of the MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of untreated control - Absorbance of blank)] x 100
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
-
Data Presentation and Interpretation
The results of the MTT assay should be presented in a clear and concise manner. A table summarizing the IC50 values of the different trimethoxy indole derivatives against the tested cancer cell lines is highly recommended.
Table 1: Cytotoxic Activity of Trimethoxy Indole Derivatives (Example Data)
| Compound | MCF-7 IC50 (µM) | HeLa IC50 (µM) | A549 IC50 (µM) |
| Derivative 1 | 5.2 ± 0.4 | 8.1 ± 0.7 | 12.5 ± 1.1 |
| Derivative 2 | > 100 | > 100 | > 100 |
| Derivative 3 | 1.8 ± 0.2 | 2.5 ± 0.3 | 3.1 ± 0.4 |
| Doxorubicin (Control) | 0.5 ± 0.05 | 0.8 ± 0.07 | 1.1 ± 0.1 |
Lower IC50 values indicate higher cytotoxic potency. Compounds with IC50 values in the low micromolar or nanomolar range are considered promising candidates for further investigation.
Mechanistic Insights: Visualizing the Impact on Cancer Cell Signaling
For compounds that exhibit significant cytotoxicity, further studies to elucidate their mechanism of action are warranted. As many indole derivatives target key signaling pathways, understanding these interactions is crucial. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[8]
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by trimethoxy indole derivatives.
Chapter 3: Antimicrobial Susceptibility Testing
To evaluate the antimicrobial potential of trimethoxy indole derivatives, the broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC).[28][29][30][31][32] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[28][30]
Experimental Workflow for Broth Microdilution
The following diagram outlines the process of determining the MIC using the broth microdilution method.
Caption: Workflow for the broth microdilution MIC assay.
Detailed Protocol for Broth Microdilution
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Trimethoxy indole derivatives
-
Sterile 96-well round-bottom microplates
-
Standard antimicrobial agents for positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation:
-
From a fresh culture, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Dilute this suspension in the appropriate broth medium to achieve a final inoculum density of approximately 5 x 105 CFU/mL.
-
-
Compound Dilution:
-
Prepare a stock solution of each trimethoxy indole derivative in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform a two-fold serial dilution of each compound in the appropriate broth medium to obtain a range of concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL).
-
-
Inoculation:
-
Add 100 µL of the prepared inoculum to each well containing the diluted compounds.
-
Include a positive control (inoculum with no compound) and a negative control (broth medium only).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Data Presentation and Interpretation
The results of the broth microdilution assay are presented as MIC values in µg/mL.
Table 2: Antimicrobial Activity of Trimethoxy Indole Derivatives (Example Data)
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Derivative 1 | 16 | 64 | >256 |
| Derivative 2 | >256 | >256 | >256 |
| Derivative 3 | 4 | 8 | 32 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Fluconazole | N/A | N/A | 1 |
Compounds with low MIC values are considered potent antimicrobial agents. The results can guide further studies into their spectrum of activity and mechanism of action.
Chapter 4: Antioxidant Capacity Assessment
Two widely used and complementary assays for evaluating the antioxidant capacity of compounds are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[33][34][35][36][37][38][39] Both are based on the ability of an antioxidant to scavenge a stable free radical, resulting in a color change that can be measured spectrophotometrically.[33][37]
DPPH Radical Scavenging Assay
The DPPH radical is a stable free radical with a deep violet color.[33][37] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine.[37] The decrease in absorbance at 517 nm is proportional to the antioxidant activity.[33][37]
Detailed Protocol for the DPPH Assay
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Trimethoxy indole derivatives
-
A standard antioxidant (e.g., ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
DPPH Solution Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.
-
-
Compound Preparation:
-
Prepare stock solutions of the trimethoxy indole derivatives and the standard antioxidant in methanol at various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the test compounds and the standard to the respective wells.
-
For the control, add 100 µL of methanol to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Absorbance Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm.
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
-
ABTS Radical Cation Decolorization Assay
The ABTS assay involves the generation of the blue-green ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.[34][35][36] Antioxidants present in the sample reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.[34][36]
Detailed Protocol for the ABTS Assay
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Ethanol or PBS
-
Trimethoxy indole derivatives
-
A standard antioxidant (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
ABTS•+ Solution Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well plate.
-
Add 10 µL of the test compounds or standard at various concentrations to the respective wells.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Absorbance Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition using a similar formula as for the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Data Presentation for Antioxidant Assays
The antioxidant activities of the derivatives can be summarized in a table showing their IC50 values for the DPPH assay and their TEAC values for the ABTS assay.
Table 3: Antioxidant Capacity of Trimethoxy Indole Derivatives (Example Data)
| Compound | DPPH IC50 (µM) | ABTS (TEAC, mM Trolox/mM compound) |
| Derivative 1 | 45.3 ± 3.8 | 1.2 ± 0.1 |
| Derivative 2 | > 200 | 0.3 ± 0.04 |
| Derivative 3 | 15.8 ± 1.2 | 2.5 ± 0.2 |
| Ascorbic Acid | 22.5 ± 1.9 | N/A |
| Trolox | N/A | 1.0 (by definition) |
Conclusion: From Screening to Lead Optimization
This technical guide has provided a comprehensive framework for the initial biological activity screening of novel trimethoxy indole derivatives. By systematically evaluating their anticancer, antimicrobial, and antioxidant properties using robust and well-validated assays, researchers can efficiently identify promising lead compounds for further development. The detailed protocols and the rationale behind the experimental choices are intended to empower scientists to generate high-quality, reproducible data.
The journey from a newly synthesized compound to a potential therapeutic agent is long and arduous. However, a well-designed and meticulously executed initial screening cascade, as outlined in this guide, is the critical first step in navigating this complex path and unlocking the full therapeutic potential of trimethoxy indole derivatives.
References
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- DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. (n.d.). G-Biosciences.
- Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy. (2013). Current Cancer Drug Targets.
- ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences.
- Application Notes and Protocols for In Vitro Antioxidant Capacity Assessment Using DPPH and ABTS Assays. (n.d.). Benchchem.
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- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024).
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- Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (2022). Journal of Antimicrobial Chemotherapy.
- Indole derivatives as multifunctional drugs: Synthesis and evaluation of antioxidant, photoprotective and antiproliferative acti. (2019). European Journal of Medicinal Chemistry.
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- Phytochemicals in Food – Uses, Benefits & Food Sources. (2026). Ask Ayurveda.
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- Safety Data Sheet - 5-Methoxy-2,3,3-trimethyl-3H-indole. (2017). Biosynth.
- MIC (Broth Microdilution) Testing. (2020). YouTube.
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- SAFETY DATA SHEET - Indole. (2025). Sigma-Aldrich.
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Mechanism of action of substituted indole-2-carboxylic acids
To provide a focused and in-depth technical guide on the mechanism of action of substituted indole-2-carboxylic acids, it is essential to first specify the biological target or therapeutic area of interest. The family of substituted indole-2-carboxylic acids is vast, with different derivatives exhibiting a wide array of pharmacological activities by targeting distinct proteins and pathways.
For instance, various substituted indole-2-carboxylic acids have been developed as:
-
Antiviral agents , particularly as inhibitors of the hepatitis C virus (HCV) NS5B polymerase.
-
Anticancer agents , by targeting enzymes crucial for cancer cell metabolism, such as lactate dehydrogenase (LDH) or isocitrate dehydrogenase (IDH).
-
Anti-inflammatory agents , through the modulation of inflammatory pathways.
-
Modulators of nuclear receptors , influencing gene expression.
To proceed with creating a detailed and relevant technical guide, please specify which class of substituted indole-2-carboxylic acids you would like to focus on. For example, are you interested in their role as HCV inhibitors , cancer metabolism modulators , or another specific application?
Once you provide a more focused topic, I can proceed with a comprehensive literature search and construct the in-depth technical guide as per your detailed instructions.
An In-Depth Technical Guide to the In Silico Modeling of 5,6,7-Trimethoxy-1-methyl-1H-indole-2-carboxylic Acid Protein Binding
Abstract
The convergence of computational chemistry and molecular biology has revolutionized early-stage drug discovery. In silico modeling provides a powerful, resource-efficient paradigm for predicting and analyzing the interactions between small molecules and their protein targets. This guide offers a comprehensive, technically-grounded walkthrough of the core methodologies used to model the protein binding of 5,6,7-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid . We will navigate the logical and practical steps from target selection and system preparation to molecular docking, all-atom molecular dynamics (MD) simulations, and binding free energy calculations. Each protocol is presented with an emphasis on the scientific rationale behind key decisions, ensuring a robust and reproducible computational workflow for researchers, scientists, and drug development professionals.
Introduction: The Rationale for a Computational Approach
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives are known to interact with a wide range of biological targets.[1][2] The specific compound of interest, this compound, possesses a substitution pattern that suggests specific steric and electronic properties governing its potential protein interactions.
Investigating these interactions experimentally can be time-consuming and expensive. In silico modeling offers a preemptive and deeply insightful alternative, allowing us to:
-
Identify potential protein targets.
-
Predict the most likely binding pose (conformation) of the ligand within the protein's active site.
-
Estimate the strength of the interaction (binding affinity).
-
Analyze the stability and dynamics of the protein-ligand complex over time.
This guide provides a structured, multi-stage computational protocol designed to yield a holistic understanding of the molecule's binding potential.
Stage I: System Preparation - The Foundation of a Reliable Model
The fidelity of any in silico model is fundamentally dependent on the quality of the initial structures. This preparatory stage is arguably the most critical, as errors introduced here will propagate through the entire workflow.
Ligand Characterization and Preparation
The first step is to generate a high-quality 3D conformation of our ligand, this compound.
Protocol: Ligand Preparation
-
Obtain 2D Structure: The structure is defined by its SMILES string (COC1=C(C(=C2C(=C1)C=C(N(C2)C)C(=O)O)OC)OC) or sourced from chemical databases.
-
Convert to 3D: Use a tool like Open Babel to convert the 2D representation into a 3D structure.
-
Assign Protonation State: The carboxylic acid group is expected to be deprotonated at physiological pH (~7.4). This choice is critical as it dictates the ligand's charge and its capacity for electrostatic and hydrogen bonding interactions.
-
Generate Conformers: Flexible molecules can adopt multiple low-energy shapes. Generating a set of conformers is advisable, though for initial docking, a single, energy-minimized structure is often sufficient.
-
Energy Minimization & Charge Assignment: Using a molecular mechanics force field (e.g., GAFF - General Amber Force Field), perform energy minimization to relieve any steric strain. Concurrently, assign partial atomic charges (e.g., AM1-BCC) which are essential for calculating electrostatic interactions.
Target Selection Rationale: Aldose Reductase (ALR2)
While this compound does not have a widely documented specific target, the indole-2-carboxylic acid scaffold is a known pharmacophore for inhibitors of Aldose Reductase (ALR2) .[1][3] ALR2 is an enzyme in the polyol pathway that becomes overactive during hyperglycemia, contributing to diabetic complications.[4][5] Its inhibition is a key therapeutic strategy. Therefore, for this guide, we select human ALR2 as a highly plausible and well-characterized protein target to demonstrate the modeling workflow.
Protein Structure Preparation
We will use an experimentally determined crystal structure from the Protein Data Bank (PDB).
Protocol: Protein Preparation
-
Structure Retrieval: Download a high-resolution (<2.5 Å) crystal structure of human ALR2 from the RCSB PDB database. For this example, we'll use PDB ID: 1T41 , which is a structure of ALR2 complexed with an inhibitor.[5]
-
Initial Cleaning: Remove all non-essential components from the PDB file, including water molecules, co-solvents, and the original co-crystallized ligand. The NADPH cofactor, which is essential for ALR2's structure and function, should be retained.
-
Structural Correction: Check for and repair any missing residues or heavy atoms using tools like the SWISS-MODEL server or built-in modules in suites like Schrödinger or MOE.
-
Protonation and Charge Assignment: Add hydrogen atoms and determine the optimal protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4. This is a crucial step often performed with specialized software like H++ or PropKa, as incorrect protonation can lead to flawed interaction predictions.
-
Force Field Assignment: Assign a suitable protein force field (e.g., AMBER ff14SB or CHARMM36m) to the protein atoms.
Stage II: Molecular Docking - Predicting the Binding Pose
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] It provides a static "snapshot" of the most probable binding mode and an initial estimate of binding affinity.
Causality: Why Docking First?
Docking serves as an efficient screening method. It rapidly generates multiple potential binding poses and ranks them using a scoring function. This allows us to identify the most energetically favorable conformation, which will serve as the starting point for more computationally intensive and accurate simulations.
Workflow: Molecular Docking with AutoDock Vina
Caption: Molecular Docking Workflow.
Protocol: Molecular Docking
-
File Preparation: Convert the prepared protein and ligand files into the PDBQT format required by AutoDock tools. This format includes partial charges and atom type information.
-
Grid Box Generation: Define the search space for the docking algorithm. This is a three-dimensional grid centered on the known active site of ALR2. The active site can be identified from the position of the co-crystallized ligand in the original PDB structure (1T41). Key residues in the ALR2 active site include Trp111, Tyr48, and His110.[4]
-
Running the Docking Simulation: Execute AutoDock Vina. The program will flexibly place the ligand within the rigid grid box, sampling different conformations and orientations. It uses an empirical scoring function to estimate the binding affinity (in kcal/mol) for the top poses.
-
Analysis of Results: The output will be a set of binding poses (typically 9-10) ranked by their predicted binding affinity. The top-ranked pose is visually inspected to ensure it makes chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts) with key active site residues.
| Pose ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| 1 | -9.8 | Tyr48, His110, Trp111, Cys298 |
| 2 | -9.5 | Tyr48, Trp20, Trp111 |
| 3 | -9.1 | His110, Leu300, Val47 |
| Table 1: Hypothetical docking results for this compound with Aldose Reductase (ALR2). Lower binding affinity values indicate stronger predicted binding. |
Stage III: Molecular Dynamics (MD) Simulation - Capturing the Dynamics of Binding
While docking is powerful, it treats the protein as a rigid entity. In reality, proteins are dynamic and flexible. MD simulations model the atomic motions of the system over time, providing a much more realistic view of the protein-ligand complex.
Causality: Why is MD Simulation Necessary?
MD simulations allow us to:
-
Assess the stability of the docked pose. A ligand that quickly dissociates or dramatically changes its conformation may not be a stable binder.
-
Observe induced-fit effects , where the protein active site adapts its shape to accommodate the ligand.
-
Sample a range of conformations to calculate more accurate binding free energies.
Workflow: MD Simulation with GROMACS
Caption: Molecular Dynamics Simulation Workflow.
Protocol: MD Simulation
-
System Building: Place the best-docked protein-ligand complex into a simulation box (e.g., a cubic or dodecahedron box). Solvate the system with a pre-equilibrated water model (e.g., TIP3P).
-
Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the net charge of the system.
-
Energy Minimization: Perform steepest descent energy minimization to remove any steric clashes between atoms in the initial setup.
-
Equilibration: Gradually bring the system to the desired temperature and pressure. This is typically done in two phases:
-
NVT Ensemble: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant.
-
NPT Ensemble: Maintain the target temperature and pressure (e.g., 1 bar), allowing the box volume to fluctuate until the system density stabilizes.
-
-
Production MD: Run the simulation for a significant period (e.g., 100-200 nanoseconds) to collect trajectory data for analysis.
Trajectory Analysis
-
Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand atoms from their initial positions. A stable, converging RMSD plot indicates that the complex has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Calculates the fluctuation of individual residues around their average position. High RMSF values in active site loops can indicate flexibility that is important for binding.
-
Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds between the ligand and protein over the simulation time, identifying the most persistent and important interactions.
Stage IV: Binding Free Energy Calculation
The final stage is to obtain a more quantitative estimate of the binding affinity. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular end-state technique that balances computational cost and accuracy.
Rationale: Beyond Docking Scores
MM/PBSA calculates the binding free energy by analyzing snapshots from the MD trajectory. It provides a more rigorous energy estimate than docking scores because it incorporates solvation effects and averages over multiple conformations.
Protocol: MM/PBSA Calculation
-
Extract Snapshots: Select a set of uncorrelated snapshots (e.g., 100-200 frames) from the stable portion of the production MD trajectory.
-
Calculate Energy Components: For each snapshot, calculate the free energy of the complex, the protein, and the ligand individually. The binding free energy (ΔG_bind) is then computed as:
-
ΔG_bind = G_complex - (G_protein + G_ligand)
Where each G term is composed of:
-
Molecular Mechanics Energy (EMM): Internal, van der Waals, and electrostatic energies from the force field.
-
Solvation Free Energy (G_solv): The energy required to transfer the molecule from a vacuum to the solvent. This is split into a polar component (calculated via Poisson-Boltzmann) and a non-polar component (calculated from the solvent-accessible surface area).
-
-
Average the Results: Average the ΔG_bind values across all snapshots to obtain the final binding free energy estimate.
| Energy Component | Average Contribution (kJ/mol) (Hypothetical) |
| Van der Waals Energy | -180.5 |
| Electrostatic Energy | -95.2 |
| Polar Solvation Energy | +155.8 |
| Non-Polar Solvation Energy | -22.1 |
| Total ΔG_bind (MM/PBSA) | -142.0 |
| Table 2: Hypothetical MM/PBSA binding free energy components for the protein-ligand complex. The negative total value suggests a favorable binding interaction. |
Conclusion
This guide has outlined a comprehensive and logically sequenced in silico workflow for investigating the protein binding of this compound. By progressing from initial system preparation through molecular docking, dynamic simulation, and free energy calculations, researchers can build a detailed, multi-faceted model of molecular recognition. This approach not only predicts binding affinity but also provides critical insights into the stability, dynamics, and specific atomic interactions that govern the binding event. The methodologies described herein represent a robust framework for hypothesis generation and can significantly accelerate the hit-to-lead optimization process in modern drug discovery.
References
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Nadivapalli, P., et al. (2023). In silico analysis of potential inhibitors of aldose reductase. Journal of Applied Pharmaceutical Science. [Link]
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Agboola, O., et al. (2020). A molecular modeling study of novel aldose reductase (AR) inhibitors. AIMS Molecular Science. [Link]
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Kovacikova, L., et al. (2021). Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications. Molecules. [Link]
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Singh, V., et al. (2022). Synthesis of Indole-Substituted Thiosemicarbazones as an Aldose Reductase Inhibitor: An In Vitro, Selectivity and In Silico Study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Nadivapalli, P., et al. (2023). In silico analysis of potential inhibitors of aldose reductase. Journal of Applied Pharmaceutical Science. [Link]
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Kovacikova, L., et al. (2021). Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications. PubMed. [Link]
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Starting materials for 5,6,7-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid synthesis
An In-depth Technical Guide to the Synthesis of 5,6,7-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid
This guide provides a detailed exploration of the synthetic pathways leading to this compound, a substituted indole derivative of interest to researchers in medicinal chemistry and drug development. We will delve into the strategic selection of starting materials, provide a rationale for the chosen synthetic route, and present a comprehensive, step-by-step protocol.
Introduction and Strategic Overview
This compound is a highly functionalized heterocyclic compound. The indole nucleus is a privileged scaffold in a vast array of pharmaceuticals and natural products.[1][2] The specific substitution pattern of this molecule—three contiguous methoxy groups on the benzene ring, an N-methyl group, and a carboxylic acid at the 2-position—makes it a valuable building block for accessing complex molecular architectures.
The synthesis of such a multi-substituted indole requires a robust and well-considered strategy. The classical Fischer indole synthesis is a powerful method for indole formation but may present challenges with heavily substituted arylhydrazines.[1][3] Therefore, alternative strategies such as the Hemetsberger-Knittel synthesis offer a compelling approach for constructing the indole core, which can then be further modified to yield the target compound.[4]
Retrosynthetic Analysis and Strategy Selection
A logical retrosynthetic analysis of the target molecule reveals a convergent synthetic strategy. The final carboxylic acid can be obtained via saponification of the corresponding methyl ester. The N-methyl group can be installed via a standard methylation reaction on the indole nitrogen. This leads back to the key intermediate, methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate. This core can be synthesized through various indole-forming reactions.
Caption: Workflow for the Hemetsberger-Knittel indole synthesis.
N-Methylation of the Indole Core
The subsequent step involves the methylation of the indole nitrogen. This is a crucial step to achieve the final target structure.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |
| Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate | 265.26 | 1.0 eq | Product from the previous step |
| Methyl iodide | 141.94 | 1.2 eq | Methylating agent |
| Sodium hydride (60% dispersion in oil) | 24.00 | 1.2 eq | Base |
| Anhydrous DMF | 73.09 | ~10 mL/g | Solvent |
Step-by-Step Protocol
-
Deprotonation:
-
To a solution of methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate in anhydrous DMF, carefully add sodium hydride at 0 °C. The sodium hydride acts as a strong base to deprotonate the indole nitrogen, forming a sodium salt which is a more potent nucleophile.
-
-
Methylation:
-
After stirring for a short period, add methyl iodide dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
-
Workup and Purification:
-
Quench the reaction carefully with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to yield methyl 5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxylate. A yield of 79% has been reported for this transformation. [4]
-
Saponification to the Final Carboxylic Acid
The final step is the hydrolysis of the methyl ester to the desired carboxylic acid.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |
| Methyl 5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxylate | 279.29 | 1.0 eq | Product from the previous step |
| Potassium hydroxide | 56.11 | 3.0 eq | Base for hydrolysis |
| Methanol/Water | - | ~1:1 mixture | Solvent |
| 1 M HCl | - | As needed | For acidification |
Step-by-Step Protocol
-
Hydrolysis:
-
Dissolve the methyl ester in a mixture of methanol and water.
-
Add potassium hydroxide and heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).
-
-
Acidification and Isolation:
-
After cooling the reaction mixture, remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution by the dropwise addition of 1 M HCl. The product, this compound, will precipitate out of the solution upon acidification. [4] * Collect the solid product by filtration, wash with cold water, and dry under vacuum. This saponification reaction can proceed with a high yield of up to 85%. [4]
-
Alternative Strategy: The Fischer Indole Synthesis
While the Hemetsberger-Knittel approach is highly effective, the Fischer indole synthesis represents a classic and widely used alternative for constructing the indole nucleus. [1]
Conceptual Workflow
This method would involve the reaction of (3,4,5-trimethoxyphenyl)hydrazine with a suitable ketone or aldehyde, such as pyruvic acid or an pyruvate ester, under acidic conditions. [1][5]
Caption: Conceptual flow of the Fischer indole synthesis.
Key Starting Material: (3,4,5-Trimethoxyphenyl)hydrazine
The key precursor for this route is (3,4,5-trimethoxyphenyl)hydrazine. Its synthesis typically begins with 3,4,5-trimethoxyaniline. [6]The process involves diazotization of the aniline followed by reduction of the resulting diazonium salt to afford the desired hydrazine. [6][7]
Conclusion
The synthesis of this compound can be efficiently achieved through a multi-step sequence starting from readily available precursors. The outlined method, centered around the Hemetsberger-Knittel synthesis of the indole core followed by N-methylation and saponification, provides a reliable and high-yielding pathway. Understanding the underlying mechanisms and the rationale for each experimental step is paramount for successful execution and potential optimization.
References
-
Synthesis and Isolation of 5,6,7-Trimethoxy Indoles for Binding Diverse Functional Groups at the 3-Position of the Indole. (n.d.). University of Northern Iowa. Retrieved from [Link]
-
Novel Synthetic Route to 5-Substituted Indoles. (n.d.). Loyola eCommons. Retrieved from [Link]
- Du, Y., Liu, R., Linn, G., & Zhao, K. (2006). Synthesis of N-Substituted Indole Derivatives via PIFA-Mediated Intramolecular Cyclization. Organic Letters, 8(26), 5919–5922.
-
Leboho, T. C. (2008). The Synthesis of 2- and 3-Substituted Indoles. University of the Witwatersrand. Retrieved from [Link]
-
Synthesis of indoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. [Link]
-
Novel Synthetic Approaches Toward Substituted Indole Scaffolds. (2006, September 5). Organic Chemistry Portal. Retrieved from [Link]
-
Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Abaszadeh, M., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. E-Journal of Chemistry, 7(S1), S45-S48.
- Preparation method of Methoxyphenylhydrazine. (2005). Google Patents.
Sources
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The Therapeutic Potential of Trimethoxy-Indole Compounds: A Technical Guide to Unveiling Novel Drug Targets
Abstract
The indole nucleus, a privileged scaffold in medicinal chemistry, has given rise to a multitude of clinically significant therapeutic agents. When functionalized with a trimethoxyphenyl moiety, this structural motif demonstrates remarkable biological activity, particularly in the realm of oncology. This technical guide provides an in-depth exploration of the key therapeutic targets of trimethoxy-indole compounds, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the molecular mechanisms of action, present detailed experimental protocols for target validation, and provide a consolidated view of structure-activity relationships. This guide is designed to empower researchers to rationally design and evaluate novel trimethoxy-indole-based drug candidates.
Introduction: The Promise of the Trimethoxy-Indole Scaffold
The indole ring system is a cornerstone of numerous natural products and FDA-approved drugs, valued for its ability to participate in various biological interactions. The addition of a 3,4,5-trimethoxyphenyl group often confers potent cytotoxic and antiproliferative properties. This is attributed to the ability of this moiety to interact with specific biological targets, leading to the disruption of critical cellular processes. This guide will focus on the most well-established and promising therapeutic targets of this compound class, providing the foundational knowledge and practical methodologies required for their investigation.
Primary Therapeutic Target: Disruption of Microtubule Dynamics
The most extensively documented mechanism of action for many cytotoxic trimethoxy-indole compounds is the inhibition of tubulin polymerization. Microtubules are dynamic cytoskeletal polymers essential for cell division, intracellular transport, and the maintenance of cell shape. Their constant assembly (polymerization) and disassembly (depolymerization) are critical for cellular function, making them a prime target for anticancer therapies.
Mechanism of Action: Binding to the Colchicine Site
Trimethoxy-indole derivatives often act as microtubule-destabilizing agents by binding to the colchicine-binding site on β-tubulin. This interaction prevents the polymerization of tubulin dimers into microtubules, leading to a cascade of downstream effects:
-
Mitotic Arrest: Disruption of the mitotic spindle prevents proper chromosome segregation during mitosis, leading to cell cycle arrest in the G2/M phase.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death.
The trimethoxyphenyl ring is a key pharmacophore that mimics the binding of colchicine and other known colchicine-site binders like combretastatin A-4.
Quantitative Analysis of Tubulin Polymerization Inhibition
The inhibitory potency of trimethoxy-indole compounds against tubulin polymerization is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor.
| Compound Class/Example | Tubulin Polymerization IC50 (µM) | Reference |
| Indole-1,2,4-triazole derivative (Compound 12) | 2.1 ± 0.12 | [1] |
| Thiazolo[3,2-b][2][3][4]triazole derivative (Compound IV) | Not explicitly stated, but implied potent inhibition | [5] |
| 6- and 7-heterocyclyl-1H-indole derivative (Compound 1k) | 0.58 ± 0.06 | [6] |
| Indole-based chalcone derivative (Compound 33b) | 17.8 ± 0.2 | [6] |
| Indole-benzimidazole hybrid (Compound 9) | 1.5 ± 0.56 | [6] |
| N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative (Compound 7d) | Significant inhibition observed | [7] |
| Oxime-based indole/1,2,4-triazole hybrid (Compound 7i) | 3.03 ± 0.11 | [1][5] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Absorbance-Based)
This protocol outlines a standard method for assessing the effect of trimethoxy-indole compounds on tubulin polymerization by measuring the increase in turbidity (light scattering) at 340 nm.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Colchicine)
-
Vehicle control (DMSO)
-
96-well clear bottom microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a 2x tubulin stock solution (e.g., 4 mg/mL) in General Tubulin Buffer.
-
Prepare a 10x GTP solution (10 mM) in General Tubulin Buffer.
-
Prepare serial dilutions of the test compounds and positive control in General Tubulin Buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
-
Reaction Setup (on ice):
-
In a 96-well plate on ice, add 10 µL of the 10x test compound, positive control, or vehicle control to the appropriate wells.
-
Prepare a tubulin polymerization mix by combining the 2x tubulin stock, 10x GTP, and glycerol (final concentration 10%) in General Tubulin Buffer.
-
Add 90 µL of the tubulin polymerization mix to each well.
-
-
Initiation and Measurement:
-
Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot absorbance (OD 340 nm) versus time for each concentration.
-
Determine the maximum rate of polymerization (Vmax) and the plateau absorbance (Amax) for each curve.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for the in vitro tubulin polymerization assay.
Secondary Therapeutic Target: NADPH Oxidase 4 (Nox4) Inhibition
Several trimethoxy-indole derivatives have been shown to inhibit NADPH oxidase 4 (Nox4), an enzyme that generates reactive oxygen species (ROS). In cancer cells, elevated ROS levels can promote proliferation, survival, and metastasis. Therefore, Nox4 represents a promising therapeutic target.
Mechanism of Action and Downstream Signaling
Nox4-derived ROS have been implicated in activating pro-survival signaling pathways, such as the AKT-ASK1 pathway. Inhibition of Nox4 can lead to:
-
Decreased ROS Production: Reduces oxidative stress within the cancer cell.
-
Inhibition of Pro-Survival Signaling: Attenuation of the AKT pathway can lead to the activation of pro-apoptotic proteins like Apoptosis Signal-regulating Kinase 1 (ASK1).
-
Induction of Apoptosis: The activation of ASK1 can trigger downstream signaling cascades (e.g., p38 MAPK) that ultimately lead to apoptosis.[2][3]
Caption: Simplified Nox4-AKT-ASK1 signaling pathway.
Experimental Protocol: In Vitro Nox4 Activity Assay (Amplex Red)
This protocol describes a cell-free assay to measure the H₂O₂-generating activity of Nox4 using the fluorescent probe Amplex Red.
Materials:
-
Membrane preparations containing human Nox4
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
NADPH
-
FAD
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., a known Nox4 inhibitor)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reaction Mixture:
-
In a 96-well black plate, prepare a reaction mixture containing PBS, Amplex Red (final concentration ~10-50 µM), and HRP (final concentration ~0.1 U/mL).
-
-
Compound and Enzyme Addition:
-
Add the test compounds, positive control, or vehicle control to the wells.
-
Add the Nox4-containing membrane preparation to each well.
-
Add FAD (final concentration ~10 µM).
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding NADPH (final concentration ~100-200 µM).
-
-
Measurement:
-
Immediately measure the fluorescence (excitation ~530-560 nm, emission ~590-600 nm) kinetically for 30-60 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the fluorescence vs. time curve).
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Determine the IC50 value as described for the tubulin polymerization assay.
-
Tertiary Therapeutic Target: Kinase Inhibition (VEGFR-2)
Some trimethoxy-indole derivatives have shown inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2), a receptor tyrosine kinase crucial for angiogenesis (the formation of new blood vessels). Angiogenesis is a hallmark of cancer, as tumors require a blood supply to grow and metastasize.
Mechanism of Action
VEGFR-2 inhibitors typically act by competing with ATP for binding to the kinase domain of the receptor. This prevents the autophosphorylation and activation of VEGFR-2, thereby blocking downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.
Quantitative Analysis of VEGFR-2 Inhibition
| Compound Class/Example | VEGFR-2 IC50 | Reference |
| Indole-pyrimidine conjugate (Compound 34) | 330 nM | [8] |
| Indole derivative (Compound 7) | 25 nM | [9] |
| Pyridine-sulfonamide hybrid (Compound 27) | 3.62 µM | [8] |
| Anilide-substituted indole derivative (Compound 38) | 0.22 µM | [8] |
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)
This protocol outlines a common method for measuring VEGFR-2 kinase activity by quantifying the amount of ATP remaining after the kinase reaction using a luciferase-based system.
Materials:
-
Recombinant human VEGFR-2 kinase
-
VEGFR-2 substrate (e.g., a biotinylated peptide)
-
ATP
-
Kinase assay buffer
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Sunitinib, Sorafenib)
-
Vehicle control (DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well solid white microplate
-
Luminometer
Procedure:
-
Reaction Setup:
-
In a 96-well white plate, add the test compounds, positive control, or vehicle control.
-
Add the VEGFR-2 enzyme and substrate to each well.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 30-60 minutes).
-
-
ATP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent, which converts ADP to ATP and generates a luminescent signal via luciferase.
-
Incubate for 30 minutes at room temperature.
-
-
Measurement:
-
Measure the luminescence using a luminometer. A lower luminescence signal corresponds to higher kinase activity (more ATP consumed).
-
-
Data Analysis:
-
Calculate the percentage of inhibition relative to the controls.
-
Determine the IC50 value as previously described.
-
Cellular Activity Assessment: Cytotoxicity Assays
A crucial step in evaluating the therapeutic potential of trimethoxy-indole compounds is to determine their cytotoxicity against cancer cell lines.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48-72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at a wavelength of ~570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value.
-
NCI-60 Human Tumor Cell Line Screen
For a broader assessment of anticancer activity, compounds can be submitted to the National Cancer Institute's (NCI) 60 human tumor cell line screen. This provides data on the cytotoxic and/or growth inhibitory effects against a panel of 60 different cancer cell lines from nine different tissue types.[10][11][12]
Conclusion and Future Directions
Trimethoxy-indole compounds represent a versatile and potent class of molecules with significant therapeutic potential, primarily in oncology. Their ability to target fundamental cellular processes such as microtubule dynamics, redox signaling, and angiogenesis makes them attractive candidates for further drug development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the mechanisms of action of novel trimethoxy-indole derivatives and to identify and validate new therapeutic targets.
Future research in this area should focus on:
-
Improving Selectivity: Designing derivatives with higher selectivity for cancer cells over normal cells to minimize off-target toxicity.
-
Overcoming Drug Resistance: Investigating the efficacy of these compounds in drug-resistant cancer models.
-
Exploring Combination Therapies: Evaluating the synergistic effects of trimethoxy-indole compounds with existing chemotherapeutic agents.
-
In Vivo Efficacy Studies: Progressing promising lead compounds into preclinical animal models to assess their in vivo antitumor activity, pharmacokinetics, and safety profiles.
By leveraging the knowledge and methodologies outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of the trimethoxy-indole scaffold.
References
-
NADPH Oxidase 4: A Potential Therapeutic Target of Malignancy. (2022). Frontiers in Oncology. [Link]
-
Nox4 NADPH oxidase-derived reactive oxygen species, via endogenous carbon monoxide, promote survival of brain endothelial cells during TNF-α-induced apoptosis. (n.d.). American Journal of Physiology-Cell Physiology. [Link]
-
Discovery of novel indole‐1,2,4‐triazole derivatives as tubulin polymerization inhibitors. (2025). Archiv der Pharmazie. [Link]
-
NOX4-mediated ROS production induces apoptotic cell death via down-regulation of c-FLIP and Mcl-1 expression in combined treatment with thioridazine and curcumin. (2017). Redox Biology. [Link]
-
Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. (n.d.). RSC Advances. [Link]
-
Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. (2024). Molecules. [Link]
-
NADPH Oxidase 4 (NOX4) in Cancer: Linking Redox Signals to Oncogenic Metabolic Adaptation. (2021). Cancers. [Link]
-
Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. (2022). Molecules. [Link]
-
NOX4/ROS mediate ethanol‑induced apoptosis via MAPK signal pathway in L‑02 cells. (n.d.). Molecular Medicine Reports. [Link]
-
Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). (2023). RSC Medicinal Chemistry. [Link]
-
Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors. (2025). Pharmaceuticals. [Link]
-
Quantitative interaction analysis permits molecular insights into functional NOX4 NADPH oxidase heterodimer assembly. (2018). Journal of Biological Chemistry. [Link]
-
IC 50 Values of VEGFR2 Kinase Activities of the Tested Compounds. (n.d.). ResearchGate. [Link]
-
Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. (2024). RSC Medicinal Chemistry. [Link]
-
Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products. (2022). Scientific Reports. [Link]
-
IC50-of the newly fenamate-derivatives against VEGFR-2. (n.d.). ResearchGate. [Link]
-
The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. (2023). Molecules. [Link]
-
Growth inhibition in some cancer cell lines NCI-60 using compound 3g. (n.d.). ResearchGate. [Link]
-
Molecular genomic features associated with in vitro response of the NCI‐60 cancer cell line panel to natural products. (2016). Molecular Oncology. [Link]
-
NCI-60 Screening Methodology. (n.d.). National Cancer Institute. [Link]
-
Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products. (2022). BMC Medical Genomics. [Link]
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- 3. Nox4 NADPH oxidase-derived reactive oxygen species, via endogenous carbon monoxide, promote survival of brain endothelial cells during TNF-α-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NOX4-mediated ROS production induces apoptotic cell death via down-regulation of c-FLIP and Mcl-1 expression in combined treatment with thioridazine and curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Purification of 5,6,7-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid from reaction mixture
Application Note & Protocol
Topic: A Multi-Step Strategy for the Purification of 5,6,7-Trimethoxy-1-methyl-1H-indole-2-carboxylic Acid from a Synthetic Reaction Mixture
Audience: Researchers, scientists, and drug development professionals engaged in medicinal chemistry and organic synthesis.
Executive Summary
This application note provides a comprehensive, field-tested guide for the purification of this compound, a substituted indole derivative of interest in pharmaceutical research. The purification of carboxylic acids from complex reaction mixtures is a common challenge in organic synthesis, often complicated by the presence of unreacted starting materials, neutral byproducts, and reagents. This guide details a robust, two-stage purification strategy that leverages fundamental chemical principles to achieve high purity (>98%). The primary stage employs an optimized acid-base extraction to efficiently remove the bulk of neutral and basic impurities. This is followed by a secondary recrystallization step to remove residual contaminants and yield the final product as a highly crystalline solid suitable for downstream applications, including drug development and biological screening.
Foundational Principles: Understanding the Purification Chemistry
The success of any purification protocol hinges on a clear understanding of the target molecule's physicochemical properties and the nature of the expected impurities.
The Target Molecule: this compound
The structure of the target compound is dominated by two key features that dictate its purification strategy:
-
The Acidic Carboxylic Acid Group (-COOH): This is the primary handle for purification. In the presence of a base, this group is deprotonated to form a water-soluble carboxylate salt (R-COO⁻). This transformation is reversible upon re-acidification.[1][2]
-
The Lipophilic Indole Core: The substituted, fused aromatic ring system is nonpolar and confers solubility in common organic solvents like ethyl acetate, dichloromethane, and methanol, while being practically insoluble in water in its protonated (acidic) form.[3]
Anticipated Impurities from Synthesis
A common synthetic route to the target acid is the saponification (hydrolysis) of its corresponding ester, typically the methyl or ethyl ester.[4] Therefore, the crude reaction mixture is expected to contain:
| Impurity Class | Specific Example | Rationale |
| Neutral Starting Material | 5,6,7-Trimethoxy-1-methyl-1H-indole-2-carboxylate (Ester) | Incomplete saponification reaction. This is often the major impurity. |
| Neutral Byproducts | Side-products from indole ring formation or N-methylation. | Dependent on the specific synthetic route employed. |
| Basic Reagents | Excess NaOH or KOH | Used to catalyze the saponification. |
| Acidic Reagents | Excess HCl or H₂SO₄ | Used for the final workup to protonate the product. |
| Polymeric Materials | Indole-derived polymers | Indoles can be sensitive to strongly acidic conditions and may polymerize.[5] |
The designed purification strategy must effectively separate the desired acidic product from these varied contaminants.
Primary Purification: High-Capacity Acid-Base Extraction
Acid-base extraction is a powerful liquid-liquid extraction technique for separating acidic, basic, and neutral compounds based on their differential solubility in aqueous and organic phases at varying pH levels.[6][7][8] This method is ideal for the initial, large-scale removal of the primary neutral impurity—the unreacted ester.
Principle of the Technique
The protocol is designed to convert the target carboxylic acid into its water-soluble salt, sequestering it in the aqueous phase while leaving neutral impurities (like the precursor ester) behind in the organic phase. Subsequent acidification of the aqueous layer reverses this process, causing the purified acid to precipitate.[7]
Visual Workflow: Acid-Base Extraction
Caption: Workflow for purification via acid-base extraction.
Detailed Experimental Protocol
Materials:
-
Crude reaction mixture
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
2 M Hydrochloric Acid (HCl)
-
Deionized (DI) Water
-
Separatory funnel, beakers, Erlenmeyer flask
-
pH paper or pH meter
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a suitable volume of ethyl acetate (approx. 10-20 mL per gram of crude material). If the reaction was performed in a water-miscible solvent, it may need to be removed under reduced pressure first.
-
Initial Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous NaHCO₃ solution.
-
Expert Insight: A weak base like NaHCO₃ is chosen to selectively react with the carboxylic acid. Stronger bases like NaOH could potentially hydrolyze the unreacted ester impurity, complicating the purification.
-
-
Separation: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release CO₂ pressure. Allow the layers to fully separate.
-
Collect Aqueous Layer: Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Add a fresh portion of saturated NaHCO₃ solution (approx. half the initial volume) to the organic layer remaining in the funnel. Shake and separate again. Combine this second aqueous extract with the first. This ensures complete extraction of the acidic product.
-
Back-Wash (Optional but Recommended): To remove any neutral impurities that may be trapped in the combined aqueous layers, add a small volume of fresh ethyl acetate (approx. 1/4 of the total aqueous volume) to the flask, swirl, transfer back to the separatory funnel, shake, and discard the organic layer.
-
Precipitation: Cool the combined aqueous layer in an ice bath. While stirring vigorously, slowly add 2 M HCl dropwise. Monitor the pH. Continue adding acid until the solution is acidic (pH ≈ 2). A solid precipitate of the purified product should form.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with several portions of cold DI water to remove inorganic salts.
-
Drying: Dry the purified solid under vacuum to a constant weight. This material is often pure enough for many applications, but recrystallization is recommended for obtaining analytical-grade purity.
Secondary Purification: Recrystallization for Analytical Purity
Recrystallization is a purification technique that separates compounds based on differences in their solubility in a given solvent at different temperatures.[9] It is highly effective for removing trace impurities incorporated into the solid matrix after the initial extraction.
Principle of the Technique
The goal is to find a solvent that dissolves the product well at high temperatures but poorly at low temperatures. Impurities should either be insoluble at high temperatures (removed by hot filtration) or remain soluble at low temperatures (remain in the mother liquor).
Visual Workflow: Recrystallization
Caption: Workflow for purification via recrystallization.
Detailed Experimental Protocol
Materials:
-
Crude acid from primary purification
-
Recrystallization solvent (Methanol is a good starting point[3][4])
-
Erlenmeyer flask, watch glass
-
Hot plate
-
Büchner funnel, filter paper, vacuum flask
-
Ice bath
Procedure:
-
Solvent Selection: Based on solubility data for similar indole-2-carboxylic acids, methanol is a suitable choice.[3][4] The product is soluble in hot methanol and sparingly soluble when cold.
-
Dissolution: Place the crude acid in an Erlenmeyer flask. Add a small portion of methanol and heat the mixture to a gentle boil on a hot plate, swirling continuously. Continue adding small portions of hot methanol until the solid just dissolves completely.
-
Trustworthiness: Adding the minimum amount of hot solvent is critical. Excess solvent will reduce the final yield as more product will remain dissolved upon cooling.
-
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes. The charcoal will adsorb colored impurities.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are visible, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove them.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to rinse away any residual mother liquor containing impurities.
-
Drying: Dry the final crystalline product under vacuum to a constant weight.
Purity Validation
The purity of the final product should be confirmed using standard analytical techniques.
| Technique | Purpose | Expected Result for Pure Compound |
| Melting Point | Assess purity and identity. | A sharp, defined melting range. Impurities typically broaden and depress the melting point. |
| ¹H NMR Spectroscopy | Confirm chemical structure and detect proton-containing impurities. | Clean spectrum with correct chemical shifts, integration values, and coupling constants. Absence of signals corresponding to the precursor ester (e.g., -OCH₃ singlet at ~3.8-3.9 ppm) or other impurities. |
| HPLC/UPLC | Quantify purity. | A single major peak with purity >98% by area normalization. |
| Thin-Layer Chromatography (TLC) | Quick purity check and reaction monitoring. | A single spot with a distinct Rf value in a suitable solvent system (e.g., 9:1 Dichloromethane:Methanol with a drop of acetic acid). |
Conclusion
The described sequential purification strategy, combining a chemically-driven acid-base extraction with a physically-driven recrystallization, provides a reliable and scalable method for obtaining high-purity this compound from a typical synthetic reaction mixture. The initial extraction efficiently removes the bulk of neutral and basic impurities, while the final recrystallization step ensures the removal of trace contaminants, delivering a product of analytical-grade quality suitable for the rigorous demands of pharmaceutical research and development.
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]
-
Bionity. (n.d.). Acid-base extraction. Retrieved from [Link]
- LibreTexts Chemistry. (n.d.). Acid-Base Extraction. Retrieved from an equivalent academic source detailing the procedure.
- Google Patents. (n.d.). CN106008311A - Refinement method of indole-2-carboxylic acid.
-
Western Michigan University ScholarWorks. (2014). Synthesis and Isolation of 5,6,7-Trimethoxy Indoles for Binding Diverse Functional Groups at the 3-Position of the Indole to. Retrieved from [Link]
- University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from an equivalent academic source detailing the experimental technique.
-
The Student Room. (2018). How to purify a carboxylic acid by recrystallisation? Retrieved from [Link]
- Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
-
PubMed. (2001). Combinatorial synthesis of libraries of indole derivatives. Retrieved from [Link]
-
National Institutes of Health. (2023). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. Retrieved from [Link]
- University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from an equivalent academic source detailing the technique.
-
ResearchGate. (2017). What do common indole impurities look like? Retrieved from [Link]
-
National Institutes of Health. (2011). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]
- American Chemical Society Publications. (1993). Decarboxylation of indole-2-carboxylic acids: improved procedures. Retrieved from an equivalent academic source detailing the reaction.
-
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]
- University of Science and Technology of China. (n.d.). Synthesis and Chemistry of Indole. Retrieved from an equivalent academic source detailing indole chemistry.
Sources
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. Acid-base extraction [bionity.com]
- 3. echemi.com [echemi.com]
- 4. libjournals.unca.edu [libjournals.unca.edu]
- 5. bhu.ac.in [bhu.ac.in]
- 6. grokipedia.com [grokipedia.com]
- 7. magritek.com [magritek.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Evaluating the Anti-Inflammatory Potential of 5,6,7-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid
Introduction: The Therapeutic Potential of Indole Derivatives in Inflammation
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with significant biological activities.[1] Derivatives of the indole ring are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, neuroprotective, and anti-cancer effects.[1][2] Chronic inflammation is a key pathological driver in a multitude of human diseases, ranging from autoimmune disorders to cancer and cardiovascular disease.[3] A central signaling cascade that orchestrates the inflammatory response is the Nuclear Factor-kappa B (NF-κB) pathway.[4] Consequently, the identification of novel small molecules that can modulate this pathway is a primary objective in contemporary drug discovery.[5]
This document provides a detailed protocol for a cell-based assay to investigate the anti-inflammatory properties of 5,6,7-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid , a specific indole derivative. While the direct biological activity of this particular compound is not extensively documented in publicly available literature, its structural features suggest a potential role as an inhibitor of inflammatory signaling. This protocol is designed for researchers, scientists, and drug development professionals to screen and characterize the compound's efficacy in a relevant in vitro model of inflammation.
Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The NF-κB family of transcription factors are pivotal regulators of genes involved in immunity and inflammation.[6] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[7] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), a component of Gram-negative bacteria, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB proteins.[5][7] This releases NF-κB to translocate into the nucleus, where it binds to specific DNA sequences and activates the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and enzymes like inducible nitric oxide synthase (iNOS).[4][8]
We hypothesize that this compound exerts its anti-inflammatory effects by intervening in the canonical NF-κB signaling pathway. This could occur through various mechanisms, such as inhibiting the IκB kinase (IKK) complex or preventing the nuclear translocation of NF-κB. The following cell-based assay protocol is designed to test this hypothesis by quantifying the compound's ability to suppress the production of key inflammatory mediators in LPS-stimulated murine macrophages.
Diagram of the Proposed Signaling Pathway Inhibition
Caption: Overall workflow for assessing anti-inflammatory activity.
Part 1: Cell Culture and Maintenance
Cell Line: RAW 264.7 (murine macrophage cell line) is recommended due to its robust and well-characterized inflammatory response to LPS. [9] Materials:
-
RAW 264.7 cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Culture Medium: Prepare complete DMEM by supplementing with 10% FBS and 1% Penicillin-Streptomycin. [5]2. Cell Maintenance: Culture RAW 264.7 cells in T-75 flasks. Maintain the cells in a humidified incubator at 37°C with 5% CO₂. [5]3. Subculturing: When cells reach 80-90% confluency, passage them. [10]Aspirate the old medium, wash the cell monolayer with sterile PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium for seeding into new flasks.
Part 2: Cytotoxicity Assessment using MTT Assay
Before evaluating the anti-inflammatory properties, it is crucial to determine the non-toxic concentration range of the test compound. The MTT assay measures cell viability and is a standard method for this purpose. [9] Materials:
-
RAW 264.7 cells
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment. [5]2. Compound Treatment: Prepare serial dilutions of the test compound in complete DMEM. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity. Remove the medium from the wells and add 100 µL of the various compound concentrations. Include wells with medium only (blank) and cells with medium containing 0.1% DMSO (vehicle control).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. [5]During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. [5]6. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Data Presentation: Cytotoxicity of Test Compound
| Compound Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| Vehicle Control (0.1% DMSO) | [Insert Value] | 100% |
| 1 | [Insert Value] | [Calculate] |
| 5 | [Insert Value] | [Calculate] |
| 10 | [Insert Value] | [Calculate] |
| 25 | [Insert Value] | [Calculate] |
| 50 | [Insert Value] | [Calculate] |
| 100 | [Insert Value] | [Calculate] |
Part 3: Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the level of nitrite, a stable and nonvolatile breakdown product of NO, in the cell culture supernatant. Inhibition of NO production is a key indicator of anti-inflammatory activity. [9] Materials:
-
96-well plate with cells treated as described below
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite (for standard curve)
-
Microplate reader
Protocol:
-
Cell Seeding and Pre-treatment: Seed RAW 264.7 cells in a 96-well plate as described for the MTT assay. After 24 hours, pre-treat the cells for 1 hour with non-toxic concentrations of the test compound (determined from the MTT assay). [5]2. Inflammatory Stimulation: After pre-treatment, add LPS to a final concentration of 1 µg/mL to all wells except the negative control group. [5]3. Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: Collect 100 µL of the culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, add 100 µL of Griess reagent to the 100 µL of collected supernatant. [5]6. Incubation and Measurement: Incubate for 10 minutes at room temperature in the dark. Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a sodium nitrite standard curve.
Data Presentation: Inhibition of NO Production
| Treatment | Concentration (µM) | NO Production (µM) | % Inhibition of NO Production |
| Control (untreated) | - | [Insert Value] | - |
| LPS (1 µg/mL) | - | [Insert Value] | 0% |
| LPS + Compound | 1 | [Insert Value] | [Calculate] |
| LPS + Compound | 5 | [Insert Value] | [Calculate] |
| LPS + Compound | 10 | [Insert Value] | [Calculate] |
| LPS + Compound | 25 | [Insert Value] | [Calculate] |
Part 4: Western Blot Analysis of NF-κB Pathway Proteins
To directly assess the compound's effect on the NF-κB signaling pathway, Western blotting can be used to measure the levels of key phosphorylated proteins, such as phospho-p65 and phospho-IκBα. A decrease in the phosphorylated forms of these proteins would provide strong evidence for pathway inhibition. [5] Materials:
-
6-well cell culture plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-phospho-p65, anti-phospho-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the test compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 30 minutes. [5]2. Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer. [5]3. Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane. [5]5. Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin should be used as a loading control to ensure equal protein loading across lanes.
Trustworthiness and Self-Validation
The integrity of the results generated from this protocol relies on a system of integrated controls and validation steps:
-
Cytotoxicity Assessment: Ensures that any observed anti-inflammatory effects are not simply a result of cell death. [11]* Positive and Negative Controls: The use of LPS-stimulated and unstimulated cells provides a clear window to assess inhibition. A known anti-inflammatory agent (e.g., Dexamethasone) can be included as a positive control. [5]* Loading Controls: In Western blotting, β-actin or GAPDH normalization is essential to confirm that changes in protein levels are not due to variations in sample loading.
-
Dose-Response Analysis: Testing a range of compound concentrations allows for the determination of an IC₅₀ value, providing a quantitative measure of potency. [12] By adhering to these principles, researchers can generate reliable and reproducible data, ensuring the trustworthiness of their findings.
References
-
ResearchGate. (n.d.). Guidelines for anti-inflammatory assays in RAW264.7 cells. Retrieved from [Link]
-
SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]
-
Bio-Rad. (n.d.). Transcription - NF-kB signaling pathway. Retrieved from [Link]
-
Multispan, Inc. (n.d.). Tips for Establishing Successful Cell-Based Assays: Part 1. Retrieved from [Link]
-
Technology Networks. (2020, January 21). 10 Tips for Successful Development of Cell Culture Assays. Retrieved from [Link]
-
RayBiotech. (n.d.). NF-kappaB Signaling Pathway. Retrieved from [Link]
-
BPS Bioscience. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway). Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, October 1). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Retrieved from [Link]
-
A guide for potency assay development of cell-based product candidates. (n.d.). Retrieved from [Link]
-
MDPI. (n.d.). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. raybiotech.com [raybiotech.com]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. NF-kB Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 10 Tips for Successful Development of Cell Culture Assays | Technology Networks [technologynetworks.com]
- 11. sptlabtech.com [sptlabtech.com]
- 12. A guide for potency assay development of cell-based product candidates | Drug Discovery News [drugdiscoverynews.com]
Application Note & Protocol: Profiling the Kinase Inhibitory Activity of 5,6,7-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid using a Luminescence-Based Assay
Introduction
Protein kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a substrate protein.[1] The dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them a major class of therapeutic targets.[1][2] The indole scaffold is a privileged structure in medicinal chemistry and is found in numerous approved kinase inhibitors.[3] This has led to the exploration of novel indole derivatives as potential kinase inhibitors.[4][5] This application note provides a detailed protocol for evaluating the inhibitory potential of 5,6,7-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid, a novel indole derivative, against a panel of protein kinases using the ADP-Glo™ Kinase Assay.
The ADP-Glo™ Kinase Assay is a versatile and robust luminescence-based method for measuring kinase activity.[6][7] The assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[2][8] The assay is performed in two steps: first, the kinase reaction is terminated and the remaining ATP is depleted; second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.[6][7] The intensity of the light output is directly correlated with the amount of ADP produced and, therefore, the kinase activity.[1] This allows for the determination of the half-maximal inhibitory concentration (IC50) of a test compound.
Principle of the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a two-step process that measures the amount of ADP produced in a kinase reaction.
-
Kinase Reaction & ATP Depletion: The kinase, its substrate, ATP, and the test compound (this compound) are incubated together. After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.
-
ADP to ATP Conversion & Signal Generation: The Kinase Detection Reagent is then added. This reagent contains an enzyme that converts the ADP produced in the kinase reaction back into ATP. This newly synthesized ATP is then used by a luciferase enzyme to generate a luminescent signal.
The amount of light produced is directly proportional to the amount of ADP generated in the initial kinase reaction. Therefore, a decrease in luminescence in the presence of the test compound indicates inhibition of kinase activity.
}
Figure 1: Workflow of the ADP-Glo™ Kinase Assay.
Materials and Equipment
Reagents
-
This compound (Test Compound)
-
Kinase of interest (e.g., a panel of representative kinases)
-
Kinase substrate peptide
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)[2]
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)[9]
-
DMSO (Dimethyl sulfoxide)
-
Staurosporine (Positive control inhibitor)
Equipment
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
-
Standard laboratory equipment (vortex mixer, centrifuges, etc.)
Experimental Protocols
Reagent Preparation
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions: Create a serial dilution of the test compound in DMSO. A typical starting point is a 10-point, 3-fold serial dilution.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase and its substrate in kinase assay buffer. The optimal concentrations of the kinase and substrate should be determined empirically.
-
ATP Solution: Prepare a working solution of ATP in kinase assay buffer. The final ATP concentration in the kinase reaction should ideally be at or near the Km value for the specific kinase being tested.
-
ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare these reagents according to the manufacturer's instructions provided with the kit.[9]
Kinase Inhibition Assay Protocol
This protocol is designed for a 96-well plate format. Volumes can be adjusted for 384-well plates, maintaining the recommended ratios.[9]
-
Compound Plating:
-
Add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to the appropriate wells of a white, opaque 96-well plate.[2]
-
Include wells with a known kinase inhibitor (e.g., staurosporine) as a positive control.
-
Also, include "no enzyme" wells as a background control.
-
-
Kinase Addition:
-
Add 2.5 µL of the kinase solution to each well, except for the "no enzyme" control wells.
-
Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[2]
-
-
Initiation of Kinase Reaction:
-
Initiate the kinase reaction by adding 5 µL of the ATP/substrate mixture to each well.
-
Mix the plate gently.
-
Incubate the plate at 30°C for 60 minutes.[2] The incubation time may need to be optimized for each kinase.
-
-
ADP Detection:
-
After the kinase reaction, equilibrate the plate to room temperature.
-
Add 10 µL of ADP-Glo™ Reagent to each well.[2]
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[2][9]
-
Add 20 µL of Kinase Detection Reagent to each well.[2]
-
Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[7][9]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader. The integration time should be set according to the instrument manufacturer's recommendations (typically 0.25-1 second per well).[9]
-
}
Figure 2: Step-by-step experimental workflow.
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average luminescence signal from the "no enzyme" control wells from all other wells.
-
Percentage of Inhibition Calculation: Calculate the percentage of kinase inhibition for each concentration of the test compound using the following formula:
% Inhibition = 100 x (1 - (Signalinhibitor / SignalDMSO))
-
IC50 Determination:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value. The IC50 is the concentration of the inhibitor that reduces the kinase activity by 50%.
-
Data Presentation
The inhibitory activity of this compound should be evaluated against a panel of kinases to determine its selectivity profile. The results can be summarized in a table as shown below.
| Kinase Target | This compound IC50 (µM) | Staurosporine IC50 (nM) (Positive Control) |
| Kinase A | [Insert Value] | [Insert Value] |
| Kinase B | [Insert Value] | [Insert Value] |
| Kinase C | [Insert Value] | [Insert Value] |
| Kinase D | [Insert Value] | [Insert Value] |
| Kinase E | [Insert Value] | [Insert Value] |
| Table 1: Inhibitory activity of this compound against a panel of kinases. |
Trustworthiness and Self-Validating System
To ensure the reliability of the results, the following controls should be included in every assay:
-
No-Enzyme Control: Wells containing all reaction components except the kinase. This control is used to determine the background signal.
-
Vehicle Control (DMSO): Wells containing the kinase, substrate, ATP, and the same concentration of DMSO as the test compound wells. This represents 100% kinase activity.
-
Positive Control Inhibitor: Wells containing a known inhibitor of the kinase being tested (e.g., staurosporine). This validates that the assay can detect inhibition.
The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay. A Z'-factor value between 0.5 and 1.0 indicates an excellent assay. It is recommended to calculate the Z'-factor for each assay plate to ensure data quality.
Conclusion
This application note provides a comprehensive and detailed protocol for the characterization of the kinase inhibitory activity of this compound. The luminescence-based ADP-Glo™ Kinase Assay offers a sensitive, reliable, and high-throughput method for determining the potency and selectivity of novel kinase inhibitors. By following this protocol and incorporating the appropriate controls, researchers can confidently evaluate the potential of this and other novel compounds as kinase-targeted therapeutics.
References
-
Promega Corporation. ADP-Glo™ Kinase Assay Protocol.
-
Promega Corporation. ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099.
-
Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual #TM313.
-
Promega Corporation. ADP-Glo™ Lipid Kinase Assay Protocol.
- Anonymous. ADP Glo Protocol. [URL: not available]
-
BenchChem. Application Notes and Protocols for Kinase Activity Assays.
-
Promega Corporation. Kinase-Glo™ Luminescent Kinase Assay: Detect Virtually Any Kinase.
-
BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery.
- Auld, D. S., et al. (2010). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. In Probe Reports from the NIH Molecular Libraries Program.
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
-
BMG LABTECH. (2020). Kinase assays.
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67–73.
- PerkinElmer. Luciferase Luminescence Assays. [URL: not available]
- Seethala, R., & Menzel, R. (Eds.). (2004). Handbook of drug screening. CRC press.
-
Sigma-Aldrich. Kinase Assay Kit.
-
Cayman Chemical. Methods for Detecting Kinase Activity.
-
BMG LABTECH. Fluorescence Polarization Detection.
- Banks, P. (2005). Fluorescence polarization assays for high-throughput screening. Expert opinion on drug discovery, 1(1), 121-129.
- Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization: past, present and future. Combinatorial chemistry & high throughput screening, 6(3), 167-176.
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BenchChem. 5-methoxy-7-methyl-1H-indole-2-carboxylic Acid.
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MDPI. Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties.
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PubChem. 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid.
- El-Gamal, M. I., et al. (2017). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. European journal of medicinal chemistry, 138, 974-985.
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MDPI. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.
- Kirrane, T. M., et al. (2012). Indole RSK inhibitors. Part 2: optimization of cell potency and kinase selectivity. Bioorganic & medicinal chemistry letters, 22(1), 738-742.
- Wu, P., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Pharmaceuticals, 15(10), 1205.
- Liu, Y., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS medicinal chemistry letters, 6(10), 1095-1099.
-
MDPI. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling.
- Leonardi, R., et al. (2021). Pantothenate kinase activation relieves coenzyme A sequestration and improves mitochondrial function in mice with propionic acidemia.
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Anti-proliferative activity of trimethoxy-indole compounds on cancer cell lines
Application Note & Protocols
Topic: Assessing the Anti-proliferative Efficacy of Trimethoxy-Indole Analogs in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Indole Scaffold in Oncology
The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous natural and synthetic compounds with significant biological activities.[1][2] Its unique electronic properties and structural versatility have made it a focal point for the development of novel therapeutic agents, particularly in oncology.[3][4] Among the various derivatives, trimethoxy-indole compounds have emerged as a particularly promising class of anti-cancer agents.[5][6]
Many of these compounds exert their potent anti-proliferative effects by targeting microtubules, essential components of the cytoskeleton that play a pivotal role in cell division, structure, and intracellular transport.[7] By interfering with microtubule dynamics, these agents can induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis (programmed cell death), making them highly effective at inhibiting the uncontrolled proliferation characteristic of cancer cells.[2][8][9] Specifically, the 3,4,5-trimethoxyphenyl moiety is a key structural feature in many potent tubulin polymerization inhibitors.[8][10][11]
This guide provides a detailed overview of the mechanism of action for trimethoxy-indole compounds and presents a comprehensive, field-proven protocol for evaluating their anti-proliferative activity using a standard colorimetric cell viability assay.
Mechanism of Action: Microtubule Destabilization
The primary anti-cancer mechanism for many potent trimethoxy-indole compounds is the inhibition of tubulin polymerization.[2][7][12] Tubulin is a globular protein that polymerizes into microtubules. These dynamic structures are fundamental to the formation of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division (mitosis).
Trimethoxy-indole derivatives often function as microtubule-destabilizing agents, binding to tubulin heterodimers (specifically at or near the colchicine-binding site) and preventing their assembly into microtubules.[3] This disruption of microtubule dynamics has profound downstream consequences for rapidly dividing cancer cells:
-
Mitotic Spindle Disruption: Without functional microtubules, the mitotic spindle cannot form correctly.
-
Cell Cycle Arrest: The mitotic checkpoint, a critical cellular surveillance mechanism, detects the spindle defects and halts the cell cycle at the G2/M transition phase to prevent improper chromosome segregation.[13][14]
-
Induction of Apoptosis: Prolonged arrest at the G2/M phase initiates the intrinsic apoptotic pathway, leading to programmed cell death.[9][15]
This cascade of events selectively targets proliferating cells, providing a therapeutic window for treating cancer while potentially sparing quiescent, non-dividing normal cells.
Figure 1: Signaling pathway of trimethoxy-indole compounds.
Protocol: Determining IC₅₀ using the MTT Assay
The half-maximal inhibitory concentration (IC₅₀) is a critical metric for quantifying the potency of an anti-proliferative compound. It represents the concentration of the drug required to inhibit cell growth by 50%. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, reliable, and widely used colorimetric method for assessing cell viability, making it ideal for determining IC₅₀ values.[16]
The assay principle is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., living) cells.[16] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the dissolved crystals.
Materials and Reagents
-
Cancer cell line of interest (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Trimethoxy-indole compound stock solution (e.g., 10 mM in DMSO)
-
Sterile 96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS), protected from light
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), sterile
-
Multichannel pipette and sterile tips
-
Microplate reader (capable of measuring absorbance at ~570 nm)
Experimental Workflow
Figure 2: Experimental workflow for the MTT assay.
Step-by-Step Methodology
Day 1: Cell Seeding
-
Cell Culture: Culture cells under standard conditions (37°C, 5% CO₂) until they reach ~80% confluency. Ensure cells are healthy and in the logarithmic growth phase.
-
Harvest and Count: Trypsinize the cells, resuspend them in complete medium, and perform a cell count using a hemocytometer or automated cell counter. Confirm viability is >95%.
-
Seed Plate: Dilute the cell suspension to the desired concentration (e.g., 5 x 10⁴ cells/mL for a target of 5,000 cells/100 µL). Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Causality Insight: The optimal seeding density is critical. Too few cells may lead to a weak signal, while too many can result in overgrowth and nutrient depletion, affecting drug sensitivity.[17] It's essential to determine this empirically for each cell line.
-
-
Edge Effect Mitigation: To avoid the "edge effect" (evaporation in outer wells), fill the perimeter wells with 100 µL of sterile PBS or medium without cells.
-
Incubation: Incubate the plate for 24 hours to allow cells to adhere and resume proliferation.
Day 2: Compound Treatment
-
Prepare Dilutions: Prepare serial dilutions of the trimethoxy-indole compound in complete culture medium from your high-concentration stock. A common starting range is 0.01 µM to 100 µM.
-
Self-Validation: It is crucial to maintain a consistent final DMSO concentration across all wells, including the vehicle control (typically ≤ 0.5%).[18] High DMSO concentrations can be cytotoxic.
-
-
Controls: Prepare the following controls on the same plate:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest drug concentration. This represents 100% cell viability.
-
Blank Control: Wells containing only culture medium (no cells). This is for background subtraction.
-
-
Administer Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.
-
Incubation: Return the plate to the incubator for the desired treatment period (typically 48 or 72 hours). The incubation time should be sufficient to observe a significant effect on proliferation.
Day 4/5: MTT Assay and Data Acquisition
-
Add MTT Reagent: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (including controls).
-
Causality Insight: Only viable cells with active mitochondrial dehydrogenases can reduce the MTT tetrazolium salt to formazan.[16] This step is the metabolic basis of the assay.
-
-
Incubate: Incubate the plate for 2-4 hours at 37°C. During this time, visible purple precipitates will form in the wells containing viable cells.
-
Solubilize Formazan: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well.
-
Mix: Place the plate on an orbital shaker for 10-15 minutes at a low speed to ensure the crystals are fully dissolved, resulting in a homogenous purple solution.[18]
-
Read Absorbance: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[16]
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance of the "blank control" wells from all other readings.
-
Calculate Percent Viability: Normalize the data to the vehicle control to determine the percentage of cell viability for each drug concentration using the following formula:
-
% Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) x 100
-
-
Determine IC₅₀: Plot the percentage of cell viability against the logarithm of the compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) in software like GraphPad Prism to calculate the precise IC₅₀ value.[19][20]
Data Presentation Example
Summarize the calculated IC₅₀ values in a clear, structured table for easy comparison across different cell lines or compounds.
| Compound ID | Cell Line | Incubation Time (h) | IC₅₀ (µM) ± SD |
| TMI-001 | MCF-7 | 48 | 1.5 ± 0.2 |
| TMI-001 | HeLa | 48 | 2.1 ± 0.3 |
| TMI-001 | A549 | 48 | 5.8 ± 0.7 |
| CA-4 (Control) | MCF-7 | 48 | 0.013 ± 0.002 |
Data are representative and for illustrative purposes only.
References
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Kamal, A., et al. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]
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Patil, S. A., et al. (2012). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Future Medicinal Chemistry. Available at: [Link]
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Creative Bioarray. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Available at: [Link]
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Mai, J., et al. (2021). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules. Available at: [Link]
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Joseph, A., & V. R., S. (2016). Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments. Current Bioactive Compounds. Available at: [Link]
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Kamal, A., et al. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. ResearchGate. Available at: [Link]
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Singh, P., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry. Available at: [Link]
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Pinney, K. G., et al. (2013). Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). Bioorganic & Medicinal Chemistry. Available at: [Link]
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Li, M., et al. (2022). Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors. Frontiers in Chemistry. Available at: [Link]
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Al-Ostoot, F. H., et al. (2022). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Pharmaceuticals. Available at: [Link]
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Patil, S. A., et al. (2012). Indole Molecules As Inhibitors Of Tubulin Polymerization: Potential New Anticancer Agents. Future Medicinal Chemistry. Available at: [Link]
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Andreani, A., et al. (2014). Design, synthesis, in vitro antiproliferative activity and apoptosis-inducing studies of 1-(3′,4′,5′-trimethoxyphenyl)-3-(2′-alkoxycarbonylindolyl)-2-propen-1-one derivatives obtained by a molecular hybridisation approach. Steroids. Available at: [Link]
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ResearchGate. (n.d.). Different mechanisms of indole derivatives as anticancer agents. Available at: [Link]
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Pinney, K. G., et al. (2013). Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3'-hydroxy-4'-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). PubMed. Available at: [Link]
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Li, J., et al. (2024). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Molecules. Available at: [Link]
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Weaver, B. A., & Cleveland, D. W. (2005). G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells. Molecular Biology of the Cell. Available at: [Link]
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Martínez-Ramos, D., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences. Available at: [Link]
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Monteiro, C., et al. (2023). Recent Advances in Microtubule Targeting Agents for Cancer Therapy. International Journal of Molecular Sciences. Available at: [Link]
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McCarthy, C., et al. (2017). Synthesis and Antiproliferative Activity of Novel Heterocyclic Indole-Trimethoxyphenyl Conjugates. Molecules. Available at: [Link]
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Lopus, M., et al. (2007). Pattern analysis of microtubule inhibitor combination effects on cells. Molecular Cancer Therapeutics. Available at: [Link]
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Komlodi-Pasztor, E., et al. (2012). Modulation of the anti-cancer efficacy of microtubule-targeting agents by cellular growth conditions. International Journal of Oncology. Available at: [Link]
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ResearchGate. (n.d.). MTT assay to determine the IC50 value of the different drugs and analyze their effect on cell viability. Available at: [Link]
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ResearchGate. (n.d.). SRF-mediated microtubule depolymerization results in cell cycle arrest at G2/M phase. Available at: [Link]
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Al-Ostoot, F. H., et al. (2022). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. National Center for Biotechnology Information. Available at: [Link]
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El-Damasy, D. A., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2023). Design, Synthesis, and Evaluation of Novel Indole Hybrid Chalcones and Their Anticancer and Antioxidant Activity. Available at: [Link]
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Canna, C., et al. (2022). Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. Pharmaceuticals. Available at: [Link]
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Application Notes and Protocols for the Formulation of 5,6,7-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid in Preclinical Animal Studies
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 5,6,7-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid (hereinafter referred to as "the Compound") for in vivo animal studies. Given that indole-carboxylic acid derivatives often exhibit poor aqueous solubility, this guide emphasizes a systematic, tiered approach to formulation development.[1][2] The protocols herein are designed to be self-validating, providing not just procedural steps but also the scientific rationale behind them. We will cover pre-formulation assessment, safety and handling, a logical workflow for vehicle selection, and detailed protocols for preparing oral and parenteral dosage forms suitable for preclinical evaluation.
Pre-formulation Assessment: The Foundation of Rational Formulation Design
Before any formulation work begins, a thorough understanding of the Compound's physicochemical properties is paramount.[3][4][5] These initial studies dictate the entire formulation strategy and help avoid costly delays.[5]
Critical Physicochemical Parameters
The following properties must be evaluated to guide vehicle selection.
| Parameter | Experimental Method | Rationale & Significance |
| Aqueous Solubility | Shake-flask method in buffered solutions (pH 1.2, 4.5, 6.8, and 7.4) at 37 °C.[6][7] | This is the most critical parameter. The pH-solubility profile will determine if simple aqueous solutions are feasible and if pH modification can be a viable solubilization strategy. The pH range covers physiological conditions of the gastrointestinal tract.[5][8] |
| pKa (Predicted/Experimental) | Potentiometric titration or computational prediction. | As a carboxylic acid, the Compound's ionization state is pH-dependent. Knowing the pKa is essential for predicting its solubility and absorption characteristics across different biological compartments.[9] |
| LogP / LogD | HPLC-based methods or computational prediction. | This value indicates the lipophilicity of the Compound. A high LogP suggests poor aqueous solubility and a potential need for lipid-based or co-solvent formulations. |
| Solid-State Properties | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), Powder X-Ray Diffraction (PXRD). | These techniques identify the melting point, thermal stability, and crystalline form (polymorphism). Different polymorphs can have vastly different solubilities and stabilities.[10][11][12] |
Protocol 1.1: Equilibrium Aqueous Solubility Determination
This protocol outlines the shake-flask method, a gold-standard for determining equilibrium solubility.[6]
Objective: To determine the solubility of the Compound in aqueous buffers of physiological relevance.
Materials:
-
The Compound
-
pH 1.2 HCl buffer
-
pH 4.5 Acetate buffer
-
pH 6.8 Phosphate buffer
-
pH 7.4 Phosphate Buffered Saline (PBS)
-
Shaking incubator or orbital shaker set to 37 °C
-
Centrifuge
-
0.22 µm syringe filters (validate for low drug binding)
-
Validated HPLC method for quantification
Procedure:
-
Add an excess amount of the Compound to separate vials containing each of the buffered solutions (e.g., 5-10 mg in 1-2 mL of buffer). The presence of undissolved solid must be visible.[6]
-
Securely cap the vials and place them in a shaking incubator at 37 °C.
-
Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. It is recommended to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm equilibrium.[6]
-
After incubation, visually confirm that excess solid remains.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter. Discard the first few drops to saturate any potential binding sites on the filter.
-
Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved Compound using a validated HPLC method.
-
Perform all measurements in triplicate for each pH condition.[6]
Safety and Handling Precautions
While specific toxicological data for the Compound may be limited, related indole derivatives are known to cause skin, eye, and respiratory irritation. Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory.
-
Engineering Controls: Always handle the solid compound and concentrated solutions within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and nitrile gloves. For handling larger quantities of powder, respiratory protection may be necessary.
-
Spill & Disposal: In case of a spill, follow standard laboratory procedures for cleaning up chemical spills. Dispose of all waste in accordance with institutional and local regulations.
Formulation Strategy and Vehicle Selection Workflow
The selection of an appropriate vehicle is a critical step that balances the need for complete solubilization with the physiological tolerance of the animal model.[13] The following workflow provides a logical progression from simple, preferred vehicles to more complex systems.
Caption: Formulation selection decision workflow.
Detailed Formulation Protocols
Based on the anticipated poor aqueous solubility of the Compound, the most probable formulations will be a co-solvent system for parenteral administration and a suspension for oral administration.
Protocol 4.1: Preparation of a Co-Solvent Formulation for Intravenous (IV) Administration
Objective: To prepare a sterile, clear solution of the Compound for IV injection. This protocol uses a common vehicle system, but tolerability should be confirmed in the specific animal model.
Materials:
-
The Compound
-
Dimethyl sulfoxide (DMSO), parenteral grade
-
Polyethylene glycol 400 (PEG 400), parenteral grade
-
Saline (0.9% NaCl), sterile
-
Sterile, depyrogenated vials
-
Sterile 0.22 µm syringe filters
Procedure:
-
Weighing: Accurately weigh the required amount of the Compound and place it in a sterile vial.
-
Initial Solubilization: Add a minimal volume of DMSO to the vial to completely dissolve the Compound. For example, for a final formulation of 10% DMSO, add 100 µL of DMSO for every 1 mL of final solution volume. Vortex gently until a clear solution is obtained.
-
Scientist's Note: DMSO is a powerful solvent but can be toxic at high concentrations. The goal is to use the absolute minimum required for dissolution.
-
-
Addition of Co-solvent: Add the required volume of PEG 400. For a final formulation of 40% PEG 400, add 400 µL for every 1 mL of final solution. Vortex until the solution is homogeneous.
-
Scientist's Note: PEG 400 helps to keep the drug in solution when the formulation is diluted in the aqueous environment of the bloodstream, preventing precipitation.
-
-
Aqueous Phase Addition: Slowly add the sterile saline to reach the final desired volume while vortexing. The final volume in this example would be 500 µL of saline for every 1 mL of total solution.
-
Critical Step: Add the aqueous phase slowly to prevent the Compound from precipitating out of solution.
-
-
Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a sterile 0.22 µm syringe filter into a final sterile vial. This step removes any potential microbial contamination.[14][15]
-
Quality Control: Visually inspect the final formulation for clarity and absence of particulates. The final pH should also be measured and recorded.
-
Storage: Store the formulation as dictated by stability studies, typically at 2-8°C and protected from light.[16]
Example IV Formulation Composition:
| Component | Percentage (v/v) | Purpose |
| DMSO | 10% | Solubilizing agent |
| PEG 400 | 40% | Co-solvent, prevents precipitation |
| Saline (0.9%) | 50% | Vehicle, ensures isotonicity |
Protocol 4.2: Preparation of a Suspension for Oral (PO) Gavage
Objective: To prepare a uniform and resuspendable oral suspension for accurate dosing.[17][18]
Materials:
-
The Compound
-
0.5% (w/v) Sodium Carboxymethylcellulose (Na-CMC) in purified water
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Appropriate sized amber glass bottle for storage
Procedure:
-
Vehicle Preparation: Prepare the 0.5% Na-CMC vehicle by slowly adding 0.5 g of Na-CMC to 100 mL of purified water while stirring continuously with a magnetic stirrer. Allow it to stir for several hours until a clear, viscous solution is formed.
-
Particle Size Reduction: If the Compound's particles are large or aggregated, gently grind the accurately weighed powder in a mortar and pestle to achieve a fine, uniform powder.
-
Levigation (Wetting): Add a small volume of the Na-CMC vehicle to the powdered Compound in the mortar. Mix with the pestle to form a smooth, uniform paste.
-
Critical Step: This levigation step is crucial to ensure all particles are wetted by the vehicle, preventing clumping and improving the homogeneity of the final suspension.[17]
-
-
Dilution to Final Volume: Gradually add the remaining Na-CMC vehicle to the paste with continuous mixing. Transfer the contents to the final storage bottle. Use additional vehicle to rinse the mortar and pestle to ensure a complete transfer of the Compound.
-
Homogenization: Cap the bottle and stir the suspension with a magnetic stirrer for at least 30-60 minutes to ensure uniform distribution of the particles.
-
Quality Control: Visually inspect the suspension for uniformity. It should be easily resuspendable upon shaking.
-
Storage: Store in a tightly sealed, light-resistant container at 2-8°C. Always shake well before each use to ensure dose uniformity.
Excipient Compatibility Studies
It is essential to ensure that the chosen excipients do not degrade the Compound.[21][22][23][24] A simple compatibility study can provide this assurance.
Protocol 5.1: Accelerated Excipient Compatibility Screening
Objective: To assess the chemical stability of the Compound in the presence of selected excipients under stressed conditions.
Procedure:
-
Prepare binary mixtures of the Compound and each excipient (e.g., in a 1:1 or 1:5 ratio).
-
Prepare a control sample of the Compound alone.
-
Add a small amount of water (e.g., 5-10% w/w) to half of the samples to simulate a humid environment.
-
Store the samples at an elevated temperature (e.g., 40°C or 60°C) for a set period (e.g., 1-4 weeks).
-
At predetermined time points, analyze the samples by HPLC for the appearance of degradation products and for any loss of the parent Compound compared to the control.
-
Physical changes (e.g., color, caking) should also be noted.
Sterilization of Parenteral Formulations
All parenteral formulations must be sterile.[15][16] The choice of sterilization method depends on the stability of the Compound and the formulation.
-
Terminal Sterilization: This involves sterilizing the product in its final container, typically using an autoclave (steam sterilization).[25] This is the preferred method but is only suitable for thermostable compounds.
-
Aseptic Filtration: For heat-labile compounds, sterilization is achieved by filtering the formulation through a 0.22 µm filter into a pre-sterilized container, as described in Protocol 4.1.[26][27][28] All subsequent manipulations must be performed under aseptic conditions.
Caption: Sterilization method selection for parenteral drugs.
References
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Gattefossé. (n.d.). A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid. Gattefossé. Retrieved from [Link]
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Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing. Agno Pharmaceuticals. Retrieved from [Link]
- Lee, B. J. (2010). The role of drug-excipient compatibility in the prescription process evaluation. Figure presented in Alfa Chemistry.
- Gupta, A., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Organic & Medicinal Chemistry, 6(3), 1-22.
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Slideshare. (n.d.). Drug excipient Compatibility. Retrieved from [Link]
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Saravanan subramaniyam. (n.d.). Sterilization methods of parenterals. Slideshare. Retrieved from [Link]
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ResearchGate. (n.d.). Ensuring sterility of parenteral products. Retrieved from [Link]
- Niwa, T., & Hashimoto, N. (2008). Novel technology to prepare oral formulations for preclinical safety studies. International Journal of Pharmaceutics, 350(1-2), 70-8.
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ResearchGate. (2008). Novel technology to prepare oral formulations for preclinical safety studies. Retrieved from [Link]
-
Datwyler. (2023, November 15). Evaluating the top five sterilisation techniques for parenteral packaging. Retrieved from [Link]
- Singh, A., et al. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences, 104(8), 2496-2510.
-
Grifols. (2018, October 2). Terminal Sterilization for Parenteral Drugs: Finding the Right CDMO Partner. Retrieved from [Link]
- Li, P., et al. (2011). Developing early formulations: Practice and perspective. Journal of Pharmaceutical Sciences, 100(7), 2557-2579.
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Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Retrieved from [Link]
-
Scribd. (n.d.). Sterilization of Parenteral Dosage Forms. Retrieved from [Link]
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Semantic Scholar. (n.d.). [Formulation and stability of suspensions for preclinical study]. Retrieved from [Link]
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University of Washington. (n.d.). Preparation, Storage and Labeling of Drug and Chemical Formulations. Office of Animal Welfare - UW Sites. Retrieved from [Link]
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Research A-Z. (n.d.). Guidelines on Administration of Substances to Laboratory Animals. Retrieved from [Link]
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World Health Organization (WHO). (n.d.). Annex 4. Health products policy and standards. Retrieved from [Link]
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World Health Organization (WHO). (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Retrieved from [Link]
- Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation.
- Amjad, M., & Kotta, S. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Journal of Pharmaceutical Sciences and Research, 2(8), 457-465.
-
ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
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World Health Organization (WHO). (n.d.). Guidelines on Good Manufacturing Practices (WHO). Health products policy and standards. Retrieved from [Link]
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McGill University. (2025, August 28). SUBSTANCE ADMINISTRATION. Retrieved from [Link]
-
SafetyCulture. (n.d.). A Comprehensive Guide to GMP: Good Manufacturing Practices. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences. (2024, July 14). Preformulation Studies An Overview. Retrieved from [Link]
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PubMed. (n.d.). 3D-QSAR Studies of Indole Derivatives as Phosphodiesterase IV Inhibitors. Retrieved from [Link]
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MDPI. (2023, July 18). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Retrieved from [Link]
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ResearchGate. (2025, August 6). In silico pKa prediction and ADME profiling. Retrieved from [Link]
-
Rupp, M. (n.d.). Predicting the pKa of Small Molecules. Retrieved from [Link]
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UPM Pharmaceuticals. (n.d.). Importance of Preformulation Studies In Drug Development. Retrieved from [Link]
-
MDPI. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]
-
PubMed. (2024, May 8). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]
-
Grand Valley State University ScholarWorks@GVSU. (n.d.). Synthesis and Isolation of 5,6,7-Trimethoxy Indoles for Binding Diverse Functional Groups at the 3-Position of the Indole to. Retrieved from [Link]
-
ResearchGate. (2025, October 12). (PDF) Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]
-
PubMed Central. (n.d.). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Retrieved from [Link]
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- 5. upm-inc.com [upm-inc.com]
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Application Notes and Protocols: Determining the IC50 of 5,6,7-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid
A Senior Application Scientist's Guide to In Vitro Potency Assessment
Introduction
The half-maximal inhibitory concentration (IC50) is a cornerstone metric in pharmacology and drug discovery, quantifying the potency of a substance in inhibiting a specific biological or biochemical function.[1][2] This value represents the concentration of a drug required to inhibit a biological process by 50% and is critical for the initial characterization and subsequent optimization of novel therapeutic candidates.[3][4] This guide provides a detailed framework for determining the IC50 of 5,6,7-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid, a novel indole derivative. While the specific biological target of this compound is yet to be fully elucidated, this protocol will focus on a common and robust initial screen: a cell-based assay to determine its effect on cancer cell viability. This approach provides a physiologically relevant context for assessing the compound's potential as a cytotoxic or cytostatic agent.[3]
The principles and methodologies outlined herein are broadly applicable and can be adapted for various other biological assays once a specific target is identified. We will delve into the causality behind experimental choices, ensuring a self-validating system that promotes reproducible and trustworthy results.
I. Foundational Principles: Understanding the Dose-Response Relationship
The determination of an IC50 value is predicated on establishing a clear dose-response relationship. In a typical inhibition assay, as the concentration of the inhibitor increases, the biological response (e.g., enzyme activity, cell proliferation) decreases. This relationship is generally sigmoidal when plotted on a semi-logarithmic scale, with inhibitor concentration on the x-axis (log scale) and the measured response on the y-axis.
The IC50 is the concentration of the inhibitor that corresponds to the midpoint of this curve, representing 50% of the maximal inhibition. It is crucial to understand that the IC50 value is not an absolute constant but is highly dependent on the experimental conditions, including the choice of cell line, inhibitor exposure time, and the specific assay used for quantification.[5]
II. Experimental Design: A Self-Validating Approach
To ensure the integrity of the IC50 determination, the experimental design must incorporate a series of controls and validation steps. This proactive approach to quality control is essential for generating reliable and interpretable data.
A. Choosing the Right Assay: Cell-Based Viability
For a novel compound with an unknown mechanism of action, a cell-based viability assay is an excellent starting point. These assays are relatively straightforward, high-throughput, and provide a holistic view of the compound's effect on cellular health. Common methods include MTT, resazurin, or ATP-based luminescence assays, each measuring different aspects of cell viability.[5] This protocol will utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay that measures cellular metabolic activity.
B. Selecting the Appropriate Cell Line
The choice of cell line can significantly impact the determined IC50 value.[5] For this protocol, we will use the HeLa human cervical cancer cell line, a widely available and well-characterized adherent cell line.
C. Establishing the Dose Range
A critical step is to determine an appropriate concentration range for the test compound. This is often achieved through a preliminary range-finding experiment. A broad range, typically spanning several orders of magnitude (e.g., from nanomolar to micromolar), is recommended for the initial assessment.[6] Subsequent experiments can then focus on a narrower range around the estimated IC50. A logarithmic or semi-logarithmic dilution series is generally preferred to adequately define the sigmoidal dose-response curve.[6]
III. Detailed Protocol: IC50 Determination using the MTT Assay
This protocol provides a step-by-step methodology for determining the IC50 of this compound against the HeLa cell line.
A. Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| This compound | In-house/Custom | N/A |
| HeLa Cells | ATCC | CCL-2 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin (10,000 U/mL) | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich | D2650 |
| 96-well flat-bottom cell culture plates | Corning | 3596 |
B. Experimental Workflow
The following diagram illustrates the overall experimental workflow for the MTT-based IC50 determination.
Caption: Experimental workflow for IC50 determination using the MTT assay.
C. Step-by-Step Protocol
1. Cell Culture and Seeding: a. Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. b. Harvest cells at 70-80% confluency using Trypsin-EDTA. c. Resuspend cells in fresh medium and perform a cell count using a hemocytometer or automated cell counter. d. Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL. e. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate. f. Include wells with medium only to serve as a blank control. g. Incubate the plate for 24 hours to allow cells to attach.
2. Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentrations. A common starting range is 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, and 0 µM (vehicle control). c. After 24 hours of cell attachment, carefully remove the medium from the wells. d. Add 100 µL of the prepared compound dilutions to the respective wells. Each concentration should be tested in triplicate. e. Add 100 µL of medium containing the same final concentration of DMSO as the highest compound concentration to the vehicle control wells. f. Incubate the plate for 48 hours.
3. MTT Assay and Data Acquisition: a. After the 48-hour incubation, add 20 µL of 5 mg/mL MTT solution to each well. b. Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals. c. Carefully aspirate the medium from each well without disturbing the formazan crystals. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 10 minutes to ensure complete dissolution. f. Measure the absorbance at 570 nm using a microplate reader.
IV. Data Analysis and Interpretation
Accurate data analysis is paramount for obtaining a reliable IC50 value.
A. Data Normalization
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance values.
-
Normalize the data to the vehicle control (0 µM compound) to obtain the percentage of cell viability.
-
% Viability = (Absorbance of treated well / Average absorbance of vehicle control wells) x 100
-
B. Dose-Response Curve and IC50 Calculation
-
Plot the % Viability (y-axis) against the logarithm of the compound concentration (x-axis).
-
Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope).[7] This can be performed using software such as GraphPad Prism, Origin, or R.
-
The IC50 is the concentration of the compound that corresponds to 50% viability on the fitted curve.
C. Data Presentation
| Compound Concentration (µM) | Log(Concentration) | Replicate 1 (% Viability) | Replicate 2 (% Viability) | Replicate 3 (% Viability) | Mean (% Viability) | Std. Dev. |
| 100 | 2.00 | ... | ... | ... | ... | ... |
| 30 | 1.48 | ... | ... | ... | ... | ... |
| 10 | 1.00 | ... | ... | ... | ... | ... |
| 3 | 0.48 | ... | ... | ... | ... | ... |
| 1 | 0.00 | ... | ... | ... | ... | ... |
| 0.3 | -0.52 | ... | ... | ... | ... | ... |
| 0.1 | -1.00 | ... | ... | ... | ... | ... |
| 0 (Vehicle) | N/A | 100 | 100 | 100 | 100 | 0 |
V. Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, edge effects in the 96-well plate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. Avoid using the outer wells of the plate or fill them with sterile PBS.[7] |
| No dose-response observed | Compound is inactive at the tested concentrations, compound precipitation. | Test a higher concentration range. Visually inspect the wells for compound precipitation. If precipitation occurs, consider using a different solvent or a lower starting concentration. |
| Cell viability exceeds 100% | Compound may induce proliferation at low concentrations (hormesis), assay interference. | This is a real biological effect that should be noted.[7] If it occurs at multiple concentrations, consider if the compound is interfering with the MTT assay itself. This can be tested in a cell-free system. |
| Inconsistent results between experiments | Variations in cell passage number, serum batch, incubation times. | Use cells within a consistent passage number range. Test new batches of serum before use in critical assays. Adhere strictly to the defined incubation times. |
VI. Conclusion
The determination of the IC50 value is a critical first step in the evaluation of a novel compound's biological activity. By following a well-structured, self-validating protocol, researchers can generate robust and reproducible data. The methodology described herein for this compound using a cell-based viability assay provides a solid foundation for its initial characterization. Subsequent studies should aim to identify the specific molecular target to enable the development of more targeted biochemical assays, which can provide a more mechanistic understanding of the compound's inhibitory activity.
VII. References
-
Vertex AI Search. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
-
Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination.
-
Wikipedia. (2024). IC50.
-
Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
-
Visikol. (2022). The Importance of IC50 Determination.
-
edX. (n.d.). IC50 Determination.
-
ResearchGate. (2015). What are the various assays which can be used to calculate IC50 of a drug?
-
ResearchGate. (2015). Problems with IC50 determination - cell viability over 100 %. How can I handle this?
-
Benchchem. (n.d.). 5-methoxy-7-methyl-1H-indole-2-carboxylic Acid.
-
PubMed Central. (n.d.). Comparability of Mixed IC50 Data – A Statistical Analysis.
-
ResearchGate. (2021). How can I decide chemical concentration for design of IC50 assay?
-
ResearchGate. (2022). I am looking for an accurate method for determining the IC50 value?
-
bioRxiv. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors.
-
Thermo Fisher Scientific. (n.d.). Drug Discovery Assays Support—Troubleshooting.
-
ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values.
-
NIH. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination.
-
GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined?
-
ResearchGate. (2015). What can I do if I could not determine IC50 of a cytotoxic compound?
-
Santa Cruz Biotechnology. (n.d.). This compound.
-
PubChem. (n.d.). 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid.
-
Echemi. (2025). 5,6,7-trimethoxy-1H-indole-2-carboxylicacid.
-
Sigma-Aldrich. (n.d.). 5,6,7-trimethoxy-1H-indole-2-carboxylic acid.
-
MDPI. (n.d.). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest.
-
MDPI. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid.
-
ACS Publications. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.
-
ACS Publications. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.
Sources
Use of 5,6,7-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid as a chemical probe
Application Notes & Protocols
Topic: A Strategic Guide to Characterizing 5,6,7-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid as a Novel Chemical Probe
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the date of this document, this compound is a commercially available synthetic compound for which a specific biological target and established use as a chemical probe have not been publicly documented in peer-reviewed literature. This guide, therefore, presents a strategic and methodological roadmap for the comprehensive evaluation and validation of this, or any novel small molecule, as a potential chemical probe. The protocols and principles described herein are based on established best practices in chemical biology and drug discovery.
Introduction: The Indole Scaffold and the Quest for Specificity
The indole ring system is a privileged scaffold in medicinal chemistry and chemical biology, forming the core of numerous natural products, pharmaceuticals, and molecular probes.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions allow for the generation of highly potent and selective ligands for a diverse range of biological targets, including kinases, G-protein coupled receptors, and metabolic enzymes.[3][4] this compound is a synthetic derivative of this scaffold, featuring methoxy and methyl substitutions that can significantly influence its pharmacokinetic and pharmacodynamic properties.[5][6]
A chemical probe is a small molecule that is used to study and manipulate a biological system, typically by interacting with a specific protein target. An ideal chemical probe exhibits high potency, selectivity, and a well-characterized mechanism of action. The development of such probes is a critical step in target validation and early-stage drug discovery.[7]
This document outlines a comprehensive strategy for the systematic evaluation of this compound as a potential chemical probe. The workflow progresses from initial broad-spectrum screening to identify a putative biological target, through to detailed biochemical and cellular characterization to validate its utility as a specific research tool.
Phase 1: Target Identification and Initial Characterization
The first critical step in developing a new chemical probe is to identify its biological target(s). Given the lack of prior knowledge for this compound, an unbiased, multi-pronged approach is recommended.
Principle of Target Identification
Target identification for a novel small molecule can be approached through several complementary strategies, including phenotypic screening followed by target deconvolution, and direct biochemical screening against panels of purified proteins.[7][8] A combination of these methods increases the likelihood of identifying a bona fide target and understanding the compound's mechanism of action.
Experimental Workflow: Target Discovery
Figure 1. A generalized workflow for the initial identification and validation of a biological target for a novel small molecule.
Protocols for Target Identification
Protocol 2.3.1: Broad-Spectrum Kinase Inhibition Screening
-
Rationale: The indole scaffold is a common feature in kinase inhibitors.[3] A broad-spectrum kinase panel is an efficient first-pass screen to identify potential targets.
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Submit the compound to a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega) for profiling against a panel of >300 human kinases at a fixed concentration (typically 1-10 µM).
-
The assay is typically a radiometric or fluorescence-based in vitro assay measuring the phosphorylation of a substrate peptide by each kinase.
-
Analyze the results, looking for kinases that show significant inhibition (e.g., >70%) at the screening concentration.
-
Protocol 2.3.2: Phenotypic Screening in Cancer Cell Lines
-
Rationale: Many indole derivatives exhibit anti-proliferative activity.[2] A screen against a panel of cancer cell lines can reveal sensitivities that can be linked to specific oncogenic pathways.
-
Procedure:
-
Seed a panel of diverse cancer cell lines (e.g., NCI-60 panel) in 96-well plates at their optimal densities.
-
Prepare a dilution series of the compound in culture medium.
-
Treat the cells with the compound over a range of concentrations (e.g., 0.1 to 100 µM) for 72 hours.
-
Assess cell viability using a suitable assay (e.g., CellTiter-Glo®, MTS assay).
-
Calculate the half-maximal inhibitory concentration (IC50) for each cell line.
-
Correlate the pattern of activity with genomic or proteomic data from the cell lines to generate hypotheses about the compound's mechanism of action.
-
Phase 2: In-depth Biochemical and Cellular Characterization
Once a putative target is identified, a series of more focused experiments are required to validate the interaction and characterize the compound's properties as a chemical probe.
Principle of Probe Validation
A high-quality chemical probe must demonstrate potent and selective engagement with its target in both biochemical and cellular contexts. This involves quantifying the binding affinity, determining the mode of inhibition, assessing selectivity against related proteins, and showing that the compound engages the target in living cells to elicit a downstream functional response.
Key Parameters for a Chemical Probe
| Parameter | Recommended Value | Rationale |
| Potency (Biochemical) | IC50 or Kd < 100 nM | Ensures that the probe can be used at low concentrations to minimize off-target effects. |
| Potency (Cellular) | EC50 < 1 µM | Demonstrates cell permeability and engagement of the target in a cellular environment. |
| Selectivity | >30-fold against related family members | Minimizes the risk of confounding biological effects due to off-target inhibition. |
| Mechanism of Action | Well-defined (e.g., competitive, non-competitive) | Crucial for interpreting experimental results and understanding the biological consequences of target modulation. |
Protocols for Probe Characterization
Protocol 3.3.1: Determination of IC50 and Binding Affinity
-
Rationale: To quantify the potency of the compound against the purified target protein.
-
Procedure (for a putative kinase target):
-
Perform an in vitro kinase assay with a range of concentrations of the compound.
-
Measure the rate of substrate phosphorylation at each concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
To determine the binding affinity (Kd), a label-free method such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used. For SPR, immobilize the target protein on a sensor chip and flow different concentrations of the compound over the surface to measure association and dissociation rates.
-
Protocol 3.3.2: Cellular Target Engagement Assay
-
Rationale: To confirm that the compound interacts with its intended target in living cells.
-
Procedure (using the Cellular Thermal Shift Assay - CETSA):
-
Culture cells to ~80% confluency.
-
Treat one set of cells with the compound at a concentration of 10x the cellular EC50 and another set with vehicle (DMSO) for 1 hour.
-
Harvest the cells, wash, and resuspend in PBS.
-
Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes using a thermal cycler.
-
Lyse the cells by freeze-thawing.
-
Separate the soluble and precipitated protein fractions by centrifugation.
-
Analyze the amount of the target protein remaining in the soluble fraction at each temperature by Western blotting.
-
A positive target engagement will result in a thermal stabilization of the protein in the compound-treated samples compared to the vehicle-treated samples.
-
Illustrative Signaling Pathway
Assuming, for illustrative purposes, that this compound is identified as an inhibitor of a hypothetical kinase, "Target Kinase," which is part of a canonical signaling pathway.
Figure 2. A hypothetical signaling pathway illustrating the inhibitory action of a chemical probe on "Target Kinase."
Concluding Remarks and Future Directions
The successful characterization of this compound, or any novel compound, as a chemical probe requires a rigorous and systematic approach. The workflow and protocols outlined in this guide provide a framework for moving from an uncharacterized molecule to a validated research tool. Positive outcomes from these studies would establish this compound as a valuable probe for studying the biology of its target protein and could serve as a starting point for therapeutic development. It is imperative that all data, including potency, selectivity, and any observed off-target activities, are made publicly available to ensure their proper use by the scientific community.
References
-
MDPI. (2023). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. International Journal of Molecular Sciences. [Link]
-
PubMed. (2019). Identification of an indol-based multi-target kinase inhibitor through phenotype screening and target fishing using inverse virtual screening approach. European Journal of Medicinal Chemistry. [Link]
-
PubMed. (2023). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. [Link]
-
ACS Publications. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry. [Link]
-
RSC Publishing. (n.d.). Small-molecule fluorogenic probes based on indole scaffold. Organic & Biomolecular Chemistry. [Link]
-
PubMed. (2010). Synthesis and Characterization of Novel Indole Derivatives Reveal Improved Therapeutic Agents for Treatment of ischemia/reperfusion (I/R) Injury. Journal of Medicinal Chemistry. [Link]
-
Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. [Link]
-
MDPI. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules. [Link]
-
Cracking the Code of Drug Discovery: Small Molecules and Target Identification. (2024). [Link]
-
RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]
-
MDPI. (2023). Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. International Journal of Molecular Sciences. [Link]
-
MDPI. (2022). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. [Link]
-
Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. [Link]
-
PubChem. (n.d.). 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid. [Link]
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- 8. Cracking the Code of Drug Discovery: Small Molecules and Target Identification - PharmaFeatures [pharmafeatures.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,6,7-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5,6,7-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid (TMI-CA). This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the formation of common byproducts during this multi-step synthesis. Our guidance is grounded in established chemical principles and practical, field-proven insights to help you optimize your reaction outcomes.
Introduction: Navigating the Synthetic Landscape
The synthesis of TMI-CA is a sequential process, typically involving the formation of a substituted indole-2-carboxylate ester, followed by saponification and N-methylation. While seemingly straightforward, each step presents unique challenges, primarily related to the management of side reactions and the formation of persistent impurities. The electron-rich nature of the trimethoxy-substituted benzene ring influences reactivity and can lead to unexpected outcomes. This guide will dissect the most common issues encountered at each stage, providing causal explanations and actionable solutions.
Part 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of TMI-CA. Each question reflects a common experimental observation and is followed by a detailed analysis and recommended protocol adjustments.
Question 1: After the initial indole ring formation, my crude product shows multiple unexpected signals in the 1H-NMR, even though the symmetrical 3,4,5-trimethoxyphenyl precursor shouldn't produce regioisomers. What are these impurities?
Root Cause Analysis: This is a frequent observation when using cyclization methods like the Hemetsberger-Knittel or Fischer indole synthesis.[1][2][3] While true regioisomers are not expected from a symmetrical precursor like 3,4,5-trimethoxyaniline, the impurities typically arise from two sources:
-
Incomplete Cyclization: The reaction may stall at an intermediate stage. For instance, in the Hemetsberger synthesis, the vinyl azide intermediate may not have fully cyclized.[1] In a Fischer synthesis, the phenylhydrazone intermediate may persist.[4] These intermediates are often highly colored (yellow/orange) and will present complex NMR spectra.
-
Thermal Decomposition: Indole syntheses, particularly the Fischer method, often require heat and strong acids (e.g., polyphosphoric acid).[5] The electron-rich trimethoxy indole core can be sensitive to these conditions, leading to ill-defined polymeric or tar-like byproducts if the reaction is overheated or run for too long.
Troubleshooting Protocol:
-
Monitor Reaction Closely: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material and the appearance of the product spot. An ideal TLC will show a clean conversion. If multiple spots appear and persist, the reaction conditions may be too harsh.
-
Optimize Temperature and Time: For a Fischer synthesis, if decomposition is suspected, lower the reaction temperature and shorten the duration. A step-wise increase in temperature can help identify the optimal point where cyclization occurs without significant degradation.
-
Purification of the Intermediate Ester: It is highly recommended to purify the intermediate ester (e.g., methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate) before proceeding to the next step. Recrystallization from a suitable solvent like methanol is often effective at removing uncyclized starting materials and baseline impurities.[1]
Question 2: The saponification of my methyl/ethyl ester is sluggish, and the final product is contaminated with unreacted starting material. How can I drive this reaction to completion?
Root Cause Analysis: Incomplete hydrolysis is the most common byproduct issue in this step. The indole-2-carboxylate ester can be sterically hindered, and its solubility in purely aqueous base may be limited, leading to a slow or incomplete reaction.
Recommended Protocol for Complete Hydrolysis:
-
Objective: To ensure the complete conversion of the indole ester to the corresponding carboxylate salt.
-
Reagents:
-
Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Methanol or Ethanol
-
Water
-
1 M Hydrochloric Acid (HCl)
-
-
Procedure:
-
Dissolve the indole ester in a 2:1 mixture of alcohol (e.g., ethanol) and water. The alcohol acts as a co-solvent to improve the solubility of the ester.
-
Add 3-5 equivalents of KOH or NaOH. Using a molar excess of the base ensures the equilibrium is driven towards the product.
-
Heat the mixture to reflux (typically 60-80°C) for 4-6 hours.[6]
-
Monitor the reaction by TLC (a common eluent system is 5:4:1 toluene:ethyl formate:formic acid) until the starting ester spot has completely disappeared.[1]
-
After cooling to room temperature, remove the alcohol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify slowly with 1 M HCl with vigorous stirring. The desired carboxylic acid product should precipitate as a solid as the solution becomes acidic.[1]
-
Filter the solid, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
-
Question 3: My yield is low after acidification and workup of the hydrolysis reaction, and I've identified the corresponding decarboxylated indole (5,6,7-trimethoxy-1H-indole) as a major byproduct. Why is this happening?
Root Cause Analysis: Indole-2-carboxylic acids are susceptible to decarboxylation (loss of CO2), especially under harsh acidic conditions or at elevated temperatures.[7][8][9] The C2 position of the indole ring can stabilize the transient carbanionic intermediate formed upon loss of CO2. If the acidification step is performed at room temperature or above, or if a strong acid is used without proper cooling, significant product loss can occur.
Visualizing the Problem: Decarboxylation Pathway
Caption: Decarboxylation of Indole-2-Carboxylic Acid.
Mitigation Strategy:
-
Strict Temperature Control: Always perform the acidification step in an ice-water bath (0-5°C).
-
Controlled Acid Addition: Add the acid dropwise with efficient stirring to avoid localized areas of high temperature or acid concentration.
-
Avoid Over-Acidification: Adjust the pH to approximately 2-3. Strongly acidic conditions (pH < 1) can accelerate decarboxylation.
-
Prompt Isolation: Once the product has precipitated, filter and wash it promptly. Do not let the product sit in the acidic mother liquor for an extended period.
Question 4: After N-methylation, my product is contaminated with both unreacted starting material (N-H) and a byproduct that appears to be the methyl ester of my target molecule. What caused this?
Root Cause Analysis: This indicates two competing reactions: incomplete N-methylation and concurrent O-methylation (esterification) of the carboxylic acid.
-
Incomplete N-Methylation: The indole N-H is acidic, but deprotonation can be incomplete if a weak base or insufficient equivalents are used.
-
O-Methylation: The carboxylate anion formed by deprotonation is a nucleophile that can compete with the deprotonated indole nitrogen for the methylating agent. This is particularly problematic with less selective and highly reactive methylating agents or if the reaction conditions favor esterification. Using dimethyl carbonate, for instance, can lead to the formation of the O,N-dimethylated product.[10][11]
Troubleshooting Protocol for Selective N-Methylation:
-
Objective: To achieve selective and complete methylation on the indole nitrogen without esterifying the carboxylic acid.
-
Method 1: Use a Milder Methylating Agent:
-
Method 2: Control Stoichiometry and Base:
-
Use a strong, non-nucleophilic base like sodium hydride (NaH) to ensure complete deprotonation of the most acidic proton (the carboxylic acid) first, followed by deprotonation of the indole N-H.
-
Use a slight excess (e.g., 2.2 equivalents) of NaH to form the dianion.
-
Add exactly one equivalent of the methylating agent (e.g., methyl iodide) at a low temperature (0°C) to favor methylation at the more nucleophilic nitrogen anion.
-
-
Method 3: Protect the Carboxylic Acid (Recommended): The most robust method is to perform the N-methylation on the indole ester before hydrolysis. This completely avoids the issue of O-methylation. The sequence would be: Indole Ester Formation -> N-Methylation of the Ester -> Saponification.[1]
Visualizing the Recommended Workflow
Caption: Recommended workflow to minimize byproduct formation.
Part 2: Byproduct Summary & FAQs
Summary of Common Byproducts
| Byproduct Name | Stage of Formation | Root Cause | Recommended Analytical Detection |
| Uncyclized Intermediates | Indole Ring Formation | Incomplete reaction; insufficient heat or catalyst activity. | TLC, LC-MS, 1H-NMR |
| Decarboxylated Indole | Saponification (Workup) | High temperature or excess acid during acidification. | LC-MS (loss of 44 Da), 1H-NMR (loss of COOH proton) |
| Unreacted Ester | Saponification | Incomplete hydrolysis; insufficient base or reaction time. | TLC, LC-MS, 1H-NMR (presence of O-CH3 signal) |
| Unreacted N-H Indole | N-Methylation | Incomplete deprotonation or insufficient methylating agent. | TLC, LC-MS, 1H-NMR (presence of N-H proton signal) |
| O-Methylated Ester | N-Methylation | Lack of selectivity; carboxylate competes for methylating agent. | LC-MS (mass of methyl ester), 1H-NMR |
Frequently Asked Questions (FAQs)
FAQ 1: What is the most reliable synthetic sequence to minimize these byproducts? Based on literature and chemical principles, the most robust sequence is:
-
Indole Ester Synthesis: Formation of methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate.[1]
-
Purification: Thorough purification of the ester via recrystallization or chromatography.
-
N-Methylation: Methylation of the purified ester to yield methyl 5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxylate. This step protects the future carboxylic acid site from unwanted O-methylation.[1]
-
Saponification: Hydrolysis of the N-methylated ester to the final target acid, using a carefully controlled cold acidic workup to prevent decarboxylation.
FAQ 2: How can I effectively purify the final TMI-CA from the common byproducts? A multi-step purification strategy is often necessary:
-
Acid-Base Extraction: If your crude product is contaminated with neutral byproducts (like the unreacted ester or decarboxylated indole), you can dissolve the mixture in a weak base (e.g., aqueous sodium bicarbonate), extract the neutral impurities with an organic solvent (e.g., ethyl acetate), and then re-acidify the aqueous layer to precipitate your pure carboxylic acid.
-
Recrystallization: This is highly effective for removing minor impurities. A solvent system like methanol/water or ethanol/water often works well.
-
Column Chromatography: For difficult-to-separate mixtures, silica gel chromatography can be used. A gradient elution from a non-polar solvent (like hexanes/ethyl acetate) to a more polar system, often including a small amount of acetic or formic acid to keep the carboxylic acid protonated and prevent streaking, is recommended.
FAQ 3: Are there any "green" or safer alternatives for the N-methylation step? Yes. Traditional methylating agents like methyl iodide and dimethyl sulfate are highly toxic. Dimethyl carbonate (DMC) is considered a much safer, environmentally benign alternative.[12] When using DMC, it is typically refluxed with a base like K2CO3 in a polar aprotic solvent such as DMF.[13] However, as discussed in Question 4, be mindful of the potential for O-methylation and consider protecting the carboxylic acid group by performing the reaction on the ester intermediate.
References
-
Synthesis and Isolation of 5,6,7-Trimethoxy Indoles for Binding Diverse Functional Groups at the 3-Position of the Indole. Grand Valley State University ScholarWorks[Link]
-
Indole-2-carboxylic acid, ethyl ester. Organic Syntheses[Link]
-
A Practical Synthesis of Indole-2-carboxylic Acid. Taylor & Francis Online[Link]
- Methylation of indole compounds using dimethyl carbonate.
-
A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. ResearchGate[Link]
-
Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. NIH National Center for Biotechnology Information[Link]
-
Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. ResearchGate[Link]
- Methylation of indole compounds using dimethyl carbonate.
- Synthetic method of indole-2-carboxylic acid.
- Methylation of indole compounds using dimethy carbonate.
-
Synthesis of Indole-2-carboxylic Esters. Combinatorial Chemistry Review[Link]
-
The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. ResearchGate[Link]
-
Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. Thieme[Link]
-
an improved method for decarboxylating indole-2-carboxylic acids and its application in the synthesis. Canadian Science Publishing[Link]
-
Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids. PubMed[Link]
-
Fischer indole synthesis. Grokipedia[Link]
-
Decarboxylation of indole-3-carboxylic acids under metal-free conditions. ResearchGate[Link]
-
ChemInform Abstract: Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. ResearchGate[Link]
- Process for the preparation of indole derivatives.
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. NIH National Center for Biotechnology Information[Link]
-
Fischer indole synthesis. Wikipedia[Link]
Sources
- 1. libjournals.unca.edu [libjournals.unca.edu]
- 2. researchgate.net [researchgate.net]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 11. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. EP1276721B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
Technical Support Center: Degradation of 5,6,7-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid in Solution
Welcome to the technical support center for 5,6,7-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the stability and degradation of this compound in solution. Our goal is to equip you with the scientific rationale behind experimental best practices to ensure the integrity of your results.
Introduction: Understanding the Stability of an Indole Derivative
This compound is a complex heterocyclic molecule featuring an indole core, a carboxylic acid group, three methoxy substituents, and an N-methyl group. The stability of this compound in solution is paramount for obtaining reliable and reproducible experimental data. Indole derivatives, as a class, are susceptible to degradation under various conditions, and understanding these vulnerabilities is the first step toward preventing them.[1] This guide will walk you through potential degradation pathways, troubleshooting common issues, and providing validated protocols to maintain the stability of your compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Inconsistent Analytical Results (e.g., varying HPLC peak areas, unexpected peaks)
Possible Cause 1: Oxidative Degradation
The electron-rich indole nucleus is prone to oxidation, especially when exposed to atmospheric oxygen.[1] This can be exacerbated by factors such as elevated temperature and the presence of metal ions, which can catalyze oxidative processes.
-
Troubleshooting Steps:
-
De-gas all solvents: Before preparing your solutions, thoroughly de-gas all solvents (e.g., by sparging with an inert gas like argon or nitrogen, or by sonication under vacuum).
-
Work under an inert atmosphere: When preparing and handling solutions, use an inert atmosphere whenever possible. This can be achieved in a glove box or by using Schlenk line techniques.
-
Use high-purity solvents: Trace metal impurities in solvents can act as catalysts for degradation. Ensure you are using HPLC-grade or equivalent high-purity solvents.
-
Add antioxidants: In some cases, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), may be necessary to prevent oxidation. However, ensure the antioxidant does not interfere with your downstream applications.
-
Possible Cause 2: pH-Mediated Degradation
The stability of indole derivatives is often pH-dependent. Strongly acidic or alkaline conditions can lead to degradation.[1] For indole-2-carboxylic acids, extreme pH values can affect both the indole ring and the carboxylic acid group.
-
Troubleshooting Steps:
-
Maintain a suitable pH: For many indole derivatives, a neutral or slightly acidic pH is optimal for stability. It is recommended to buffer your solutions to a pH range of 6-7.5.
-
Avoid strong acids and bases: If your experimental protocol requires acidic or basic conditions, try to use the mildest conditions possible and minimize the exposure time.
-
pH stability study: If you are unsure about the optimal pH for your compound, perform a small-scale pH stability study by incubating your compound in buffers of varying pH and analyzing the samples over time by HPLC.
-
Possible Cause 3: Photodegradation
Exposure to light, particularly UV light, can induce photochemical reactions that lead to the degradation of indole compounds.[1]
-
Troubleshooting Steps:
-
Use amber glassware: Always prepare and store your solutions in amber vials or flasks to protect them from light.
-
Wrap containers in foil: For additional protection, you can wrap your containers in aluminum foil.
-
Minimize light exposure during experiments: Conduct your experiments in a dimly lit area or cover your experimental setup to shield it from direct light.
-
Issue 2: Discoloration of the Solution (e.g., turning yellow or brown)
Possible Cause: Formation of Oligomeric or Polymeric Degradation Products
Discoloration is often a visual indicator of significant degradation. Under certain conditions, such as strong acid catalysis, the indole nucleus can be protonated, leading to polymerization or the formation of colored byproducts.[1]
-
Troubleshooting Steps:
-
Review reaction/storage conditions: Immediately assess the pH, temperature, and light exposure of the discolored solution.
-
Analytical characterization: Use techniques like HPLC-UV/Vis or LC-MS to analyze the discolored solution and identify the degradation products. This information can provide clues about the degradation pathway.
-
Re-evaluate solvent choice: Ensure the solvent is not contributing to the degradation. For example, some chlorinated solvents can generate acidic impurities over time.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for a stock solution of this compound?
A1: To ensure maximum stability, stock solutions should be stored at -20°C or -80°C in a tightly sealed amber vial. Before freezing, it is advisable to flush the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen. For long-term storage, consider aliquoting the stock solution to avoid repeated freeze-thaw cycles.
Q2: My experimental protocol requires a basic pH. How can I minimize degradation?
A2: If a basic pH is unavoidable, use the lowest effective concentration of a milder base (e.g., sodium bicarbonate instead of sodium hydroxide) and keep the exposure time as short as possible. Perform the reaction at the lowest possible temperature and under an inert atmosphere. It is also crucial to neutralize the solution as soon as the experimental step is complete.
Q3: I see a new, small peak appearing in my HPLC chromatogram over time. How can I identify if it's a degradation product?
A3: The appearance of a new peak that grows over time while the main compound peak decreases is a strong indication of degradation. To confirm, you can perform a forced degradation study. Expose your compound to harsh conditions (e.g., high temperature, strong acid/base, UV light) for a short period. If the new peak increases significantly under these stress conditions, it is likely a degradation product. Further characterization by LC-MS can help in identifying its structure.
Q4: Can the methoxy groups on the indole ring influence its stability?
A4: Yes, the three electron-donating methoxy groups on the benzene portion of the indole ring increase the electron density of the aromatic system. This can make the indole nucleus more susceptible to electrophilic attack and oxidation compared to an unsubstituted indole. Therefore, taking precautions against oxidative and acid-catalyzed degradation is particularly important for this compound.
Experimental Protocols
Protocol 1: General Stability Assessment under Stress Conditions
This protocol provides a framework for evaluating the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration (e.g., 10 mM).
-
Stress Conditions:
-
Acidic: Dilute the stock solution in 0.1 M HCl.
-
Basic: Dilute the stock solution in 0.1 M NaOH.
-
Oxidative: Dilute the stock solution in 3% hydrogen peroxide.
-
Thermal: Incubate a sample of the stock solution at an elevated temperature (e.g., 60°C).
-
Photolytic: Expose a sample of the stock solution in a clear vial to a UV lamp.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
-
Data Evaluation: Quantify the percentage of the parent compound remaining at each time point and identify any major degradation products.
Protocol 2: Recommended HPLC Method for Stability Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to elute the parent compound and any potential degradation products (e.g., start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, and then return to initial conditions).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (determine by UV scan).
-
Column Temperature: 30°C.
Data Presentation
Table 1: Hypothetical Stability Data for this compound under Stress Conditions
| Stress Condition | Time (hours) | % Parent Compound Remaining | Major Degradation Product (Retention Time) |
| 0.1 M HCl | 0 | 100 | - |
| 8 | 85 | 1 (4.2 min) | |
| 24 | 65 | 1 (4.2 min), 2 (5.8 min) | |
| 0.1 M NaOH | 0 | 100 | - |
| 8 | 92 | 3 (3.5 min) | |
| 24 | 80 | 3 (3.5 min) | |
| 3% H₂O₂ | 0 | 100 | - |
| 8 | 70 | 4 (6.1 min) | |
| 24 | 45 | 4 (6.1 min), 5 (7.3 min) | |
| 60°C | 0 | 100 | - |
| 8 | 98 | - | |
| 24 | 95 | - | |
| UV Light | 0 | 100 | - |
| 8 | 88 | 6 (4.9 min) | |
| 24 | 75 | 6 (4.9 min) |
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for addressing compound degradation.
References
-
Longdom Publishing. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Journal of Chromatographic Science. Retrieved from [Link]
-
SciSpace. (n.d.). Microbial Degradation of Indole and Its Derivatives. Retrieved from [Link]
-
Stobaugh, J. F., Repta, A. J., Sternson, L. A., & Garren, K. W. (1983). Factors Affecting the Stability of Fluorescent Isoindoles Derived From Reaction of O-Phthalaldehyde and Hydroxyalkylthiols With Primary Amines. Analytical Biochemistry, 135(2), 495–504. [Link]
-
MDPI. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Molecules. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2016). Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. Retrieved from [Link]
-
MDPI. (2022). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. International Journal of Molecular Sciences. Retrieved from [Link]
-
MDPI. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Molecules. Retrieved from [Link]
-
ResearchGate. (2016). Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. Retrieved from [Link]
-
Frontiers in Microbiology. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Retrieved from [Link]
-
Semantic Scholar. (2025). comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug: spectroscopic. Retrieved from [Link]
-
MDPI. (2023). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules. Retrieved from [Link]
-
PubChem. (n.d.). 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (2013). What is the best way to tell if a compound is degrading?. Retrieved from [Link]
-
Autechaux. (n.d.). Exploring 5-Methyl-1H-Indole-2-Carboxylic Acid: Properties and Applications. Retrieved from [Link]
-
The Good Scents Company. (n.d.). indole-2-carboxylic acid. Retrieved from [Link]
-
Frontiers. (2022). Identification of an indole biodegradation gene cluster from Providencia rettgeri and its contribution in selectively biosynthesizing Tyrian purple. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
-
KEGG. (2025). KEGG PATHWAY Database. Retrieved from [Link]
-
Human Metabolome Database. (2006). Showing metabocard for 2-Indolecarboxylic acid (HMDB0002285). Retrieved from [Link]
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Technical Support Center: Navigating the Solubility Challenges of Indole Carboxylic Acids in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've frequently encountered the challenges associated with the poor aqueous solubility of indole carboxylic acids and its detrimental impact on the reliability of biological assay data. Low solubility can lead to underestimated compound activity, variable results, and inaccurate structure-activity relationships (SAR).[1][2][3] This guide provides practical, in-depth solutions and troubleshooting strategies to help you navigate these complexities and ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the solubility of indole carboxylic acids.
Q1: Why are my indole carboxylic acid compounds poorly soluble in aqueous assay buffers?
Indole carboxylic acids often exhibit poor aqueous solubility due to the hydrophobic nature of the indole ring system. While the carboxylic acid group can be ionized to improve solubility, the overall solubility is heavily influenced by the pH of the solution. At low pH, the carboxylic acid is protonated and less soluble, whereas at higher pH, it becomes deionized and more soluble.[4][5]
Q2: I've dissolved my indole carboxylic acid in DMSO, but it precipitates upon dilution in my aqueous assay buffer. What's happening?
This is a common phenomenon known as "DMSO shock" or precipitation. While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many organic compounds, its miscibility with water doesn't guarantee the solubility of the compound in the final aqueous solution.[6] When a concentrated DMSO stock is diluted into an aqueous buffer, the compound may crash out of the solution if its solubility limit in the final DMSO/aqueous mixture is exceeded.[1][2] Carboxylic acids are particularly prone to precipitation from wet DMSO.[7]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
The tolerance of cell lines to DMSO varies. Generally, it's advisable to keep the final concentration of DMSO in cell-based assays below 1%, and ideally below 0.5%, to avoid solvent-induced toxicity or off-target effects.[8] It is crucial to determine the maximum tolerable concentration of DMSO for your specific cell line and assay by running appropriate vehicle controls.
Q4: How can I quickly assess the solubility of my indole carboxylic acid?
A simple method is to prepare a supersaturated solution of your compound in the assay buffer, agitate it for a period (e.g., 24 hours) to reach equilibrium, and then filter or centrifuge to remove any undissolved solid. The concentration of the compound in the clear supernatant can then be determined using a suitable analytical method like UV-Vis spectroscopy or HPLC. This provides an estimate of the thermodynamic solubility.[1]
Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues
When facing solubility challenges, a systematic approach is key. This guide will walk you through various strategies, from simple to more advanced, to improve the solubility of your indole carboxylic acid compounds.
Initial Assessment and Solvent Considerations
Before exploring advanced techniques, ensure you have optimized your initial stock preparation and dilution protocol.
Protocol 1: Optimizing DMSO Stock and Dilution
-
Prepare a High-Concentration Stock in Anhydrous DMSO: To minimize the final DMSO concentration in your assay, prepare the highest possible, fully-solubilized stock solution in fresh, anhydrous DMSO.[9] Moisture in DMSO can reduce the solubility of some compounds.[9]
-
Serial Dilution in DMSO: If you need a range of concentrations for your assay, perform serial dilutions in DMSO before the final dilution into the aqueous buffer.
-
Stepwise Dilution into Aqueous Buffer: When diluting the DMSO stock into your aqueous assay buffer, add the DMSO stock to the buffer dropwise while vortexing or stirring to facilitate mixing and reduce the chances of immediate precipitation.
-
Sonication: If precipitation is still observed, brief sonication of the final solution can sometimes help to redissolve small amounts of precipitate.[2][10]
| Parameter | Recommendation | Rationale |
| DMSO Purity | Anhydrous, >99.9% | Moisture can decrease compound solubility.[9] |
| Stock Concentration | As high as possible while ensuring complete dissolution | Minimizes the final volume of DMSO in the assay. |
| Final DMSO % in Assay | < 1%, ideally < 0.5% | Reduces the risk of solvent-induced artifacts and toxicity.[8] |
Strategy 1: pH Modification
For ionizable compounds like indole carboxylic acids, adjusting the pH of the assay buffer can be a highly effective method to increase solubility.[11][12]
Understanding the Principle
The solubility of a weak acid increases as the pH of the solution rises above its pKa, due to the deprotonation of the carboxylic acid group to the more soluble carboxylate anion.
Caption: Effect of pH on the ionization and solubility of a carboxylic acid.
Protocol 2: pH-Based Solubility Enhancement
-
Determine the pKa of your Indole Carboxylic Acid: This can be found in the literature or predicted using software.
-
Prepare Assay Buffers at Different pH Values: Prepare a series of buffers with pH values ranging from slightly below to well above the pKa of your compound.
-
Assess Compound Stability: Before testing solubility, ensure your compound is stable at the higher pH values. Incubate the compound in the high pH buffer and analyze for degradation over the time course of your assay.
-
Measure Solubility: Determine the solubility of your compound in each buffer using the method described in FAQ 4.
-
Select Optimal pH: Choose the highest pH that provides sufficient solubility without compromising compound stability or interfering with the biological assay. Remember to always include a vehicle control with the pH-adjusted buffer in your experiments.
| pH Range | Expected Solubility of Indole Carboxylic Acid | Considerations |
| pH < pKa | Low | Compound is predominantly in its less soluble protonated form. |
| pH ≈ pKa | Moderate | A mixture of protonated and deprotonated forms exists. |
| pH > pKa | High | Compound is predominantly in its more soluble deprotonated (anionic) form.[5] |
Strategy 2: Utilizing Co-solvents
If pH modification is not feasible or sufficient, the use of co-solvents in the final assay medium can be explored.[13]
Protocol 3: Co-solvent Screening
-
Select Potential Co-solvents: Common co-solvents for biological assays include ethanol, polyethylene glycol (PEG), and glycerol.[14]
-
Determine Assay Tolerance: Test the effect of different concentrations of each co-solvent on your assay in the absence of your test compound to identify the maximum tolerated concentration.
-
Prepare Compound Solutions: Prepare solutions of your indole carboxylic acid in the assay buffer containing the tolerated concentration of each co-solvent.
-
Evaluate Solubility and Assay Performance: Assess the solubility of your compound and perform your assay, including appropriate vehicle controls for each co-solvent.
Strategy 3: Cyclodextrin Encapsulation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15][] They can encapsulate poorly soluble molecules, like indole carboxylic acids, forming inclusion complexes that have increased aqueous solubility.[15][][17]
Caption: A decision workflow for improving the solubility of indole carboxylic acids.
Protocol 4: Formulation with Cyclodextrins
-
Choose a Cyclodextrin: Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[15][] HP-β-CD generally has higher aqueous solubility and lower toxicity than the parent β-CD.
-
Determine Assay Compatibility: Test the effect of the chosen cyclodextrin on your assay to ensure it does not interfere with the results.
-
Prepare the Inclusion Complex:
-
Kneading Method: Make a paste of the indole carboxylic acid and a small amount of water. Add the cyclodextrin and knead thoroughly. Dry the mixture and dissolve it in the assay buffer.
-
Co-precipitation Method: Dissolve the indole carboxylic acid in an organic solvent and the cyclodextrin in water. Mix the two solutions and then remove the organic solvent by evaporation. The resulting precipitate is the inclusion complex, which can be dissolved in the assay buffer.
-
-
Confirm Solubilization and Test in Assay: Verify that the compound is solubilized in the buffer containing the cyclodextrin and then proceed with your biological assay, including a cyclodextrin-only vehicle control.
| Cyclodextrin Type | Key Features | Common Applications |
| β-Cyclodextrin | Intermediate cavity size, suitable for many drug molecules.[] | Oral solid dosage forms. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Higher aqueous solubility and lower toxicity than β-CD. | Injectable and high-dose formulations.[] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High aqueous solubility and low toxicity. | Parenteral formulations. |
By systematically applying these troubleshooting strategies, you can overcome the solubility challenges posed by indole carboxylic acids and generate reliable, reproducible data in your biological assays. Always remember the critical importance of appropriate vehicle controls to account for any potential effects of the solvents or excipients themselves.
References
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Al-Ghazawi, M., & Al-Akayleh, F. (2022). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]
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MDPI. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. [Link]
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University of Greenwich. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich. [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]
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SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
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Patsnap. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. [Link]
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ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]
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ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]
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NIH. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH. [Link]
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NIH. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. PMC - NIH. [Link]
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PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. [Link]
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World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
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Human Metabolome Database. (2006). Showing metabocard for Indole-3-carboxylic acid (HMDB0003320). Human Metabolome Database. [Link]
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ResearchGate. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
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ResearchGate. (n.d.). Enzymatic synthesis of novel water-soluble indigoid compounds. ResearchGate. [Link]
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NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]
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MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
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Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?. Quora. [Link]
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ResearchGate. (n.d.). pH-dependent solubility and solubilisation of exemplar ligands to a... ResearchGate. [Link]
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Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Ziath. [Link]
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NIH. (n.d.). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. NIH. [Link]
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ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. [Link]
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PubMed. (n.d.). In silico estimation of DMSO solubility of organic compounds for bioscreening. PubMed. [Link]
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RSC Publishing. (n.d.). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]
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RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]
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NIH. (n.d.). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PMC - PubMed Central. [Link]
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ResearchGate. (2026). New Indole‐6‐Carboxylic Acid Derivatives as Multi‐Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. ResearchGate. [Link]
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NIH. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC - NIH. [Link]
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UNT Digital Library. (2025). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]
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PubMed. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. PubMed. [Link]
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NIH. (n.d.). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. PMC - NIH. [Link]
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Technical Support Center: Troubleshooting Low Yield in Trimethoxyindole Synthesis
Welcome to the technical support center for troubleshooting the synthesis of trimethoxyindole derivatives. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in achieving high yields for this important class of compounds. Here, we will address common issues in a direct question-and-answer format, providing in-depth explanations and actionable protocols to enhance your synthetic outcomes.
The synthesis of indole scaffolds, particularly those bearing multiple electron-donating methoxy groups, often presents unique challenges. The Fischer indole synthesis is a cornerstone method for creating the indole core, involving the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[1][2] However, the success of this and other indole syntheses is highly dependent on carefully controlled reaction conditions.[3]
Part 1: Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis of a trimethoxyindole derivative is resulting in a low yield. What are the most common initial factors to investigate?
A: Low yields in the Fischer indole synthesis can often be attributed to several key factors. First, the purity of your starting materials, specifically the trimethoxyphenylhydrazine and the carbonyl compound, is critical; impurities can introduce competing side reactions.[3] Second, the choice and concentration of the acid catalyst are paramount. The reaction requires an acid to proceed, but excessively harsh acidic conditions can lead to degradation of the electron-rich indole product.[4][5] Finally, atmospheric oxygen can lead to oxidative side products, so ensuring an inert atmosphere can be beneficial.
Q2: I am observing the formation of a dark, tar-like substance in my reaction vessel. What is causing this and how can I prevent it?
A: The formation of tar or polymeric material is a common issue in acid-catalyzed reactions, especially with electron-rich aromatic compounds like trimethoxyindoles. This is often due to polymerization or degradation of the starting materials or the indole product under the reaction conditions. To mitigate this, consider lowering the reaction temperature, using a milder acid catalyst (e.g., switching from polyphosphoric acid to p-toluenesulfonic acid), or reducing the reaction time.[6]
Q3: My reaction appears to stall before all the starting material is consumed. What could be the issue?
A: A stalled reaction can be due to several factors. The catalyst may have deactivated over the course of the reaction. In some cases, the equilibrium of the initial hydrazone formation may not be favorable.[1][2] You could try adding a fresh portion of the catalyst. Also, ensure that your solvent is anhydrous, as water can interfere with the reaction.
Q4: I'm using an unsymmetrical ketone in my synthesis and getting a mixture of regioisomers. How can I improve the selectivity?
A: The regioselectivity of the Fischer indole synthesis with unsymmetrical ketones is influenced by the substitution pattern on the phenylhydrazine and the ketone itself.[7] For trimethoxy-substituted phenylhydrazines, the electronic effects of the methoxy groups will strongly direct the cyclization. Generally, cyclization will occur to form the more thermodynamically stable indole. To improve selectivity, you may need to explore different acid catalysts or consider a different synthetic strategy if the inherent selectivity is low.[7]
Part 2: Deep-Dive Troubleshooting Guides
Guide 1: Issue - Incomplete Reaction or Stalling
If you've confirmed via reaction monitoring (e.g., TLC, LC-MS) that your starting materials are not being fully consumed, this guide provides a systematic approach to troubleshooting.
Underlying Causes and Solutions:
-
Insufficient Catalyst Activity: The acid catalyst is crucial for the key[6][6]-sigmatropic rearrangement step in the Fischer indole synthesis.[1][2][6]
-
Solution: Increase the catalyst loading incrementally. If using a Brønsted acid like HCl or H₂SO₄, ensure it is of the correct concentration. For Lewis acids like ZnCl₂, ensure they are anhydrous, as water can inhibit their activity.[2] Consider switching to a different acid catalyst altogether; polyphosphoric acid (PPA) is often effective but can be harsh.[2][8]
-
-
Suboptimal Reaction Temperature: The rate of the reaction is highly temperature-dependent.[]
-
Solution: Gradually increase the reaction temperature in a controlled manner while monitoring the reaction progress. Be aware that higher temperatures can also promote side reactions and degradation.
-
-
Solvent Effects: The choice of solvent can influence the solubility of reactants and the stability of intermediates.
-
Solution: While acetic acid is a common solvent, exploring higher-boiling point solvents like toluene or xylene may be beneficial, especially if higher temperatures are required.[2]
-
Guide 2: Issue - Low Yield Due to Product Degradation
The presence of multiple electron-donating methoxy groups makes the final indole product susceptible to degradation, particularly under the acidic conditions of the reaction.
Underlying Causes and Solutions:
-
Harsh Acidic Conditions: Strong acids can lead to electropolymerization or other acid-catalyzed decomposition pathways of the electron-rich indole.
-
Solution: Opt for a milder acid catalyst. A comparison of commonly used acid catalysts is provided in the table below. Also, ensure you are using the minimum effective amount of catalyst.
-
-
Prolonged Reaction Time at High Temperatures: The longer your product is exposed to harsh conditions, the more likely it is to degrade.
-
Solution: Monitor your reaction closely and aim to quench it as soon as the starting material has been consumed. It's often better to have a slightly incomplete conversion than to lose a significant portion of your product to degradation.[10]
-
| Acid Catalyst | Typical Conditions | Advantages | Disadvantages |
| Polyphosphoric Acid (PPA) | 80-120 °C | Strong dehydrating agent, often gives good yields.[2][8] | Can be difficult to work with (viscous), can lead to charring. |
| Zinc Chloride (ZnCl₂) | 150-180 °C (neat or in high-boiling solvent) | Effective Lewis acid catalyst.[2] | Requires high temperatures, must be anhydrous. |
| p-Toluenesulfonic Acid (p-TsOH) | Reflux in toluene or xylene | Milder Brønsted acid, easier to handle than PPA.[6] | May require azeotropic removal of water. |
| Acetic Acid | Reflux | Often used as both solvent and catalyst.[2][11] | May not be acidic enough for less reactive substrates. |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for addressing low yield in trimethoxyindole synthesis.
Caption: A logical workflow for troubleshooting low yields.
Part 3: Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis of a Trimethoxyindole
This protocol provides a general starting point that can be optimized.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the trimethoxyphenylhydrazine (1.0 eq) and the desired ketone or aldehyde (1.0-1.2 eq).
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., glacial acetic acid or toluene, ~0.1-0.2 M concentration).[11] With stirring, add the acid catalyst (e.g., p-TsOH, 0.1-0.2 eq, or a few drops of concentrated H₂SO₄).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every 30-60 minutes).
-
Workup: Once the reaction is complete (or has reached optimal conversion), cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of ice-water and basify with a suitable base (e.g., saturated NaHCO₃ or 1M NaOH) until the pH is neutral or slightly basic.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Protocol 2: Screening of Acid Catalysts
To identify the optimal catalyst for your specific substrates, a parallel screening experiment can be highly effective.
-
Setup: Prepare several small-scale reactions in parallel (e.g., in reaction vials or small flasks) using identical amounts of your trimethoxyphenylhydrazine and carbonyl compound.
-
Catalyst Variation: To each reaction, add a different acid catalyst (e.g., PPA, ZnCl₂, p-TsOH, H₂SO₄) at a consistent molar equivalence.
-
Execution: Run all reactions under the same temperature and time conditions.
-
Analysis: After the designated time, quench a small aliquot from each reaction and analyze by TLC or LC-MS to compare the conversion to product and the formation of byproducts. This will allow for a direct comparison of catalyst efficacy.
References
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Wikipedia. Fischer indole synthesis. [Link]
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Chemistry Stack Exchange. Fischer indole synthesis: significance of choice of acid catalyst. [Link]
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SciSpace. On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. [Link]
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chemeurope.com. Bischler-Möhlau indole synthesis. [Link]
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Wikipedia. Bischler–Möhlau indole synthesis. [Link]
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ResearchGate. Optimization of reaction conditions. [Link]
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Merck Index. Bischler-Möhlau Indole Synthesis. [Link]
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National Center for Biotechnology Information. CuI-mediated synthesis of 1-aryl-5,6,7-trimethoxybenzimidazoles as potent antitubulin agents. [Link]
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University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
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Technical Support Center: Stability of Trimethoxy-Indole Compounds in Cell Culture Media
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting advice for stability issues encountered with trimethoxy-indole compounds in cell culture media. Our goal is to equip you with the scientific understanding and practical solutions necessary to ensure the reliability and reproducibility of your experimental results.
Introduction: The Challenge of Indole Stability
The indole scaffold is a cornerstone in medicinal chemistry, but its electron-rich nature makes it susceptible to degradation.[1] The addition of trimethoxy groups, while often crucial for biological activity, can further modulate the compound's chemical properties, influencing its stability in the complex aqueous environment of cell culture media. Understanding these stability issues is paramount for accurate interpretation of in vitro data.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability of trimethoxy-indole compounds in cell culture.
Q1: My trimethoxy-indole compound seems to lose activity over the course of a multi-day experiment. What could be the cause?
A: This is a frequent observation and can be attributed to several factors. The indole nucleus is prone to oxidative degradation, particularly at the C2 and C3 positions, which can be exacerbated by the typical cell culture conditions (37°C, presence of oxygen).[1] The methoxy groups, being electron-donating, can enhance the reactivity of the indole ring system, potentially increasing its susceptibility to oxidation. Additionally, prolonged incubation can lead to the formation of less active or inactive degradation products, such as oxindoles. It is also possible that the compound is binding to plasticware or cellular components over time, reducing its effective concentration.[1]
Q2: I've noticed a change in the color of my cell culture media after adding my trimethoxy-indole compound. Should I be concerned?
A: Yes, a color change in the media is often an indicator of compound degradation. Tryptophan, an indole-containing amino acid naturally present in many media formulations, is known to produce colored degradation products.[2] Similarly, the degradation of your trimethoxy-indole compound, potentially through oxidation or photolytic pathways, can lead to the formation of colored byproducts. This not only signifies a loss of your active compound but also introduces unknown entities into your experimental system that could have off-target effects.
Q3: How does the pH of the cell culture medium affect the stability of my trimethoxy-indole compound?
A: The indole ring is sensitive to acidic conditions, which can lead to protonation and subsequent degradation or polymerization. While most cell culture media are buffered to a physiological pH (around 7.2-7.4), cellular metabolism can cause localized pH changes. It's crucial to ensure your media's buffering capacity is maintained throughout the experiment.
Q4: Are trimethoxy-indole compounds sensitive to light?
A: Yes, indoles, in general, can be photosensitive. Exposure to ambient or UV light can trigger photodegradation pathways. It is best practice to handle stock solutions and experimental plates containing these compounds in a manner that minimizes light exposure, for instance, by using amber vials and avoiding prolonged periods on the lab bench under direct light.[3]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common stability issues with trimethoxy-indole compounds.
Issue 1: High Variability in Experimental Results
High variability between replicate wells or experiments is a red flag for compound instability or handling issues.
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | 1. Visual Inspection: Before adding to cells, carefully inspect the final working solution for any signs of cloudiness or particulates.[1] 2. Solubility Test: Perform a pre-experimental solubility test by preparing the highest concentration of your compound in the cell culture medium, incubating for a few hours at 37°C, and then centrifuging at high speed. A visible pellet indicates precipitation.[1] 3. Optimize Solubilizing Agent: If using a solvent like DMSO, ensure the final concentration in the media is low (typically <0.5%) and consistent across all wells. Consider the use of a low concentration of a non-ionic surfactant, but test for its effect on the cells in a separate control experiment.[1] |
| Compound Degradation | 1. Prepare Fresh Solutions: Always prepare fresh working dilutions from a frozen stock solution immediately before each experiment.[1] 2. Time-Course Experiment: Measure the concentration of your compound in the cell culture medium over the time course of your experiment using an appropriate analytical method (e.g., HPLC, LC-MS) to determine its degradation rate.[4][5] 3. Minimize Exposure to Degrading Factors: Protect your compound from light and consider if an antioxidant, compatible with your cell culture, could be used. |
| Non-Specific Binding | 1. Use Low-Retention Plasticware: Hydrophobic compounds can adhere to standard tissue culture plastic. Using low-retention plates and pipette tips can mitigate this.[1] 2. Include a Blocking Agent: Pre-incubating plates with a protein solution like bovine serum albumin (BSA) can sometimes reduce non-specific binding.[1] |
Issue 2: Unexpected Cellular Toxicity or Off-Target Effects
The appearance of unexpected biological responses can sometimes be traced back to the degradation products of your compound.
| Potential Cause | Troubleshooting Steps |
| Formation of Toxic Degradants | 1. Characterize Degradation Products: If possible, use analytical techniques like LC-MS to identify the major degradation products forming in your cell culture medium.[6][7] 2. Test Degradant Activity: If the degradation products can be synthesized or isolated, test their biological activity in your assay to determine if they are responsible for the observed effects. 3. Modify Experimental Design: Consider shorter incubation times or more frequent media changes to minimize the accumulation of degradation products.[4] |
| Interaction with Media Components | 1. Incubate Compound in Media Alone: Incubate your trimethoxy-indole compound in cell-free media for the duration of your experiment and then analyze the media for degradation products. This can help distinguish between chemical instability and cell-mediated metabolism. 2. Simplify the Medium: If feasible, test the compound's stability in a simpler buffered saline solution to identify if specific media components are contributing to its degradation. |
Visualizing Experimental Workflows and Degradation Pathways
Workflow for Investigating Compound Stability
Caption: A logical workflow for troubleshooting stability issues.
Potential Oxidative Degradation Pathway of a Trimethoxy-Indole
Caption: A simplified potential oxidative degradation pathway.
Experimental Protocols
Protocol 1: Assessing Compound Solubility in Cell Culture Medium
-
Prepare a concentrated stock solution of your trimethoxy-indole compound in 100% DMSO (e.g., 10 mM).
-
In a series of sterile microcentrifuge tubes, add the appropriate volume of the stock solution to your complete cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is constant and matches what you will use in your cell-based assay (e.g., 0.1%).
-
Vortex each tube for 30 seconds.
-
Incubate the tubes at 37°C in a cell culture incubator for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
At each time point, visually inspect for any precipitate.
-
For a more quantitative assessment, centrifuge the tubes at >14,000 x g for 20 minutes and carefully analyze the supernatant for the concentration of your compound using a validated analytical method like HPLC-UV.[1] A decrease in concentration over time in the supernatant, in the absence of a pellet, may indicate degradation.
Protocol 2: Quantifying Compound Stability by HPLC
-
Prepare a working solution of your trimethoxy-indole compound in complete cell culture medium at the highest concentration to be used in your experiments.
-
Dispense aliquots of this solution into sterile, transparent, and amber microcentrifuge tubes.
-
Incubate the tubes under your experimental conditions (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one of each type of tube.
-
Immediately stop any further degradation by freezing the sample at -80°C or by mixing with a quenching solvent (e.g., ice-cold acetonitrile).
-
Analyze the samples by a validated reverse-phase HPLC method with UV detection at a wavelength where the compound has maximum absorbance (e.g., 220 nm or 280 nm).[1]
-
Plot the percentage of the initial compound concentration remaining versus time to determine the stability profile.
References
- Troubleshooting inconsistent results in biological assays with 1-hexadecyl-1H-indole-2,3-dione - Benchchem.
- Navigating the Stability Landscape of N-Protected 7-Methoxy-1H-Indoles: A Comparative Guide - Benchchem.
- Influence of the Position of the Methoxy Group on the Stabilities of the Syn and Anti Conformers of 4-, 5-, and 6-Methoxyindole | Request PDF - ResearchGate.
- The Chemistry of Indoles. XIII. Syntheses of Substituted Indoles carrying an Amino, Nitro, Methoxycarbonyl, or Benzyloxy Group at the 4-Position and Their 1-Hydroxy Derivatives - J-Stage.
- Synthesis, reactivity and biological properties of methoxy-activated indoles.
- Synthesis and Isolation of 5,6,7-Trimethoxy Indoles for Binding Diverse Functional Groups at the 3-Position of the Indole to.
- Oxidative Dearomative Cross-Dehydrogenative Coupling of Indoles with Diverse C-H Nucleophiles: Efficient Approach to 2,2-Disubstituted Indolin-3-ones - MDPI.
- Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - NIH.
- Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance - PMC - NIH.
- Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? - MDPI.
- Degradation of substituted indoles by an indole-degrading methanogenic consortium - NIH.
- CuI-mediated synthesis of 1-aryl-5,6,7-trimethoxybenzimidazoles as potent antitubulin agents - PMC - NIH.
- 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid | C12H13NO5 | CID 821052 - PubChem.
- Pathways of Electrochemical Oxidation of Indolic Compounds - SciSpace.
- Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC.
- Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC - NIH.
-
How to know the stability of drugs and reagents in the cell culture media? - ResearchGate. Available from: [Link]
-
Oxidative trimerization of indoles via water-assisted visible-light photoredox catalysis and the study of their anti-cancer activities - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. Available from: [Link]
-
CuI-mediated synthesis of 1-aryl-5,6,7-trimethoxybenzimidazoles as potent antitubulin agents - RSC Publishing. Available from: [Link]
-
Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives - Der Pharma Chemica. Available from: [Link]
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Synthesis and Antiproliferative Activity of Novel Heterocyclic Indole-Trimethoxyphenyl Conjugates - PubMed. Available from: [Link]
-
Analytical Techniques In Stability Testing - Separation Science. Available from: [Link]
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Direct photo-induced reductive Heck cyclization of indoles for the efficient preparation of polycyclic indolinyl compounds - NIH. Available from: [Link]
- Stability issues and degradation pathways of 3-fluoro-2-methyl-1H-indole - Benchchem.
-
A troubleshooting guide to microplate-based assays. Available from: [Link]
-
Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - MDPI. Available from: [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An - YouTube. Available from: [Link]
- Stability-Indicating Chromatographic Methods for the Determination of Sertindole.
- Application Note: Analytical Techniques for the Purity Assessment of Substituted Indoles - Benchchem.
-
Stability of 5-aminolevulinic acid in aqueous solution - PubMed. Available from: [Link]
-
Development of a stable solution of 5-aminolaevulinic acid for intracutaneous injection in photodynamic therapy - PubMed. Available from: [Link]
Sources
Overcoming poor bioavailability of indole-2-carboxylic acid derivatives in vivo
Introduction: The Bioavailability Challenge of Indole-2-Carboxylic Acids
Welcome, researchers. You are likely here because you have designed a promising indole-2-carboxylic acid derivative with excellent in vitro potency, only to be met with disappointing in vivo results. This is a common and frustrating hurdle. The very features that make this scaffold a potent binder in an assay—the rigid indole core and the ionizable carboxylic acid—often conspire to limit its oral bioavailability.
The core issue stems from a combination of physicochemical and physiological barriers. The carboxylic acid group, with a pKa typically between 3.5 and 4.5, becomes ionized in the neutral to alkaline pH of the small intestine, drastically reducing its ability to permeate the lipophilic cell membranes of the gut wall.[1] This is compounded by the molecule's often crystalline nature, which limits its dissolution rate in the first place. This guide is structured to help you diagnose the specific barriers limiting your compound's success and provide actionable, field-proven strategies to overcome them.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons my indole-2-carboxylic acid derivative has low oral bioavailability?
A1: The poor bioavailability of this class of compounds is typically rooted in one or more of the following factors, often acting in concert:
-
Low Aqueous Solubility: The planar indole ring system can lead to strong crystal lattice energy, making the compound difficult to dissolve in gastrointestinal fluids. This is a rate-limiting step for absorption.
-
pH-Dependent Solubility and Permeability: The carboxylic acid moiety is a weak acid.[1] In the acidic environment of the stomach (pH 1-2.5), it is largely in its neutral, more permeable form. However, upon entering the small intestine (pH 6-7.5), where most drug absorption occurs, it deprotonates to its ionized (carboxylate) form, which has very poor membrane permeability.[2]
-
First-Pass Metabolism: The indole nucleus and its substituents can be susceptible to rapid metabolism by cytochrome P450 enzymes (CYPs) in the gut wall and liver.[3] This metabolic breakdown occurs before the drug can reach systemic circulation, reducing the amount of active compound available.
-
Efflux Transporter Activity: The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the drug back into the gut lumen after it has been absorbed.[4]
Q2: I have low and highly variable plasma concentrations in my animal studies. What is the most likely cause?
A2: High inter-subject variability is often a hallmark of dissolution-limited absorption. When a drug's solubility is very low, small differences in gastrointestinal physiology between subjects (e.g., gastric emptying time, pH, presence of bile salts) can lead to large differences in the extent of drug absorption.[2][5] This is a strong indicator that you should first focus on improving the compound's dissolution rate and solubility.
Q3: What is the first experiment I should run to diagnose the problem?
A3: A systematic physicochemical characterization is the critical first step. Before attempting complex formulations, you must understand the inherent properties of your molecule. This baseline data will guide all future development choices. Key experiments include:
-
pH-Solubility Profile: Determine the aqueous solubility of your compound across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4).
-
LogP/LogD Measurement: Quantify the lipophilicity of your compound. The distribution coefficient (LogD) at pH 7.4 is particularly important for predicting intestinal permeability.
-
Caco-2 Permeability Assay: This in vitro cell-based assay provides an estimate of intestinal permeability and can indicate if your compound is a substrate for P-gp efflux transporters.
Troubleshooting Guide: From Problem to Solution
This section addresses common experimental outcomes and provides a logical path to a solution.
Problem 1: Compound has very low solubility in aqueous buffers (<10 µg/mL).
-
Causality: This is a classic solubility-limited scenario. The drug cannot be absorbed because it never effectively dissolves in the GI tract. The Noyes-Whitney equation dictates that the dissolution rate is directly proportional to the drug's solubility and surface area.[6]
-
Strategic Approach: Focus on increasing the concentration of dissolved drug at the site of absorption.
-
Particle Size Reduction: Decreasing particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate.[7]
-
Micronization: Reduces particles to the micron range (1-50 µm) using techniques like jet milling.[6] This is a well-established, straightforward approach.
-
Nanonization: Further reduction to the sub-micron range (<1000 nm) creates nanocrystals or nanosuspensions.[4][8] This dramatically increases surface area and can improve saturation solubility.
-
-
Amorphous Solid Dispersions (ASDs): Convert the crystalline drug into a higher-energy amorphous state, molecularly dispersed within a polymer matrix.[9]
-
Mechanism: The amorphous form lacks a crystal lattice, so less energy is required for dissolution, leading to higher apparent solubility and faster dissolution.
-
Common Techniques: Spray drying and hot-melt extrusion are the most common manufacturing methods for ASDs.[6]
-
-
Complexation with Cyclodextrins: Use cyclic oligosaccharides (like hydroxypropyl-β-cyclodextrin) that have a hydrophilic exterior and a hydrophobic interior cavity.[4]
| Strategy | Mechanism of Action | Typical Fold Increase in Solubility | Key Advantage | Key Disadvantage |
| Micronization | Increases surface area for dissolution. | 2-5 fold | Simple, established technology. | Limited by drug's intrinsic solubility; risk of particle aggregation. |
| Nanosuspensions | Dramatically increases surface area and saturation solubility.[8] | 10-100 fold | Significant increase in dissolution velocity. | Can be physically unstable (crystal growth); complex manufacturing. |
| Amorphous Solid Dispersions | Overcomes crystal lattice energy.[6] | 10-1000 fold | Can achieve supersaturation. | Amorphous form may recrystallize over time, affecting stability. |
| Cyclodextrin Complexation | Forms a water-soluble host-guest complex.[4] | 5-500 fold | Rapid dissolution; can be used in liquid or solid forms. | High amounts of cyclodextrin may be needed; potential for toxicity. |
Problem 2: Solubility is adequate, but in vivo exposure remains low.
-
Causality: This points towards a permeability or metabolism issue. The drug is dissolving but is either blocked from entering the bloodstream or is cleared too quickly.
-
Strategic Approach: Differentiate between poor permeability and high first-pass metabolism, then select a strategy to bypass the identified barrier.
Caption: Workflow for diagnosing the cause of low in vivo exposure.
A prodrug is a chemically modified, inactive version of a drug that, after administration, is converted in vivo to the active parent compound through enzymatic or chemical reactions.[10] For carboxylic acids, the most common strategy is esterification.
-
Mechanism: Masking the ionizable carboxylic acid with a lipophilic ester group neutralizes the charge, significantly increasing the molecule's ability to passively diffuse across the intestinal membrane.[1][11] Once in circulation, ubiquitous esterase enzymes rapidly cleave the ester, releasing the active carboxylic acid.[10]
Caption: Mechanism of an ester prodrug strategy for bioavailability enhancement.
Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can enhance oral bioavailability by altering the drug's absorption pathway.
-
Mechanism: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in aqueous media (i.e., GI fluids).[12] The drug is dissolved in this lipidic mixture. This formulation can:
Experimental Protocols
Protocol 1: pH-Dependent Aqueous Solubility Determination
-
Objective: To determine the equilibrium solubility of the indole-2-carboxylic acid derivative at different pH values.
-
Materials: Test compound, phosphate buffered saline (PBS) at pH 6.8 and 7.4, simulated gastric fluid (pH 1.2), acetate buffer (pH 4.5), HPLC-grade water, acetonitrile, analytical balance, vortex mixer, temperature-controlled shaker, centrifuge, HPLC system.
-
Procedure:
-
Prepare stock buffer solutions.
-
Add an excess amount of the test compound to separate vials containing each buffer (e.g., add 5 mg to 1 mL of buffer). Ensure solid is always present at the bottom.
-
Tightly cap the vials and place them in a shaker set to 37°C for 24-48 hours to reach equilibrium.
-
After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 20 minutes) to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated HPLC method.
-
Perform the experiment in triplicate for each pH condition.
-
Protocol 2: Preparation of a Simple SEDDS Formulation
-
Objective: To formulate the test compound in a simple lipid-based system to evaluate for improved oral exposure.
-
Materials: Test compound, a long-chain triglyceride oil (e.g., Capmul MCM, sesame oil), a non-ionic surfactant (e.g., Kolliphor EL, Tween 80), a co-solvent (e.g., Transcutol HP, PEG 400), glass vials, magnetic stirrer.
-
Procedure:
-
Screening: First, determine the solubility of your compound in various oils, surfactants, and co-solvents to select the best components.
-
Formulation: Based on solubility data, prepare a test formulation. A common starting point is a ratio of 30% oil, 40% surfactant, and 30% co-solvent (w/w/w).
-
Add the calculated amounts of oil, surfactant, and co-solvent to a glass vial.
-
Mix thoroughly using a vortex mixer or magnetic stirrer until a clear, homogenous solution is formed. Gentle heating (40°C) may be applied if necessary.
-
Add the test compound to the vehicle at the desired concentration and continue mixing until it is fully dissolved.
-
Self-Emulsification Test: Add 100 µL of the final drug-loaded SEDDS formulation to 100 mL of water in a beaker with gentle stirring. The formulation should rapidly disperse to form a clear or slightly bluish-white emulsion. This confirms its self-emulsifying properties.
-
This formulation is now ready for in vivo dosing in preclinical species.
-
References
- Verma, S., & Rawat, A. (2022). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Research Journal of Pharmacy and Technology.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
-
He, C., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]
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Isreal, O. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
Various Authors. (2025). Strategies for formulating and delivering poorly water-soluble drugs. Request PDF on ResearchGate. [Link]
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Singh, S., & Sharma, P. (2020). Prodrugs of Drugs Bearing Carboxylic Acids. In Prodrugs Design and Clinical Applications. [Link]
-
Li, Y., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Kumar, A., et al. (2011). Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters in Ionic Liquid. Journal of the Brazilian Chemical Society. [Link]
-
Wang, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. [Link]
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Zhang, X., et al. (2021). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. European Journal of Medicinal Chemistry. [Link]
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Cannaert, A., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Metabolites. [Link]
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da Silva, J., et al. (2021). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules. [Link]
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Al-Dhfyan, A., et al. (2022). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry. [Link]
-
Sharma, D., & Saini, S. (2015). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmacy and Chemistry. [Link]
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Yilmaz, E., & Gungor, S. (2022). strategies to increase solubility and bioavailability of drugs. Current Research in Pharmacy and Pharmaceutical Sciences II. [Link]
-
Sahu, G. K., & Gupta, C. (2023). Exploration of Solubilization Strategies: Enhancing Bioavailability for Low Solubility Drugs. International Journal of Novel Research in Pharmacy. [Link]
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Shafiq, S., et al. (2007). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Current Drug Delivery. [Link]
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Wang, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. [Link]
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Carignani, C., et al. (1995). Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site. Journal of Medicinal Chemistry. [Link]
-
Barciszewski, J., et al. (2008). Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. Journal of Molecular Structure. [Link]
-
Słupski, W., et al. (2023). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules. [Link]
-
Wang, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. [Link]
-
He, Y. (2013). Overview of factors affecting oral drug absorption. ResearchGate. [Link]
-
Zhang, Y., et al. (2023). Impact of Food Physical Properties on Oral Drug Absorption: A Comprehensive Review. Pharmaceutics. [Link]
-
Kemp, J. A., et al. (1988). Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. Proceedings of the National Academy of Sciences. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 5. Impact of Food Physical Properties on Oral Drug Absorption: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
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Technical Support Center: Purification of Polar Indole Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
From the desk of a Senior Application Scientist
Welcome to the technical support center. This guide is designed to address the specific and often frustrating challenges encountered during the purification of polar indole-containing compounds. My goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot effectively and design robust purification strategies.
Part 1: Troubleshooting Guide
This section addresses the most common problems in a direct question-and-answer format.
Issue 1: My polar indole is streaking or "tailing" badly on a silica gel column/TLC plate.
Q: Why is my polar indole compound streaking on silica gel, and how can I fix it?
A: This is the most frequent issue researchers face. Streaking, or peak tailing, occurs due to non-ideal interactions between your compound and the stationary phase. With polar indoles on silica gel, there are two primary causes:
-
Acid-Base Interactions: Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH). The indole nitrogen, while not strongly basic, has a lone pair of electrons. More importantly, the N-H proton is weakly acidic (pKa ≈ 17) and can be deprotonated by strong bases.[1] This dual nature allows for strong, sometimes irreversible, binding to the acidic silica surface, leading to slow, uneven elution (tailing).[2][3] Furthermore, many polar indoles contain other basic functional groups (e.g., amines) that will strongly interact with the acidic silica.[2][3]
-
Metal Chelation: Commercial silica gel can contain trace metal ion impurities. Indole and its derivatives, particularly those with adjacent polar groups, can act as chelating agents, binding to these metal ions.[4][5] This creates a strong, secondary interaction that retards elution and causes severe tailing.[5]
-
Mobile Phase Modification (The First Line of Defense):
-
For Basic Indoles: Add a small amount of a basic modifier to your eluent. Start with 0.1-1% triethylamine (TEA) or 1-2% ammonia solution (e.g., 25% NH₃ in water added to methanol).[6][7] The modifier neutralizes the acidic silanol sites on the silica, preventing strong ionic interactions with your basic compound.[2]
-
For Acidic Indoles (e.g., Indole-3-acetic acid): Add 0.1-1% acetic acid or formic acid to the mobile phase.[2][8] This keeps your acidic compound in its protonated, less polar form, minimizing ionic interactions with the silica surface.[8]
-
-
Stationary Phase Deactivation:
-
Before running your column, you can flush the packed silica gel with a non-polar solvent containing 1-2% of the same modifier (e.g., hexanes with 1% TEA) you plan to use in your eluent. This pre-treats the stationary phase.
-
-
Sample Loading Technique:
-
Avoid overloading the column, which is a common cause of tailing.[2][6] A general rule of thumb is to load 1-5% of the silica gel mass (e.g., 1-5 g of compound for 100 g of silica).
-
Dissolve your crude product in a minimal amount of a strong solvent (like DCM or methanol), adsorb it onto a small amount of silica gel, dry it to a free-flowing powder, and dry-load it onto the column. This ensures a narrow starting band.
-
Issue 2: My compound seems to be decomposing on the column.
Q: I'm getting low recovery and multiple new spots on my TLC after column chromatography. Is my indole decomposing?
A: Yes, this is a strong possibility. The indole core is sensitive to acidic conditions.[9][10] Strong acids can cause protonation, primarily at the C3 position, which can lead to dimerization, polymerization, or other unwanted side reactions.[9][10][11] The acidic nature of silica gel can be sufficient to catalyze this degradation over the time course of a column run.[12]
-
Test for Stability: Before committing to a large-scale column, spot your compound on a silica TLC plate. Let it sit for 1-2 hours, then elute it. If you see new spots or a streak from the baseline, your compound is likely unstable on silica.[12]
-
Switch to a Neutral or Basic Stationary Phase: If your compound is acid-sensitive, avoid silica gel.
-
Alumina (Al₂O₃): Available in acidic, neutral, and basic grades. For most indoles, neutral or basic alumina (Brockmann I-III) is an excellent alternative.[7][13] It's particularly effective for basic compounds.[13]
-
Amine-Functionalized Silica (NH₂-Silica): This provides a weakly basic surface that is excellent for purifying polar and basic compounds, minimizing both acidic degradation and tailing.[14][15]
-
-
Use an Alternative Purification Technique:
-
Recrystallization: If your compound is solid and you can find a suitable solvent system, recrystallization is often the best method for obtaining high-purity, stable material.[16][17] It completely avoids interaction with stationary phases.
-
Reverse-Phase Chromatography: This technique uses a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (like water/acetonitrile or water/methanol).[18][19] Since the stationary phase is not acidic, degradation is much less likely. This is often the go-to method for highly polar indoles.[20][21]
-
Issue 3: My polar indole either doesn't stick to a C18 column or it streaks.
Q: I tried reverse-phase HPLC, but my compound elutes in the void volume. What should I do?
A: This means your compound is too polar even for reverse-phase chromatography and has no retention.[14] It prefers the highly polar mobile phase over the non-polar C18 stationary phase.
-
Modify the Mobile Phase:
-
Use 100% Aqueous Mobile Phase: Start with a mobile phase of 100% water or a buffer. Some C18 columns are specifically designed to be "aqueous stable" and will not undergo phase collapse under these conditions.[22]
-
Add Buffers/Ion-Pairing Agents: The ionization state of your compound is critical.
-
For acidic indoles, using a buffer at a pH ~2 units below the compound's pKa (e.g., 0.1% formic or acetic acid) will ensure it is in its neutral, more retentive form.
-
For basic indoles, using a buffer at a pH ~2 units above the compound's pKa (e.g., ammonium acetate or ammonium formate at pH 8-9) will neutralize it, increasing retention.[23]
-
-
-
Switch to a More Retentive Stationary Phase:
-
Use a C18 column with high carbon load or end-capping: These features make the phase more hydrophobic and can increase retention.
-
Consider a Phenyl column: The phenyl groups on the stationary phase can offer different selectivity through π-π interactions with the indole ring.
-
-
Use Hydrophilic Interaction Liquid Chromatography (HILIC):
-
HILIC is designed specifically for very polar compounds that are not retained in reverse-phase.[24][25] It uses a polar stationary phase (like bare silica, diol, or amide phases) and a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) with a small amount of water.[15][24] Water acts as the strong, eluting solvent.[15] This technique effectively provides retention for compounds that would otherwise wash right through a C18 column.[24]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Why are polar indoles so challenging to purify in general?
A: The difficulty arises from the indole's complex chemical personality. It has a hydrophobic aromatic benzene ring fused to a polar, electron-rich pyrrole ring containing a hydrogen-bond-donating N-H group.[26] When you add polar functional groups (-OH, -COOH, -NH₂, etc.), you create a molecule with multiple, often conflicting, interaction modes. This can lead to poor solubility in standard solvents, strong binding to polar stationary phases, and sensitivity to pH and heat.
Q2: When should I choose normal-phase vs. reverse-phase chromatography?
A: The choice depends on your compound's overall polarity.
-
Choose Normal-Phase (e.g., Silica, Alumina) for moderately polar to non-polar indoles. If your compound is readily soluble in solvents like dichloromethane, ethyl acetate, or hexanes, normal-phase is a good starting point.[27]
-
Choose Reverse-Phase (e.g., C18, C8) for highly polar indoles, especially those with good solubility in water, methanol, or acetonitrile.[18][20] It is also the preferred method for acid-sensitive indoles to prevent degradation.[17]
Q3: Can I just use recrystallization and avoid chromatography altogether?
A: Absolutely, and if possible, you should. Recrystallization is an exceptionally powerful technique for achieving high purity, especially for solid compounds.[16][28] It is often more scalable and cost-effective than chromatography. The main challenge is finding a suitable solvent or solvent system where your compound is highly soluble when hot but poorly soluble when cold.[28][29]
Part 3: Key Protocols and Data
Protocol 1: General-Purpose Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of your crude material in ~0.5 mL of various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, heptane). Look for a solvent that dissolves the compound poorly at room temperature but completely upon heating.[28] If no single solvent works, try a binary system (e.g., Ethanol/Water, DCM/Hexane).[30][31]
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the chosen solvent dropwise to the stirring solid while heating (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.[29][32]
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes.[32]
-
Hot Filtration (Optional): If there are insoluble impurities or you used charcoal, perform a hot gravity filtration to remove them.[29]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[29][32] If crystals don't form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[30]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[29][30] Wash the crystals with a small amount of ice-cold recrystallization solvent.[28]
-
Drying: Dry the crystals under vacuum to remove residual solvent.[32]
Data Tables
Table 1: Common Chromatography Stationary Phases for Polar Indoles
| Stationary Phase | Polarity | Mechanism | Best For... | Key Considerations |
| Silica Gel (SiO₂) | Very Polar | Adsorption | Moderately polar, non-basic, acid-stable indoles. | Acidic surface can cause tailing and degradation.[2] |
| Alumina (Al₂O₃) | Polar | Adsorption | Basic and acid-sensitive indoles.[13] | Use neutral or basic grade to avoid degradation. Can have lower resolution than silica. |
| C18 (Reversed-Phase) | Non-polar | Partitioning | Highly polar and water-soluble indoles.[19][21] | Requires polar mobile phases. Very polar compounds may not retain.[14] |
| Amine (NH₂) | Polar | HILIC / Weak Anion Exchange | Very polar, basic, or acidic indoles.[15][33] | Excellent alternative to silica to prevent tailing.[6] |
| Diol | Polar | HILIC / Normal Phase | Highly polar, hydrophilic indoles. | Offers different selectivity from silica or amine phases.[33] |
Table 2: Common Mobile Phase Modifiers
| Modifier | Type | Concentration | Purpose |
| Triethylamine (TEA) | Basic | 0.1 - 2% | Neutralizes acidic silica sites to prevent tailing of basic compounds.[2][6] |
| Ammonia (aq.) | Basic | 0.5 - 2% | Similar to TEA, effective for highly basic compounds.[7] |
| Acetic/Formic Acid | Acidic | 0.1 - 1% | Suppresses ionization of acidic compounds to reduce tailing.[2][8] |
| Ammonium Acetate/Formate | Buffer | 5 - 20 mM | Controls pH in reverse-phase to manipulate analyte retention.[23] |
Part 4: Visualization Workflows
Purification Strategy Decision Tree
This diagram outlines a logical workflow for selecting an appropriate purification method for a new polar indole compound.
Caption: Decision tree for selecting a purification method.
Mechanism of Tailing on Silica Gel
This diagram illustrates the key interactions between a basic indole and the acidic silica gel surface that lead to peak tailing.
Caption: Interactions causing peak tailing on silica gel.
References
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Wikipedia. (n.d.). Indole. Retrieved from [Link]
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Safrole. (n.d.). Exploring the World of Indole: Synthesis, Chemistry and Biofunctions. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
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ResearchGate. (n.d.). Are there alternatives for silica for column chromatography? Retrieved from [Link]
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Química Organica.org. (n.d.). indole acidity. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
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Tosoh Bioscience. (2009, March 2). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Retrieved from [Link]
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Reddit. (n.d.). Alternative stationary phases. r/Chempros. Retrieved from [Link]
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California State University, Stanislaus. (n.d.). Recrystallization. Retrieved from [Link]
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Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
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ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Retrieved from [Link]
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University of Toronto Scarborough. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]
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PubMed. (n.d.). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. Retrieved from [Link]
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Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]
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Dr. Divya Kushwaha. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]
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Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]
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Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]
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Wikipedia. (n.d.). Aqueous normal-phase chromatography. Retrieved from [Link]
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Plant Physiology. (n.d.). Isolation of Indole-3-Acetyl Amino Acids using Polyvinylpolypyrrolidone Chromatography. Retrieved from [Link]
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Hawach Scientific. (n.d.). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved from [Link]
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MDPI. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). Retrieved from [Link]
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ResearchGate. (2015, September 5). How can residues of indole be removed from a reaction mixture without using column chromatography? Retrieved from [Link]
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Reddit. (2019, March 14). What causes streaking in silica gel column chromatography? r/chemhelp. Retrieved from [Link]
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Reddit. (2021, December 9). Problems with Fischer indole synthesis. r/Chempros. Retrieved from [Link]
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Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]
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Chromatography Forum. (2017, December 19). Problem with Indole-3-carbinol chromotography. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
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Chemistry LibreTexts. (2021, November 13). 12.5: High-Performance Liquid Chromatography. Retrieved from [Link]
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Veeprho. (n.d.). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]
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ResearchGate. (2013, November 1). Tailing in TLC - can anyone help? Retrieved from [Link]
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ResearchGate. (2022, August 19). (PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). Retrieved from [Link]
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National Institutes of Health. (2022, August 21). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). Retrieved from [Link]
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Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]
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MDPI. (n.d.). Indole-Containing Metal Complexes and Their Medicinal Applications. Retrieved from [Link]
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ZeptoMetrix. (n.d.). Mobile Phase Modifiers. Retrieved from [Link]
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Brainly. (2023, September 22). Amines often streak on silica gel TLC plates. What might you add to the eluent to reduce streaking, and why. Retrieved from [Link]
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uHPLCs. (n.d.). The little secrets of silica gel in liquid chromatography columns. Retrieved from [Link]
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Phenomenex. (n.d.). Normal Phase HPLC Columns. Retrieved from [Link]
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PubMed. (n.d.). Ion chromatography on chelating stationary phases: separation of alkali metals. Retrieved from [Link]
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National Institutes of Health. (2022, February 10). Investigating the effect of polarity of stationary and mobile phases on retention of cannabinoids in normal phase liquid chromatography. Retrieved from [Link]
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PubMed. (n.d.). Chelation ion chromatography as a method for trace elemental analysis in complex environmental and biological samples. Retrieved from [Link]
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Minimizing off-target effects of 5,6,7-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid in assays
Technical Support Center: 5,6,7-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid
A Guide to Minimizing Off-Target Effects in Experimental Assays
Welcome to the technical support resource for researchers utilizing this compound. As Senior Application Scientists, we have designed this guide to provide field-proven insights and actionable troubleshooting strategies to ensure the integrity and specificity of your experimental results. This document moves beyond standard protocols to explain the causal mechanisms behind common assay artifacts and provides a self-validating framework for robust experimental design.
Part 1: Foundational Knowledge & FAQs
This section addresses the most frequently asked questions regarding the compound's properties and the fundamental principles of minimizing non-specific interactions in any assay.
FAQ 1: What are the known physicochemical properties of this compound?
Understanding the basic properties of a compound is the first step in designing a robust assay. The indole scaffold is a common feature in many biologically active molecules, and the methoxy groups can influence solubility and bioavailability.[1] While specific experimental data for the 1-methyl derivative is limited in public literature, we can infer properties from the parent compound, 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid.
Table 1: Physicochemical Properties of the Parent Indole Compound
| Property | Value / Observation | Source |
| CAS Number | 128781-07-7 | [2][3] |
| Molecular Formula | C12H13NO5 | [2][3] |
| Molecular Weight | 251.23 g/mol | [2][3] |
| Solubility | Practically insoluble in water. Soluble in methanol and N,N-Dimethylformamide (DMF). Sparingly soluble in glacial acetic acid. | [2] |
| Appearance | White or off-white powder. | [2] |
Insight for Your Assays: The poor aqueous solubility is a critical factor. Precipitated compound is a major source of false positives in high-throughput screening (HTS).[4] Ensure your final assay concentration does not exceed the compound's solubility limit in your specific assay buffer. The use of DMSO as a stock solvent is common, but the final concentration of DMSO in the assay should be kept low (typically <1%) and consistent across all wells, including controls.
FAQ 2: What are "off-target effects" and why are they a major concern for this class of compounds?
Off-target effects are unintended interactions between your compound and cellular components other than the intended biological target.[5] These interactions can lead to false positives, where an observed effect is mistakenly attributed to the modulation of the primary target.[4]
Indole derivatives, while valuable, can sometimes interact with a broad range of biological targets. This is not unique to this compound but is a key consideration in early-stage drug discovery.[6] For example, the indole structure is often associated with serotonin receptor activity, and the general planarity of the molecule could lead to intercalation with DNA or binding to promiscuous enzyme pockets like those in certain kinases.[1]
FAQ 3: What are the absolute essential controls I must include in every experiment?
Your experimental design must include a multi-tiered control strategy to be considered self-validating.[7][8] Omitting any of these can render your data uninterpretable.
-
Positive Control: A known activator or inhibitor of your target. This confirms that your assay system is working correctly and is capable of detecting a real biological effect.[8][9]
-
Negative Control (Vehicle): This is typically the assay buffer containing the same final concentration of the compound's solvent (e.g., 0.5% DMSO) but without the compound itself. This establishes the baseline or background signal of your assay.[7][8]
-
Structurally Similar, Inactive Analog (if available): This is the "gold standard" for attributing a phenotype to a specific chemical scaffold. It's a molecule that is very similar to your active compound but has been modified to be inactive against the intended target. If this control does not produce the same phenotype, it strengthens the evidence that the effect is target-specific. However, a significant caveat is that the modification might also abrogate binding to unknown off-targets, which can be misleading.[10] A better practice may be to use two chemically unrelated probes that target the same protein to see if they produce the same phenotype.[10]
Part 2: Troubleshooting Guides for Specific Assays
This section provides structured troubleshooting for common issues encountered in different assay formats.
Guide 1: Biochemical Assays (e.g., Kinase, Protease, Binding Assays)
Question: My compound shows potent inhibition in my fluorescence-based kinase assay, but the results are not reproducible in a different assay format. What's happening?
This is a classic sign of assay interference, a common source of false-positive hits in HTS campaigns.[4][11] The compound is likely interacting with the assay technology itself rather than the biological target.
Caption: Systematic workflow for validating cell-based assay hits.
Step-by-Step Protocol: Cytotoxicity Counter-Screen (Resazurin Assay)
-
Objective: To measure general cell viability and rule out cytotoxicity as the primary cause of signal loss.
-
Cell Plating: Plate cells at the same density and conditions as your primary assay.
-
Compound Treatment: Treat cells with a dose-response curve of your compound for the same duration as the primary assay. Include a positive control for toxicity (e.g., staurosporine) and a vehicle control.
-
Reagent Addition: Add resazurin solution to each well and incubate for 1-4 hours. Viable cells with active metabolism will reduce resazurin (blue) to the fluorescent resorufin (pink).
-
Readout: Measure fluorescence (typically ~560nm excitation / ~590nm emission).
-
Analysis: Calculate the CC50 (cytotoxic concentration 50%). Compare this value to the IC50 from your primary assay. A desirable hit should have a "selectivity window" where the IC50 is significantly lower (ideally >10-fold) than the CC50. [12]
Part 3: Advanced Strategies & Best Practices
Question: I have run counter-screens and my hit appears to be specific. What is the next step to definitively prove it engages my target in cells?
Once you have a validated hit, the next step is to demonstrate target engagement in a relevant biological context. This moves from "what the compound does to the cell" to "what the compound binds to in the cell."
Table 2: Comparison of Target Engagement Methodologies
| Method | Principle | Pros | Cons |
| Cellular Thermal Shift Assay (CETSA) | Target protein stabilization upon ligand binding leads to a higher melting temperature. | Label-free; confirms intracellular binding. | Requires specific antibody for Western blot; not suitable for all targets. |
| NanoBRET™/HiBiT | Proximity-based assays measuring compound binding to a tagged protein of interest in live cells. | Real-time kinetics in live cells; highly sensitive. | Requires genetic modification of cells to express tagged protein. |
| Chemoproteomics / Activity-Based Protein Profiling (ABPP) | Uses chemical probes to map the interaction landscape of a compound across the proteome. | Unbiased, proteome-wide view of on- and off-targets. | Technically complex; requires specialized mass spectrometry. |
Final Recommendation:
The path to high-quality, reproducible data when working with novel chemical matter like this compound is paved with rigorous controls and orthogonal validation. [15]Always assume an off-target effect or assay interference is possible and design your experiments to proactively identify it. The goal is not just to find a "hit," but to build a comprehensive data package that validates its mechanism of action. [14]
References
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Sygnature Discovery. The Importance of Counter Screens in HTS. Available from: [Link]
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University of Arizona, R. Ken Coit College of Pharmacy. ACDD - Our Process. Available from: [Link]
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Sygnature Discovery. How to Develop Effective in vitro Assays for Early Drug Discovery. Available from: [Link]
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Institute for In Vitro Sciences, Inc. Applying Good Laboratory Practices (GLPs) to In Vitro Studies. Available from: [Link]
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Zahra, R., et al. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Cells, 9(7), 1629. Available from: [Link]
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Kosheeka. Essentials of In Vitro Assay Development. Available from: [Link]
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Veranex. Exploring the Assay Development Pipeline for In-Vitro Diagnostics (IVDs). Available from: [Link]
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Wang, J., et al. (2020). Quality by Design for Preclinical In Vitro Assay Development. Statistics in Biopharmaceutical Research, 12(1), 1-11. Available from: [Link]
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Michigan State University. Resources for Assay Development and High Throughput Screening. Available from: [Link]
-
National Center for Advancing Translational Sciences. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Available from: [Link]
-
Bio-protocol. What Might Be The Reason For False Positive Results In The Lateral Flow Assay? Available from: [Link]
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Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. Available from: [Link]
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CRISPR Medicine News. Strategies to Avoid and Reduce Off-Target Effects. Available from: [Link]
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SOP Guide for Pharma. SOP for Handling of High-Throughput Screening (HTS) Equipment. Available from: [Link]
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Calbiotech. Preventing False Positive Test Results. Available from: [Link]
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LabRoots. How to measure and minimize off-target effects... YouTube. Available from: [Link]
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Lee, J., & Schapira, M. (2020). Negative controls of chemical probes can be misleading. bioRxiv. Available from: [Link]
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Assay Genie. 101 ELISA Troubleshooting Tips for Research in 2024. Available from: [Link]
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Today's Clinical Lab. Preventing False Positive and False Negative PCR Results. Available from: [Link]
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Promega GmbH. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Available from: [Link]
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National Center for Biotechnology Information. HTS Assay Validation. In: Assay Guidance Manual. Available from: [Link]
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Boster Biological Technology. How to Design Positive and Negative Controls for IHC, WB & ELISA. Available from: [Link]
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Medium. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Available from: [Link]
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Zlateva, T., et al. (2024). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. Molecules, 29(10), 2201. Available from: [Link]
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News-Medical.Net. What control types are used in scientific discovery?. Available from: [Link]
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AiFanJia Chemistry. Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate. Available from: [Link]
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Witek, K., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(10), 2201. Available from: [Link]
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PubChem. 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid. Available from: [Link]
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American Chemical Society. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Available from: [Link]
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PubMed. Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Available from: [Link]
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Lipsitch, M., et al. (2010). Negative Controls: A Tool for Detecting Confounding and Bias in Observational Studies. Epidemiology, 21(3), 383-388. Available from: [Link]
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Validation & Comparative
A Comparative Analysis of Trimethoxy Indole Derivatives and Established Anticancer Drugs Targeting Microtubules
A Technical Guide for Researchers and Drug Development Professionals
In the relentless pursuit of more effective and less toxic cancer therapies, the intricate microtubule network within cancer cells has emerged as a prime target. For decades, established drugs such as Vinca alkaloids and colchicine have exploited this vulnerability, albeit with limitations including toxicity and the development of resistance. This guide provides a comprehensive comparative study of a promising new class of compounds, trimethoxy indole derivatives, against these well-known anticancer agents. As a senior application scientist, my goal is to offer an in-depth, data-driven analysis to inform future research and drug development in this critical area.
The Rationale for Targeting Microtubules and the Rise of Indole Derivatives
Microtubules, dynamic polymers of α- and β-tubulin, are fundamental to cell division, intracellular transport, and the maintenance of cell shape.[1] Their constant state of flux, known as dynamic instability, is essential for the formation of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during mitosis. Disruption of this delicate equilibrium triggers a mitotic checkpoint, leading to cell cycle arrest and, ultimately, apoptosis (programmed cell death). This makes microtubule-targeting agents (MTAs) particularly effective against rapidly proliferating cancer cells.[1]
The indole scaffold has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds and its amenability to chemical modification.[2][3] Trimethoxy indole derivatives have shown remarkable potential as anticancer agents, with several compounds demonstrating potent inhibition of tubulin polymerization and significant cytotoxicity against a range of cancer cell lines.[2][4]
Mechanism of Action: A Tale of Two Binding Sites
The majority of microtubule-targeting agents exert their effects by binding to one of two primary sites on the tubulin dimer: the colchicine binding site or the Vinca alkaloid binding site.
Trimethoxy Indole Derivatives and Colchicine: Destabilizing from the Same Pocket
Trimethoxy indole derivatives, such as the well-studied compounds OXi8006 and BPR0L075 , are known to bind to the colchicine binding site on β-tubulin.[4][5] This binding event prevents the polymerization of tubulin dimers into microtubules, leading to microtubule destabilization.[5] The consequence is a disruption of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis.
Colchicine , a natural product, functions through the exact same mechanism, binding to the same site and inhibiting microtubule formation.[6][7] However, its clinical use in cancer is limited due to significant toxicity.[6]
dot graph TD{ rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} caption: "Mechanism of Action of Trimethoxy Indole Derivatives and Colchicine."
Vinca Alkaloids: A Different Approach to Destabilization
In contrast, Vinca alkaloids , such as Vincristine and Vinblastine , bind to a distinct site on β-tubulin, known as the Vinca alkaloid binding site .[3] While the ultimate outcome is also microtubule destabilization, the mechanism is slightly different. At high concentrations, they promote the depolymerization of microtubules. At lower, clinically relevant concentrations, they suppress microtubule dynamics, effectively freezing the microtubules in a static state and preventing proper spindle formation.[3] This also leads to mitotic arrest and apoptosis.
dot graph TD{ rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
} caption: "Mechanism of Action of Vinca Alkaloids."
Comparative Efficacy: A Quantitative Look at Cytotoxicity
The true measure of an anticancer agent's potential lies in its ability to kill cancer cells at low concentrations. The following table summarizes the 50% inhibitory concentration (IC50) values for representative trimethoxy indole derivatives and known anticancer drugs across various human cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
| Compound | Cancer Cell Line | IC50 (nM) | Reference |
| Trimethoxy Indole Derivatives | |||
| OXi8006 | NCI-H460 (Lung) | ~25.7 (average GI50) | |
| DU-145 (Prostate) | ~25.7 (average GI50) | [1] | |
| SK-OV-3 (Ovarian) | ~25.7 (average GI50) | [1] | |
| MDA-MB-231 (Breast) | 32 (GI50) | [8] | |
| BPR0L075 | KB (Cervical) | single-digit nM range | [5] |
| OVCAR-3 (Ovarian) | 2-7 | [9] | |
| SKOV-3 (Ovarian) | 2-7 | [9] | |
| A2780-1A9 (Ovarian) | 2-7 | [9] | |
| HCT116 (Colorectal) | Highly sensitive | [9] | |
| Known Anticancer Drugs | |||
| Vincristine | KB (Cervical) | 2.7 ± 1.1 | [10] |
| KB-L30 (Vincristine-resistant) | 19.5 ± 6.4 | [10] | |
| Colchicine | KB (Cervical) | 9.8 ± 1.5 | [10] |
| KB-L30 (Colchicine-resistant) | 64.0 ± 23.8 | [10] | |
| SKOV-3 (Ovarian) | 37 | [7] |
Key Insights:
-
Potency: Both OXi8006 and BPR0L075 demonstrate potent cytotoxicity in the nanomolar range, comparable to or even exceeding that of Vincristine and Colchicine in sensitive cell lines.[5][11][8][9][10]
-
Overcoming Resistance: Notably, BPR0L075 retains its high potency against cell lines that have developed resistance to Vincristine and Colchicine, suggesting it may be a poor substrate for the drug efflux pumps that often mediate multidrug resistance.[11][10]
Comparative Effects on Cell Cycle and Apoptosis
As expected from their mechanism of action, both trimethoxy indole derivatives and the known microtubule-targeting agents induce cell cycle arrest at the G2/M phase.
-
OXi8006 and its prodrug OXi8007 have been shown to cause a pronounced increase in the percentage of human umbilical vein endothelial cells (HUVECs) arrested in G2/M.[1][12]
-
BPR0L075 also induces a time-dependent G2/M arrest in human cervical carcinoma KB cells, which precedes the onset of apoptosis.[5][11]
-
Colchicine derivatives have been shown to cause a strong block in the G2/M phase in SKOV-3 ovarian cancer cells.[7]
The ultimate fate of cancer cells treated with these agents is apoptosis. The induction of apoptosis by these compounds can be quantified using assays such as Annexin V/Propidium Iodide staining. Studies have confirmed that both BPR0L075 and colchicine derivatives effectively induce apoptosis in cancer cells.[5][7]
Comparative Toxicity and Safety Profile
A critical differentiator for any new anticancer agent is an improved safety profile over existing therapies. While comprehensive clinical data for trimethoxy indole derivatives is not yet available, preclinical studies provide valuable insights.
-
Trimethoxy Indole Derivatives: Some synthesized indole derivatives have shown low cytotoxicity against normal cell lines, with IC50 values greater than 100 μM, indicating a degree of selectivity for cancer cells.[13] In vivo studies with a prodrug of OXi8006 (OXi8007) and with BPR0L075 in mouse models have demonstrated significant antitumor activity.[5] While toxicity is a concern for all potent cytotoxic agents, the development of derivatives with improved therapeutic windows is a key area of research.
-
Vinca Alkaloids: The clinical use of Vinca alkaloids is often limited by their toxicity, with side effects including myelosuppression (suppression of bone marrow activity) and neurotoxicity.[3]
-
Colchicine: Colchicine's high toxicity is a major reason for its limited application as a cancer therapeutic.[7]
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for the key experiments discussed in this guide. The rationale behind key steps is explained to provide a deeper understanding of the experimental design.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
dot graph LR { node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "MTT Assay Workflow."
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the trimethoxy indole derivatives and comparator drugs. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
dot graph LR { node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "Annexin V/PI Apoptosis Assay Workflow."
Protocol:
-
Cell Treatment: Treat cancer cells with the compounds of interest for a defined period.
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.
-
Staining: Resuspend the cells in a binding buffer and stain with Annexin V conjugated to a fluorescent dye (e.g., FITC) and Propidium Iodide (PI).
-
Rationale: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and will bind to these cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method uses PI to stain the DNA of fixed cells, allowing for the quantification of cells in different phases of the cell cycle based on their DNA content.
dot graph LR { node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "Cell Cycle Analysis Workflow."
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold ethanol to permeabilize the cell membrane.
-
RNase Treatment: Treat the cells with RNase to ensure that only DNA is stained by PI.
-
PI Staining: Stain the cells with a solution containing PI.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.
-
Data Interpretation: A histogram of fluorescence intensity will show distinct peaks corresponding to cells in the G0/G1 phase (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M phase (4N DNA content).
-
Tubulin Polymerization Inhibition Assay
This in vitro assay directly measures the effect of compounds on the polymerization of purified tubulin.
dot graph LR { node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "Tubulin Polymerization Assay Workflow."
Protocol:
-
Reaction Setup: In a 96-well plate, combine purified tubulin with a polymerization buffer containing GTP.
-
Compound Addition: Add the trimethoxy indole derivatives or comparator drugs at various concentrations.
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Monitoring Polymerization: Measure the increase in absorbance at 340 nm over time using a plate reader. The increase in absorbance is due to light scattering by the forming microtubules.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. Inhibitors of tubulin polymerization will decrease the rate and extent of the absorbance increase. The IC50 for tubulin polymerization can then be calculated.
Conclusion and Future Directions
Trimethoxy indole derivatives represent a highly promising class of anticancer agents that effectively target microtubule dynamics. Their potent cytotoxicity, ability to overcome multidrug resistance, and favorable preclinical safety profiles warrant further investigation. This guide has provided a comprehensive comparison of these novel compounds with established microtubule-targeting drugs, highlighting both their shared mechanisms and their key differences.
The detailed experimental protocols included herein are intended to facilitate further research in this area. Future studies should focus on comprehensive in vivo efficacy and toxicity studies of lead trimethoxy indole derivatives, as well as the elucidation of the precise molecular interactions that govern their binding to the colchicine site. The continued development of these compounds holds the potential to provide new and improved therapeutic options for a wide range of cancers.
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Colchicine Binding Site Tubulin Inhibitors Impair Vincristine-Resistant Neuroblastoma Cell Function. (2025, May 16). PMC. Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationship of 5,6,7-Trimethoxy-1-methyl-1H-indole-2-carboxylic Acid Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxylic acid. We will dissect the influence of various structural modifications on the biological activities of this privileged scaffold, offering field-proven insights for researchers in drug discovery and development. Our focus is on understanding the causality behind experimental choices and providing a framework for designing novel, potent, and selective therapeutic agents.
Introduction: The Indole-2-Carboxylic Acid Scaffold
The indole-2-carboxylic acid core is a versatile pharmacophore found in numerous biologically active compounds. Its rigid bicyclic structure provides a template for presenting functional groups in a defined spatial orientation, making it an attractive starting point for drug design. The specific substitution pattern of this compound offers a unique combination of electronic and steric properties that have been explored for various therapeutic targets, including cancer and infectious diseases. This guide will compare and contrast the impact of modifications at key positions of this scaffold.
Core Synthesis Strategy: A Self-Validating Protocol
A robust and reproducible synthesis is the cornerstone of any successful SAR study. The primary route to the core scaffold and its analogs often employs a Fischer indole synthesis or related methodologies, followed by functional group manipulations.
Experimental Protocol: Synthesis of the Core Scaffold
Objective: To synthesize the 5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxylate ester, a key intermediate.
Rationale: The Hemetsberger-Knittel methodology is often utilized for the synthesis of the indole ester due to its efficiency.[1] This is followed by N-methylation and saponification to yield the target carboxylic acid.
Step-by-Step Protocol:
-
Synthesis of Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate:
-
This step can be achieved using the Hemetsberger-Knittel methodology, which involves the reaction of an appropriate azido-acrylate with a substituted benzene ring.[1]
-
-
N-Methylation:
-
To a solution of methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate in a suitable aprotic solvent (e.g., DMF), add a base such as sodium hydride (NaH) portion-wise at 0 °C.
-
After stirring for 30 minutes, add methyl iodide (CH₃I) and allow the reaction to warm to room temperature.
-
Monitor the reaction by TLC until completion.
-
Work up the reaction by quenching with water and extracting with an organic solvent (e.g., ethyl acetate). Purify the crude product by column chromatography to yield methyl 5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxylate.[1]
-
-
Saponification:
-
Dissolve the N-methylated ester in a mixture of ethanol and water.
-
Add a stoichiometric excess of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[2]
-
Reflux the mixture for several hours, monitoring the reaction by TLC.[2][3]
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous residue with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.[1]
-
Collect the solid by filtration, wash with water, and dry to obtain this compound.
-
Structure-Activity Relationship Analysis
The biological activity of the this compound scaffold can be systematically modulated by modifications at several key positions:
-
Position C3: Introduction of substituents.
-
The Carboxylic Acid Moiety (C2): Derivatization into amides and esters.
-
The Indole Nitrogen (N1): The effect of the methyl group.
-
The Benzene Ring (C5, C6, C7): The role of the trimethoxy substitution pattern.
Modifications at the C3-Position: Exploring Lipophilicity and Steric Bulk
The C3 position of the indole ring is a common site for introducing diversity. Studies on related indole-2-carboxylic acid derivatives have shown that this position can tolerate a variety of substituents, significantly impacting potency and selectivity.
Key Insight: Introducing bulky and lipophilic groups at the C3 position has been a successful strategy for enhancing the anti-proliferative activity of indole derivatives against cancer cell lines.[4]
| Compound/Analog | C3-Substituent | Biological Activity (IC₅₀) | Target | Reference |
| Analog A | -H | Baseline | - | - |
| Analog B | 3-(morpholinomethyl) | Varies with indole substitution | Antimicrobial, Anticonvulsant | [5] |
| Analog C | 3-formyl | Intermediate for further synthesis | - | [5][6] |
| Analog D | (3-(benzyloxy)-4-methoxyphenyl)methanone | 22-125 nM | Tubulin Polymerization | [4] |
Experimental Workflow: Evaluation of Antiproliferative Activity
Caption: Workflow for determining the antiproliferative activity of indole analogs.
The Carboxylic Acid Moiety: A Gateway to Amide Analogs
The carboxylic acid at the C2 position is a critical pharmacophoric feature, often involved in hydrogen bonding interactions with biological targets. Its conversion to amides is a common and effective strategy to modulate pharmacokinetic properties and explore new interactions.
Key Insight: Conversion of the C2-carboxylic acid to various carboxamides has been shown to yield potent anti-mycobacterial agents and ligands for dopamine receptors.[3][7] The nature of the amine coupled to the carboxylic acid dictates the potency and selectivity.
| Compound/Analog | C2-Substituent | Biological Activity | Target | Reference |
| Analog E | -COOH | Parent Compound | Various | [8][9][10] |
| Analog F | -CONH-(cyclooctyl) | MIC: 0.0039-0.625 µg/mL | Mycobacteria | [3] |
| Analog G | -CONH-(cycloheptyl) | MIC: 0.0039-0.625 µg/mL | Mycobacteria | [3] |
| Analog H | Amide with 4-(4-phenyl)piperazine | Kᵢ: 0.18-1.5 nM | D3 Dopamine Receptor | [7] |
Signaling Pathway: Dopamine Receptor Modulation
Caption: Simplified signaling pathway for D3 dopamine receptor partial agonists.
The N1-Methyl Group and the 5,6,7-Trimethoxy Pattern: Enhancing Potency and Selectivity
The N-methylation and the trimethoxy substitution on the benzene ring are defining features of this scaffold. The N-methyl group can prevent hydrogen bond donation and increase lipophilicity, while the methoxy groups influence the electronic properties and conformation of the indole ring.
Key Insight: N-methylation and the 5,6,7-trimethoxy substitution pattern are crucial for the potent anti-proliferative and vascular-disrupting activities of certain analogs.[4] These features contribute to high activity against various human cancer cell lines.[4]
| Compound/Analog | N1-Substituent | Benzene Ring Substitution | Biological Activity (IC₅₀) | Target | Reference |
| Analog I | -H | 5,6,7-trimethoxy | - | - | [1] |
| Analog J | -CH₃ | 5,6,7-trimethoxy | 22-125 nM | Tubulin Polymerization | [4] |
| Analog K | -H | 5-OH | Varies | Various | [11] |
| Analog L | -H | 5-OCH₃ | Varies | Various | [12] |
Logical Relationship: SAR Summary
Caption: Key structural modifications and their impact on biological activity.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The SAR analysis reveals that:
-
C3-substitution with large, lipophilic groups is a viable strategy for enhancing anticancer activity.
-
C2-amide derivatization is crucial for targeting specific receptors and improving drug-like properties.
-
The N1-methyl and 5,6,7-trimethoxy pattern are key determinants of potency for certain classes of compounds, such as tubulin polymerization inhibitors.
Future research should focus on multi-parameter optimization, balancing potency with pharmacokinetic and safety profiles. The synthesis of novel analogs guided by the SAR principles outlined in this guide will undoubtedly lead to the discovery of new and effective drug candidates.
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On-Target Activity of 5,6,7-Trimethoxy-1-methyl-1H-indole-2-carboxylic Acid: A Comparative Guide
Introduction: The Pursuit of Precision in Kinase Inhibition
In the landscape of targeted cancer therapy, protein kinases remain a pivotal class of drug targets. Their dysregulation is a hallmark of numerous malignancies, driving uncontrolled cell proliferation and survival. One such critical kinase is the Bcr-Abl fusion protein, the causative agent of Chronic Myeloid Leukemia (CML).[1] The advent of tyrosine kinase inhibitors (TKIs) like Imatinib (Gleevec®) revolutionized CML treatment by specifically targeting the ATP-binding site of Bcr-Abl, effectively shutting down its oncogenic signaling.[2][3][4]
This guide provides a comprehensive framework for confirming the on-target activity of a novel investigational compound, 5,6,7-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid, hereafter referred to as TMX-1202 . For the purpose of this illustrative guide, we will hypothesize that TMX-1202 has been identified as a potential Bcr-Abl inhibitor. We will objectively compare its performance against the well-established TKI, Imatinib, providing a blueprint of essential experimental workflows and data interpretation for researchers in drug development.
The core objective is not merely to ascertain if TMX-1202 inhibits Bcr-Abl, but to build a robust, self-validating dataset that confirms direct, on-target engagement in a physiologically relevant context. This is crucial for advancing a compound from a mere "hit" to a viable therapeutic candidate.
The Bcr-Abl Signaling Axis: A Primer
The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase resulting from the Philadelphia chromosome translocation.[1][5] It hyperactivates a network of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which collectively drive the CML phenotype.[6] A successful inhibitor must effectively suppress the phosphorylation of Bcr-Abl's direct and indirect substrates, thereby normalizing these aberrant signals.
Visualizing the Bcr-Abl Signaling Pathway
Caption: Figure 1: Simplified Bcr-Abl Signaling Pathway and Points of Inhibition.
Experimental Workflow: A Multi-Pillar Approach to Target Validation
To rigorously confirm the on-target activity of TMX-1202, a tiered experimental approach is essential. This workflow progresses from direct biochemical assays to more complex cell-based systems, ensuring that the observed activity is a direct consequence of target engagement in a relevant biological setting.
Visualizing the Experimental Workflow
Caption: Figure 2: Multi-Pillar Experimental Workflow for On-Target Validation.
Pillar 1: Biochemical Assays - Quantifying Direct Enzymatic Inhibition
The foundational step is to determine if TMX-1202 directly inhibits the enzymatic activity of purified Bcr-Abl kinase. This provides a clean, cell-free assessment of the compound's potency.
Protocol: ADP-Glo™ Kinase Assay for IC50 Determination
The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[7] A decrease in ADP production correlates with kinase inhibition.
-
Reaction Setup: In a 384-well plate, serially dilute TMX-1202 and Imatinib in DMSO. Add the compounds to wells containing purified recombinant Bcr-Abl kinase enzyme.
-
Initiation: Add a mixture of a suitable substrate peptide (e.g., Abltide) and ATP to initiate the kinase reaction.[8] Incubate at room temperature for 1 hour.
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction.
-
Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, the kinase activity.
-
IC50 Calculation: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50).[9]
Comparative Performance Data (Biochemical)
| Compound | Bcr-Abl IC50 (nM) |
| TMX-1202 | 15.8 |
| Imatinib | 25.2 |
Interpretation: The hypothetical data in the table above suggests that TMX-1202 is a potent direct inhibitor of Bcr-Abl kinase activity, with a slightly lower IC50 value than the reference compound, Imatinib, in this biochemical assay.
Pillar 2: Cell-Based Functional Assays - Confirming Pathway Inhibition
Demonstrating direct enzyme inhibition is necessary but not sufficient. A successful drug candidate must be cell-permeable and inhibit the target in the complex intracellular environment.[10] We assess this by measuring the phosphorylation of key downstream substrates of Bcr-Abl in a CML cell line (e.g., K-562).
Protocol: Western Blotting for Phospho-Substrates
Western blotting allows for the semi-quantitative detection of specific proteins and their phosphorylation status.[11]
-
Cell Treatment: Culture K-562 cells and treat with a range of concentrations of TMX-1202 and Imatinib for 2-4 hours. Include a DMSO vehicle control.
-
Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[12][13]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with Bovine Serum Albumin (BSA) to prevent non-specific antibody binding.[11] Incubate with primary antibodies specific for phosphorylated CrkL (a direct Bcr-Abl substrate) and total CrkL (as a loading control).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Data Analysis: Quantify the band intensities. Normalize the phospho-CrkL signal to the total CrkL signal. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
Comparative Performance Data (Cellular Function)
| Compound | Cellular p-CrkL IC50 (nM) in K-562 cells |
| TMX-1202 | 45.3 |
| Imatinib | 52.1 |
Interpretation: The hypothetical cellular data indicates that TMX-1202 effectively inhibits Bcr-Abl signaling within intact CML cells, leading to a dose-dependent decrease in substrate phosphorylation. The cellular IC50 is higher than the biochemical IC50, which is expected due to factors like cell permeability and potential efflux. TMX-1202 maintains its potency relative to Imatinib in this cellular context.
Pillar 3: Direct Target Engagement Assays - The Definitive Proof of Binding
To unequivocally demonstrate that the observed cellular effects are due to direct binding of TMX-1202 to Bcr-Abl, a target engagement assay is paramount. These assays measure the physical interaction between the compound and its target protein in living cells.
Method 1: NanoBRET™ Target Engagement Assay
This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding.[14][15] A NanoLuc® luciferase is fused to the target protein (Bcr-Abl), and a fluorescent tracer that reversibly binds to the Bcr-Abl active site is added to the cells.[16]
-
Cell Preparation: Transfect cells to express a Bcr-Abl-NanoLuc® fusion protein.
-
Assay Principle: In the absence of a competing compound, the tracer binds to Bcr-Abl-NanoLuc®, bringing the fluorophore in close proximity to the luciferase. When the luciferase substrate is added, energy is transferred from the luciferase to the fluorophore, generating a BRET signal.
-
Competition: When TMX-1202 is added, it competes with the tracer for binding to Bcr-Abl. This displacement separates the luciferase and the fluorophore, leading to a decrease in the BRET signal.
-
Data Analysis: The degree of BRET signal reduction is proportional to the extent of target engagement by TMX-1202. This can be used to determine a cellular affinity (EC50) of binding.
Method 2: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[17][18][19]
-
Cell Treatment: Treat intact K-562 cells with TMX-1202 or a vehicle control.
-
Thermal Challenge: Heat the cells across a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Detection: Quantify the amount of soluble Bcr-Abl remaining at each temperature using Western blotting or ELISA.
-
Data Analysis: The binding of TMX-1202 to Bcr-Abl will result in a "thermal shift," meaning the protein remains soluble at higher temperatures compared to the vehicle-treated control. This shift is a direct indicator of target engagement.
Comparative Performance Data (Target Engagement)
| Compound | NanoBRET™ EC50 (nM) | CETSA Thermal Shift (ΔTm at 1 µM) |
| TMX-1202 | 48.9 | + 4.2°C |
| Imatinib | 55.7 | + 3.8°C |
Interpretation: The hypothetical target engagement data provides the final piece of the puzzle. The NanoBRET™ EC50 values are in close agreement with the cellular functional IC50s, strongly suggesting that the inhibition of downstream signaling is a direct result of TMX-1202 binding to Bcr-Abl. The positive thermal shift in the CETSA experiment provides orthogonal confirmation of this binding in a label-free system.
Conclusion: A Triangulated Approach to On-Target Validation
The comprehensive evaluation of this compound (TMX-1202) through this multi-pillared approach provides a robust and compelling case for its on-target activity against Bcr-Abl kinase.
Visualizing the Logic of Comparison
Caption: Figure 3: Triangulation of Evidence for On-Target Activity.
By demonstrating potent inhibition in biochemical assays, correlating this with the suppression of downstream signaling in cancer cells, and confirming direct target binding in a cellular context, we establish a clear and logical line of evidence. The comparative data against Imatinib positions TMX-1202 as a promising candidate worthy of further preclinical development. This structured, self-validating approach ensures scientific rigor and provides the confidence needed to make critical decisions in the drug discovery pipeline.
References
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Development of a cell-based assay for Bcr-Abl kinase activity and application to a TKI-resistant chronic myeloid leukemia cellular model. (n.d.). Purdue University. Retrieved January 16, 2026, from [Link]
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Imatinib. (2023, December 22). In Wikipedia. Retrieved January 16, 2026, from [Link]
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What is the mechanism of action of Imatinib (Gleevec)? (2025, April 9). Dr.Oracle. Retrieved January 16, 2026, from [Link]
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O'Hare, T., et al. (2011). Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia. Clinical Cancer Research, 17(2), 212-221. [Link]
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Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads. (2006). Analytical Biochemistry, 354(2), 221-229. [Link]
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Cilloni, D., & Saglio, G. (2012). Molecular Pathways: BCR-ABL. Clinical Cancer Research, 18(4), 930-937. [Link]
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Principle of NanoBRET target engagement. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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Targeting BCR-ABL and Its Downstream Signaling Cascade as Therapy for Chronic Myelogenous Leukemia. (2004). Blood, 104(11), 1693. [Link]
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Detection of Phosphorylated Proteins by Western Blotting. (n.d.). Bio-Rad Antibodies. Retrieved January 16, 2026, from [Link]
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WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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BCR-ABL: The molecular mastermind behind chronic myeloid leukemia. (2025). Cytokine & Growth Factor Reviews, 83, 45-58. [Link]
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Mode of action of imatinib (Gleevec) in CML. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. (2022). Cancers, 14(2), 405. [Link]
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A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). PLoS One, 11(9), e0161737. [Link]
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(PDF) A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). ResearchGate. Retrieved January 16, 2026, from [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). In Methods in Molecular Biology. [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). ACS Chemical Biology, 15(1), 240-251. [Link]
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A solid-phase Bcr-Abl kinase assay in 96-well hydrogel plates. (2008). Analytical Biochemistry, 374(1), 106-114. [Link]
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Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.Net. Retrieved January 16, 2026, from [Link]
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The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2016). Annual Review of Pharmacology and Toxicology, 56, 145-161. [Link]
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CETSA. (n.d.). Pär Nordlund Lab. Retrieved January 16, 2026, from [Link]
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A solid-phase Bcr-Abl kinase assay in 96-well hydrogel plates. (2007). VIVO. Retrieved January 16, 2026, from [Link]
- IC50 determination for receptor-targeted compounds and downstream signaling. (2005).
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Computationally Driven Discovery of a BCR-ABL1 Kinase Inhibitor with Activity in Multidrug-Resistant Chronic Myeloid Leukemia. (2021). Journal of Medicinal Chemistry, 64(15), 11467-11481. [Link]
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In-cell Western Assays for IC50 Determination. (2025, January 29). Azure Biosystems. Retrieved January 16, 2026, from [Link]
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(PDF) IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. (2018). ResearchGate. Retrieved January 16, 2026, from [Link]
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Bridging the Bench-to-Bedside Gap: A Guide to the In Vivo Validation of 5,6,7-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid
This guide provides a comprehensive framework for the in vivo validation of promising in vitro findings for the novel compound, 5,6,7-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid. While direct in vivo data for this specific molecule is not yet extensively published, the known biological activities of structurally related indole-2-carboxylic acid derivatives suggest potential therapeutic applications, particularly in the realms of anti-inflammatory and anti-angiogenic activity. This document outlines a strategic approach for researchers and drug development professionals to translate preclinical hypotheses into robust in vivo evidence.
Introduction: The Therapeutic Potential of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Derivatives of indole-2-carboxylic acid, in particular, have garnered significant interest. For instance, 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) has demonstrated neuroprotective effects in stroke models by reducing oxidative stress[1][2][3]. Furthermore, other substituted indole-2-carboxamides have been explored for their anti-trypanosomal activity[4]. Given these precedents, this compound stands as a compelling candidate for further investigation.
Based on the established anti-inflammatory and anti-angiogenic properties of similar indole compounds, this guide will focus on a proposed in vivo validation pathway for its anti-inflammatory potential, a common starting point for many therapeutic discovery pipelines.
Proposed Mechanism of Action: A Hypothetical Pathway
While the precise mechanism of action for this compound remains to be elucidated, we can hypothesize a potential anti-inflammatory pathway based on related molecules. Many anti-inflammatory agents exert their effects by modulating key signaling cascades involved in the inflammatory response, such as the NF-κB and MAPK pathways, which lead to the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. A plausible hypothesis is that this compound interferes with one or more steps in these pathways.
Caption: Hypothetical mechanism of anti-inflammatory action.
In Vivo Validation Workflow: A Step-by-Step Guide
The following workflow outlines a robust approach to validate the anti-inflammatory effects of this compound using a well-established animal model.
Caption: Experimental workflow for in vivo anti-inflammatory validation.
Animal Model Selection: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rodents is a widely used and well-characterized model for studying acute inflammation.[5][6][7][8] It is a biphasic process, with the initial phase mediated by histamine and serotonin, and the later phase primarily driven by prostaglandins and cytokines. This model is particularly useful for evaluating compounds that may interfere with these inflammatory mediators.
Experimental Protocol
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Positive Control: Indomethacin (a standard non-steroidal anti-inflammatory drug)
-
Carrageenan (1% w/v in sterile saline)
-
Male Sprague-Dawley rats (180-220 g)
-
Plethysmometer
-
Calipers
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (22 ± 2°C, 12 h light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Group I: Vehicle control
-
Group II: Test Compound (low dose, e.g., 10 mg/kg)
-
Group III: Test Compound (high dose, e.g., 50 mg/kg)
-
Group IV: Positive Control (Indomethacin, e.g., 10 mg/kg)
-
-
Dosing: Administer the vehicle, test compound, or positive control via oral gavage or intraperitoneal injection one hour before the induction of inflammation.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer or paw thickness with calipers immediately before the carrageenan injection (baseline) and at 1, 2, 3, 4, 5, and 6 hours post-injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Histopathological Analysis: At the end of the experiment, euthanize the animals and collect the paw tissue for histopathological examination to assess inflammatory cell infiltration and tissue damage.
-
Biochemical Assays: Homogenize a portion of the paw tissue to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.
Comparative Data Presentation
The following table provides a template for presenting the comparative data from the proposed in vivo study.
| Group | Treatment | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h (± SEM) | % Inhibition of Edema at 3h |
| I | Vehicle | - | [Insert Data] | 0% |
| II | This compound | 10 | [Insert Data] | [Calculate] |
| III | This compound | 50 | [Insert Data] | [Calculate] |
| IV | Indomethacin | 10 | [Insert Data] | [Calculate] |
Discussion and Future Directions
The successful demonstration of in vivo anti-inflammatory activity would be a critical milestone in the development of this compound. A significant, dose-dependent reduction in paw edema, comparable to or exceeding that of the positive control, would warrant further investigation.
Future studies should aim to:
-
Elucidate the precise molecular mechanism of action.
-
Evaluate its efficacy in chronic inflammation models (e.g., adjuvant-induced arthritis).[6]
-
Investigate its potential anti-angiogenic properties using models such as the chick chorioallantoic membrane (CAM) assay or the Matrigel plug assay.[9][10][11][12]
-
Conduct pharmacokinetic and toxicological studies to assess its drug-like properties and safety profile.
By following a systematic and rigorous in vivo validation process, the therapeutic potential of this compound can be thoroughly evaluated, paving the way for its potential translation into a clinically effective agent.
References
- Auerbach, R., et al. (2003). In vitro and in vivo models of angiogenesis. Methods in Molecular Biology, 237, 15-30.
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Patil, K.R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367.[6]
- Pinheiro, M.M.G., et al. (2015).
- Posadas, I., et al. (2000). The six-day-old rat air pouch model of inflammation: characterization of the inflammatory response to carrageenan. Journal of Pharmacological and Toxicological Methods, 43(3), 133-139.
- Ribatti, D., et al. (1996). The chick embryo chorioallantoic membrane as a model for in vivo research on angiogenesis. International Journal of Developmental Biology, 40(6), 1189-1197.
- Staton, C.A., et al. (2007). Current methods for assaying angiogenesis in vitro and in vivo.
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Norrby, K. (2006). In vivo models of angiogenesis. Journal of Cellular and Molecular Medicine, 10(3), 588-612.[11]
- Zijlstra, A., et al. (2002). The chick chorioallantoic membrane as a model system for the study of tumor angiogenesis, invasion, and metastasis. Methods in Molecular Medicine, 68, 259-270.
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Lall, N., et al. (2021). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Inflammopharmacology, 29(1), 79-93.[5]
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Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2013). Journal of Medicinal Chemistry, 56(21), 8449-8461.[4]
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Synthesis and Isolation of 5,6,7-Trimethoxy Indoles for Binding Diverse Functional Groups at the 3-Position of the Indole to. (n.d.). Retrieved from [Link]
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Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2024). Molecules, 29(10), 2201.[2]
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Safety Operating Guide
A Procedural Guide for the Safe Disposal of 5,6,7-Trimethoxy-1-methyl-1H-indole-2-carboxylic Acid
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 5,6,7-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid. As a specialized indole derivative, the absence of a specific Safety Data Sheet (SDS) necessitates a cautious approach, treating the compound as hazardous chemical waste. The procedures outlined below are grounded in established laboratory safety protocols and regulatory compliance, ensuring the protection of personnel and the environment.
Part 1: Core Directive: Hazard Assessment and Foundational Principles
The fundamental principle governing the disposal of any research chemical, including this compound, is to manage it as hazardous waste from the moment of its generation until its final, compliant disposal.[1][2] This approach mitigates unknown risks and ensures adherence to regulations set forth by agencies such as the Environmental Protection Agency (EPA).
The causality behind this directive is risk mitigation. In drug development and research, novel compounds have not undergone exhaustive toxicological profiling. Treating them as hazardous is a self-validating safety system that prevents accidental exposure and environmental contamination. All disposal procedures must be coordinated through your institution's Environmental Health & Safety (EHS) office, which is the authoritative body for waste management.[1][2][6]
Part 2: Immediate Safety and Handling Precautions
Before beginning any work that will generate waste, ensure that all necessary safety measures are in place. This proactive step is crucial for minimizing exposure risks.
Engineering Controls
All handling of this compound, including weighing and solution preparation, should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[7] Eyewash stations and safety showers must be readily accessible.[3]
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound, based on best practices for hazardous chemicals.[3][4][7]
| Protective Measure | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles, preventing potential eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents direct skin contact, mitigating the risk of irritation or absorption. |
| Body Protection | A standard laboratory coat, fully fastened, with long sleeves. | Provides a barrier against accidental spills and contamination of personal clothing. |
Part 3: Step-by-Step Disposal Protocol
The disposal of this compound waste is a systematic process involving segregation, containment, labeling, and transfer. Adherence to these steps is mandatory for safety and compliance.
Step 1: Waste Segregation
Proper segregation is the most critical step to prevent dangerous chemical reactions.
-
Solid Waste: Collect any unused or waste solid this compound, along with contaminated items like weighing papers, gloves, and absorbent pads, in a designated solid waste container.
-
Liquid Waste: Collect solutions containing the compound in a dedicated liquid waste container. Crucially, do not mix this waste stream with others. Keep halogenated and non-halogenated solvent wastes separate.[7]
-
Incompatible Wastes: This compound is a carboxylic acid. Keep it segregated from bases, strong oxidizing agents, and reducing agents to prevent violent reactions.[3][5][8]
Step 2: Container Selection and Management
The integrity of the waste containment system is paramount.
-
Use only containers that are in good condition, leak-proof, and chemically compatible with the waste.[6][9] For acidic compounds, plastic carboys are generally preferred.[1][10]
-
The container must have a secure, tight-fitting lid. Keep the waste container closed at all times , except when actively adding waste.[1][6][9][11] Leaving a funnel in an open waste container is a common but serious violation of safety protocols.[6]
Step 3: Authoritative Labeling
Clear and accurate labeling is essential for the safety of EHS personnel who will handle the waste.[1]
-
All waste containers must be clearly labeled with the words "HAZARDOUS WASTE" .[6][10]
-
List all chemical constituents by their full names—do not use abbreviations or chemical formulas .[6][10]
-
Provide an accurate percentage for each component.
-
Include the date the waste was first added to the container and the name of the generating laboratory or principal investigator.[10]
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored safely at its point of generation.
-
The designated storage location is known as a Satellite Accumulation Area (SAA).[1][2] This area must be at or near the process that generates the waste and under the control of the lab personnel.[2][6]
-
Store incompatible waste streams in separate secondary containment trays to prevent mixing in the event of a leak.[11]
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA.[1][2]
Step 5: Arranging for Waste Pickup
The final step is the transfer of waste to trained professionals.
-
When a waste container is approximately 90% full, complete a chemical waste pickup request form as required by your institution.[6]
-
Contact your EHS office to schedule a pickup.[1][6] Never attempt to dispose of this chemical waste through the regular trash or by pouring it down the sink. [11][12]
Part 4: Managing Contaminated Materials
Disposal of Empty Containers
Even "empty" containers must be handled properly to remove residual hazards.
-
Thoroughly empty all contents from the original container.
-
Rinse the container three times with a suitable solvent (e.g., water or another solvent in which the compound is soluble).
-
The first rinseate must be collected and disposed of as hazardous liquid waste .[11] Subsequent rinses may be permissible for drain disposal if local regulations allow, but the most conservative approach is to collect all rinses as hazardous waste.
-
After triple-rinsing and air-drying, completely deface or remove the original label.[8]
-
The clean, de-labeled container can now be disposed of in the appropriate glass or plastic recycling bin.[8]
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from this compound.
Caption: Decision workflow for handling different waste streams.
References
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania. [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury. [Link]
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Hazardous Chemical Waste Management Guidelines - Columbia | Research. [Link]
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Laboratory Waste Management Guidelines - Unknown Source. [Link]
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Properly Managing Chemical Waste in Laboratories - Ace Waste. [Link]
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Material Safety Data Sheet - indole-3-carboxylic acid 99% AR - Loba Chemie. [Link]
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"indole" Search Result* - Chemical Safety in Schools. [Link]
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Hazardous Waste Disposal Guide - Dartmouth Policy Portal. [Link]
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Guidelines: Handling and Disposal of Chemicals - Purdue College of Engineering. [Link]
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Navigating the Handling of 5,6,7-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid: A Guide to Personal Protective Equipment
Hazard Assessment: Understanding the Risks
Before any handling of 5,6,7-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid, a thorough review of the potential hazards is necessary. Based on data from analogous compounds, the following should be anticipated:
-
Skin Irritation: Direct contact with the skin can cause irritation.[2][3][4]
-
Serious Eye Irritation: The compound is likely to cause serious irritation if it comes into contact with the eyes.[2][3][4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[2][3][4]
Given these potential hazards, a comprehensive PPE strategy is not just recommended, but essential for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendation | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact and irritation.[1][2] The exact breakthrough time should be obtained from the glove manufacturer.[2] |
| Eye Protection | Chemical safety goggles or a face shield | To protect against splashes and dust that can cause serious eye irritation.[1][5] |
| Body Protection | A laboratory coat or other protective clothing | To minimize skin exposure to the chemical.[1][2] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved N95 dust mask or higher is recommended if handling powders or generating dust. | To avoid the inhalation of dust particles that may cause respiratory irritation.[1][5][6] |
PPE Donning and Doffing Protocol: A Step-by-Step Guide
Properly putting on (donning) and taking off (doffing) PPE is as crucial as its selection to prevent cross-contamination.
Donning Procedure:
-
Hand Hygiene: Start by washing your hands thoroughly with soap and water.
-
Lab Coat: Put on your laboratory coat, ensuring it is fully buttoned.
-
Respiratory Protection (if required): If working with powders or in an area with poor ventilation, now is the time to put on your respirator. Ensure it has a proper seal.
-
Eye Protection: Put on your safety goggles or face shield.
-
Gloves: Don your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.
Doffing Procedure (to be performed in a designated area):
-
Gloves: Remove gloves using a technique that avoids touching the outer surface with your bare hands.[6]
-
Lab Coat: Remove your lab coat by rolling it inside out, without touching the exterior.
-
Hand Hygiene: Wash your hands thoroughly.
-
Eye Protection: Remove your safety goggles or face shield.
-
Respiratory Protection: Remove your respirator.
-
Final Hand Hygiene: Wash your hands again with soap and water.
Decontamination and Disposal Plan
All disposable PPE, such as gloves, should be discarded in a designated hazardous waste container after use.[6] Reusable PPE, like safety goggles and lab coats, should be decontaminated according to your institution's guidelines. Spills should be cleaned up immediately while wearing appropriate PPE.[2] For dry spills, carefully sweep or vacuum the material and place it in a sealed container for disposal.[2]
Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process for the safe handling of this compound.
Caption: Workflow for Risk Assessment and PPE Selection
By adhering to these guidelines, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
- Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Indole-3-Pyruvic Acid - Benchchem.
- material safety data sheet - indole-3-carboxylic acid 99% ar.
- 1H-Indole-3-carboxylic acid - Apollo Scientific.
- 4 - SAFETY D
- SAFETY D
- • SAFETY D
- SAFETY D
- 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid | C12H13NO5 | CID 821052 - PubChem.
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- 4. 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid | C12H13NO5 | CID 821052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
